molecular formula C22H34N2O10S B194850 Hexoprenaline sulfate CAS No. 32266-10-7

Hexoprenaline sulfate

Cat. No.: B194850
CAS No.: 32266-10-7
M. Wt: 518.6 g/mol
InChI Key: GTDCHGNGVGRHQY-UHFFFAOYSA-N
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Description

Hexoprenaline sulfate is a sympathomimetic agent belonging to the pharmacological class of selective beta-2 adrenergic receptor agonists. It is primarily used in research contexts for its dual applications as a bronchodilator, for investigating obstructive airway diseases like asthma, and as a tocolytic agent for studies related to the inhibition of uterine contractions. The compound's research value lies in its mechanism of action; it selectively stimulates beta-2 adrenergic receptors, which activates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade leads to the relaxation of smooth muscle tissue, which is the basis for its studied effects in bronchial and uterine models. Researchers can obtain this compound in various forms, including solid materials for analytical purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid
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InChI

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GTDCHGNGVGRHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H34N2O10S
Source PubChem
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DSSTOX Substance ID

DTXSID6046688
Record name Hexoprenaline sulfate
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Molecular Weight

518.6 g/mol
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CAS No.

32266-10-7, 30117-45-4
Record name Hexoprenaline sulfate
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Record name 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt)
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Record name 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate
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Record name Hexoprenaline sulfate
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Record name 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate
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Record name HEXOPRENALINE SULFATE
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Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a selective beta-2 adrenergic receptor agonist with significant pharmacological applications as both a bronchodilator for respiratory conditions like asthma and as a tocolytic agent to manage preterm labor.[1] This technical guide provides a comprehensive overview of the pharmacological properties of hexoprenaline sulfate, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development.

Introduction

This compound is a sympathomimetic agent that exerts its therapeutic effects through selective agonism of the beta-2 adrenergic receptors.[2] It is utilized in clinical practice for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD), as well as for the inhibition of uterine contractions in cases of threatened preterm labor.[1][3] The drug is available in various formulations, including oral tablets, syrups, and solutions for inhalation and intravenous administration, allowing for flexibility in therapeutic application.[1] While effective, its use requires careful consideration of its pharmacologic profile to optimize therapeutic outcomes and minimize adverse effects.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus.[2] This interaction initiates a cascade of intracellular events mediated by the Gs alpha subunit of the associated G-protein.

Signaling Pathway

Upon binding of this compound to the beta-2 adrenergic receptor, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.[2] In the airways, this results in bronchodilation, while in the uterus, it leads to myometrial relaxation and the cessation of contractions.[2]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline This compound B2AR Beta-2 Adrenergic Receptor Hexoprenaline->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation/Tocolysis) PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.[2]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueRoute of Administration
Bioavailability 5-11%Oral
Time to MaximumConcentration (Tmax) 2 hoursOral
Elimination Half-life ~50 minutesOral
Metabolism Primarily hepatic viacatechol-O-methyltransferase (COMT)Systemic
Excretion Primarily renalSystemic

Note: Pharmacokinetic parameters can vary based on individual patient factors.

Pharmacodynamics

Clinical Efficacy

Table 2: Clinical Efficacy of this compound in Asthma

StudyNInterventionOutcome MeasureResult
Teoh, 1979[4]165 µg IV HexoprenalinePeak Expiratory Flow Rate (PEFR)40% increase in PEFR at 5 minutes, with a 12% increase sustained at 2 hours.
Benjamin & van As, 1972[5]-IV HexoprenalineBronchodilationEffective relief of bronchospasm.

Table 3: Clinical Efficacy of this compound in Preterm Labor

StudyNInterventionOutcome MeasureResult
Husslein et al., 2022[6]374IV HexoprenalineDelivery within 48 hours56% of women did not give birth within 48 hours.
Heilmann & Siekmann, 1985[7]-IV HexoprenalineTocolytic Success34-78% success rate, dependent on initial condition.
Lipshitz et al., 1986[8]12IV Hexoprenaline for fetal distressUterine ContractionsEffective inhibition of uterine contractions.
Safety and Tolerability

Common adverse effects of this compound are extensions of its beta-adrenergic activity and include tremors, palpitations, and tachycardia.[9] Maternal side effects such as palpitations and tachycardia have been reported more frequently with hexoprenaline compared to other tocolytics like atosiban.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacological properties.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing β2AR) Incubate Incubate: Membranes + Radioligand + Hexoprenaline/Buffer Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand (e.g., [3H]-CGP 12177) Radioligand_Prep->Incubate Hexoprenaline_Prep Prepare this compound (serial dilutions) Hexoprenaline_Prep->Incubate Filtration Rapid Filtration (separates bound/free radioligand) Incubate->Filtration Equilibrium Scintillation Scintillation Counting (measures bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • Cell or tissue membranes expressing beta-2 adrenergic receptors

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the beta-2 adrenergic receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional response to this compound by quantifying the intracellular accumulation of cAMP.

Materials:

  • Cells expressing beta-2 adrenergic receptors (e.g., HEK293 or CHO cells)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture cells expressing the beta-2 adrenergic receptor in appropriate media and plate them in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates and plot it against the log concentration of this compound to determine the EC50 value.

Isolated Organ Bath for Bronchodilation (Guinea Pig Trachea)

This ex vivo method assesses the relaxant effect of this compound on airway smooth muscle.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Contraction cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Dissection Dissect Guinea Pig Trachea Mounting Mount Tracheal Rings/Strips in Organ Bath Dissection->Mounting Equilibrate Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) Mounting->Equilibrate Contract Induce Contraction (e.g., with Histamine (B1213489) or Methacholine) Equilibrate->Contract Hexoprenaline_Add Add Cumulative Concentrations of this compound Contract->Hexoprenaline_Add Stable Contraction Measure Measure Isometric Tension (Relaxation) Hexoprenaline_Add->Measure Analysis Plot Concentration-Response Curve and Determine EC50 Measure->Analysis

Figure 3: Isolated Organ Bath Workflow.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit solution

  • Organ bath system with force transducer and data acquisition system

  • Contractile agent (e.g., histamine or methacholine)

  • This compound

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal rings or strips.

  • Mounting: Suspend the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction of the tracheal smooth muscle using a contractile agent.

  • Treatment: Add cumulative concentrations of this compound to the organ bath and record the resulting relaxation of the tissue.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot against the log concentration of this compound to determine the EC50 value.

Isolated Organ Bath for Tocolysis (Rat Uterus)

This ex vivo method evaluates the inhibitory effect of this compound on uterine smooth muscle contractions.

Materials:

  • Uterus from a non-pregnant, estrogen-primed rat

  • De Jalon's solution

  • Organ bath system with force transducer and data acquisition system

  • This compound

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Isolate the uterine horns from a rat pre-treated with estrogen to induce spontaneous contractions.

  • Mounting: Suspend a segment of the uterine horn in an organ bath containing De Jalon's solution at 32-35°C and bubble with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate and establish regular spontaneous contractions.

  • Treatment: Add cumulative concentrations of this compound to the organ bath and record the inhibition of spontaneous contractions (both frequency and amplitude).

  • Data Analysis: Quantify the reduction in contractile activity and plot against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound is a well-characterized beta-2 adrenergic receptor agonist with established efficacy in the treatment of bronchospasm and the management of preterm labor. Its pharmacological effects are mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to smooth muscle relaxation. While its clinical utility is clear, a comprehensive understanding of its receptor binding kinetics and functional potency at the molecular level would further enhance its comparative evaluation with other beta-2 agonists and aid in the development of novel therapeutics with improved selectivity and safety profiles. The experimental protocols provided herein offer a robust framework for conducting such detailed pharmacological investigations.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for hexoprenaline (B194853) sulfate (B86663), a selective β2-adrenergic receptor agonist. The information presented herein is intended for research and development purposes.

Chemical Structure

Hexoprenaline sulfate is the sulfate salt of hexoprenaline. The chemical structure is characterized by two catecholamine moieties linked by a hexamethylene diamine chain.

IUPAC Name: 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid[1]

Chemical Formula: C₂₂H₃₄N₂O₁₀S[1]

Molecular Weight: 518.6 g/mol [1]

The structure of hexoprenaline consists of a central, flexible hexane-1,6-diamine linker. Each nitrogen atom of this linker is attached to a 2-(3,4-dihydroxyphenyl)-2-hydroxyethyl group. The presence of two chiral centers, one in each of the ethanolamine (B43304) side chains, means that hexoprenaline can exist as multiple stereoisomers. The commercially available drug is typically a racemic mixture. The sulfate salt is formed with sulfuric acid.

PropertyValueReference
Molecular FormulaC₂₂H₃₄N₂O₁₀S[1]
Molecular Weight518.6 g/mol [1]
IUPAC Name4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid[1]
CAS Number32266-10-7[1]
InChIInChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)[1]
InChIKeyGTDCHGNGVGRHQY-UHFFFAOYSA-N[1]
Canonical SMILESC1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O[1]

Synthesis Pathway

The proposed pathway involves three main stages:

  • Protection of the Catechol Moiety: The hydroxyl groups of a suitable catecholamine precursor are protected to prevent unwanted side reactions.

  • Coupling Reaction: The protected catecholamine intermediate is coupled with a bifunctional linker.

  • Deprotection and Salt Formation: The protecting groups are removed, and the final product is converted to its sulfate salt.

A likely starting material is a protected form of a 3,4-dihydroxy-ω-haloacetophenone, for example, 3,4-dibenzyloxy-ω-bromoacetophenone. The synthesis would then proceed as follows:

Step 1: Amination The protected 3,4-dibenzyloxy-ω-bromoacetophenone is reacted with an excess of 1,6-hexanediamine (B7767898). This reaction would lead to a mixture of mono- and di-substituted products. By controlling the stoichiometry and reaction conditions, the formation of the desired di-substituted product can be favored.

Step 2: Reduction of the Ketone The two ketone functionalities in the resulting intermediate are reduced to secondary alcohols. A reducing agent such as sodium borohydride (B1222165) would be suitable for this transformation.

Step 3: Deprotection The benzyl (B1604629) protecting groups on the catechol hydroxyls are removed. Catalytic hydrogenation is a common method for the debenzylation of benzyl ethers.

Step 4: Salt Formation The free base of hexoprenaline is then treated with sulfuric acid to form the more stable sulfate salt.

Below is a visual representation of this proposed synthesis pathway.

Hexoprenaline_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation Protected_Catechol 3,4-Dibenzyloxy- ω-bromoacetophenone Di-substituted_Intermediate N,N'-Bis(3,4-dibenzyloxyphenacyl) -1,6-hexanediamine Protected_Catechol->Di-substituted_Intermediate Excess Linker Linker 1,6-Hexanediamine Linker->Di-substituted_Intermediate Reduced_Intermediate N,N'-Bis[2-(3,4-dibenzyloxyphenyl) -2-hydroxyethyl]-1,6-hexanediamine Di-substituted_Intermediate->Reduced_Intermediate NaBH4 Hexoprenaline_Base Hexoprenaline (Free Base) Reduced_Intermediate->Hexoprenaline_Base H2, Pd/C Hexoprenaline_Sulfate This compound Hexoprenaline_Base->Hexoprenaline_Sulfate H2SO4

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of hexoprenaline are not publicly available. The following are generalized procedures for the key transformations proposed in the synthesis pathway, based on standard organic chemistry methodologies. These should be considered illustrative and would require optimization for specific applications.

General Procedure for Amination (Step 1): To a solution of 1,6-hexanediamine (e.g., 5 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF), 3,4-dibenzyloxy-ω-bromoacetophenone (1 equivalent) is added portion-wise at room temperature. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then cooled, and the product is isolated by extraction and purified by column chromatography.

General Procedure for Ketone Reduction (Step 2): The di-substituted intermediate from Step 1 is dissolved in a protic solvent like methanol (B129727) or ethanol (B145695). Sodium borohydride (e.g., 2.2 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid solution, followed by extraction with an organic solvent. The crude product can be purified by crystallization or chromatography.

General Procedure for Deprotection (Step 3): The protected hexoprenaline derivative from Step 2 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas until the deprotection is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the hexoprenaline free base.

General Procedure for Salt Formation (Step 4): The hexoprenaline free base is dissolved in a suitable solvent like isopropanol. A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Concluding Remarks

This guide provides a detailed overview of the chemical structure of this compound and a scientifically plausible, though not explicitly published, synthesis pathway. The successful execution of this synthesis would require careful optimization of each step, including the choice of protecting groups, reaction conditions, and purification methods. For researchers and professionals in drug development, this information serves as a foundational guide for the synthesis and further investigation of hexoprenaline and its analogs.

References

In Vitro Characterization of Hexoprenaline Sulfate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a selective β2-adrenergic receptor agonist utilized for its bronchodilator and tocolytic properties.[1][2] A thorough in vitro characterization of its bioactivity is paramount for understanding its pharmacological profile and for the development of novel therapeutics. This guide provides an in-depth overview of the core in vitro assays essential for characterizing hexoprenaline sulfate, including detailed experimental protocols and data presentation formats. The primary mechanism of action for this compound involves binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[1][2] This interaction initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[1] The subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA) results in smooth muscle relaxation.[1] This technical document outlines the methodologies for quantifying the binding affinity and functional activity of this compound, providing a framework for its comprehensive in vitro evaluation.

Core Bioactivity Assays

The in vitro characterization of this compound bioactivity hinges on three principal assays:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the β2-adrenergic receptor and the receptor density (Bmax) in a given biological system.

  • cAMP Accumulation Assay: To quantify the functional agonistic activity of this compound by measuring the intracellular accumulation of the second messenger cAMP (EC50 and maximal efficacy).

  • β-Arrestin Recruitment Assay: To assess an alternative signaling pathway and to investigate potential biased agonism of this compound.

Data Presentation

Quantitative data from the aforementioned assays should be meticulously documented to allow for clear interpretation and comparison.

Table 1: Radioligand Binding Assay Data for this compound

ParameterDescriptionValueUnits
Ki Inhibitory constant, a measure of binding affinity.[Insert experimentally determined value]nM
Bmax Maximum number of binding sites.[Insert experimentally determined value]fmol/mg protein
Radioligand Used The specific radiolabeled ligand utilized in the assay.e.g., [³H]-Dihydroalprenolol-
Cell/Tissue Type The biological system in which the assay was performed.e.g., HEK293 cells expressing human β2AR-

Table 2: cAMP Accumulation Assay Data for this compound

ParameterDescriptionValueUnits
EC50 Half-maximal effective concentration for cAMP accumulation.[Insert experimentally determined value]nM
Emax Maximal efficacy, expressed as a percentage of a reference full agonist.[Insert experimentally determined value]%
Reference Agonist The full agonist used for comparison.e.g., Isoproterenol-
Cell Type The cell line used for the functional assay.e.g., CHO-K1 cells expressing human β2AR-

Table 3: β-Arrestin Recruitment Assay Data for this compound

ParameterDescriptionValueUnits
EC50 Half-maximal effective concentration for β-arrestin recruitment.[Insert experimentally determined value]nM
Emax Maximal efficacy, expressed as a percentage of a reference agonist.[Insert experimentally determined value]%
β-Arrestin Isoform The specific β-arrestin isoform studied.β-Arrestin 1 or β-Arrestin 2-
Assay Technology The specific technology used for detection.e.g., PathHunter® (DiscoverX)-

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor (β2AR).[3]

Materials:

  • Cell membranes from a cell line stably expressing the human β2AR.

  • Radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol).

  • This compound.

  • Non-specific binding control (e.g., 10 µM Propranolol).[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5]

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells expressing β2AR via homogenization and differential centrifugation.[4] Determine the protein concentration using a BCA or Bradford assay.[4]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[4]

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[4]

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.[4]

  • Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) to reach equilibrium (e.g., 60-90 minutes).[4]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[4]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[4]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the accumulation of intracellular cAMP in response to this compound stimulation.[6]

Materials:

  • A cell line expressing the human β2AR (e.g., CHO-K1 or HEK293).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[7]

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[6]

  • This compound.

  • Reference full agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[6]

  • 96- or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells into 96- or 384-well plates and incubate overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer containing the PDE inhibitor.[6]

  • Cell Stimulation:

    • Remove the culture medium and wash the cells with PBS.[6]

    • Add the stimulation buffer with the PDE inhibitor and incubate for 15-30 minutes at room temperature.[6]

    • Add the diluted compounds to the respective wells and incubate for the optimized stimulation time (e.g., 30 minutes).[6]

  • Cell Lysis and cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[6]

  • Data Acquisition and Analysis:

    • Measure the signal using a compatible plate reader.[6]

    • Generate a cAMP standard curve.[6]

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This protocol details a cell-based assay to monitor the recruitment of β-arrestin to the activated β2AR upon stimulation with this compound, often using enzyme fragment complementation (EFC) technology.[8]

Materials:

  • A cell line stably co-expressing the β2AR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).[8]

  • Cell plating reagent.

  • Assay buffer.

  • This compound.

  • Reference agonist.

  • Detection reagents specific to the EFC technology.[8]

  • White, solid-bottom 384-well assay plates.[8]

  • Luminometer.

Procedure:

  • Cell Plating: Dispense the cell suspension into 384-well assay plates and incubate overnight.[8]

  • Ligand Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.[8]

  • Agonist Assay:

    • Add the diluted agonist to the wells containing the cells.[8]

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.[8]

  • Detection:

    • Equilibrate the detection reagents to room temperature.[8]

    • Add the detection reagent mixture to each well.[8]

    • Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.[8]

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a luminometer.[8]

    • Subtract the average background signal.

    • Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates pka PKA camp->pka Activates response Cellular Response (Smooth Muscle Relaxation) pka->response Leads to hex Hexoprenaline Sulfate hex->b2ar Binds atp ATP atp->ac G cluster_radioligand Radioligand Binding Assay cluster_camp cAMP Accumulation Assay cluster_arrestin β-Arrestin Recruitment Assay rb_prep Prepare β2AR Membranes rb_setup Set up Assay Plate (Total, NSB, Competitive) rb_prep->rb_setup rb_incubate Incubate with Radioligand & Hexoprenaline rb_setup->rb_incubate rb_filter Filter and Wash rb_incubate->rb_filter rb_count Scintillation Counting rb_filter->rb_count rb_analyze Analyze Data (IC50, Ki) rb_count->rb_analyze camp_seed Seed Cells in Plate camp_stim Stimulate with Hexoprenaline camp_seed->camp_stim camp_lyse Lyse Cells camp_stim->camp_lyse camp_detect Detect cAMP camp_lyse->camp_detect camp_analyze Analyze Data (EC50, Emax) camp_detect->camp_analyze arr_seed Seed Reporter Cells arr_stim Stimulate with Hexoprenaline arr_seed->arr_stim arr_detect Add Detection Reagents arr_stim->arr_detect arr_measure Measure Luminescence arr_detect->arr_measure arr_analyze Analyze Data (EC50, Emax) arr_measure->arr_analyze

References

Hexoprenaline Sulfate: A Technical Guide to its Predicted Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on the available scientific literature. Direct and comprehensive pharmacokinetic and metabolic studies of hexoprenaline (B194853) sulfate (B86663) in animal models are limited. Therefore, this guide synthesizes information from related compounds, particularly other catecholamines, to predict and describe the likely pharmacokinetic profile and metabolic fate of hexoprenaline. All information should be critically evaluated in conjunction with further research.

Introduction

Hexoprenaline sulfate, a selective beta-2 adrenergic agonist, is utilized for its bronchodilator and tocolytic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is fundamental for drug development and safety assessment. This guide summarizes the predicted ADME characteristics of this compound, details relevant experimental methodologies, and provides visualizations of key pathways and workflows.

Predicted Metabolism of this compound

As a catecholamine, hexoprenaline is expected to undergo metabolism primarily through two enzymatic pathways: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1][2][3][4] These enzymes are prevalent in the liver and kidneys, as well as in other tissues.[3]

The primary metabolic reactions are predicted to be:

  • O-Methylation: The COMT enzyme is likely to catalyze the methylation of one of the catechol hydroxyl groups of hexoprenaline, leading to the formation of a 3-O-methylhexoprenaline metabolite.[1][5][6]

  • Oxidative Deamination: The MAO enzyme can catalyze the oxidative deamination of the terminal amino groups of the hexoprenaline molecule.[1][2][3]

  • Conjugation: Following initial metabolism, the resulting metabolites, as well as the parent compound, can undergo further conjugation reactions, such as sulfation or glucuronidation, to increase their water solubility and facilitate excretion.[5][6] Studies on the related compound isoprenaline in dogs have shown that after oral administration, the majority of the drug is excreted as a sulfate conjugate.[5][6]

The following diagram illustrates the predicted metabolic pathway for a single catecholamine moiety within the hexoprenaline structure.

Hexoprenaline_Metabolism Hexoprenaline Hexoprenaline OMethylHexoprenaline 3-O-Methylhexoprenaline Hexoprenaline->OMethylHexoprenaline COMT Deaminated_Metabolite Oxidative Deamination Products Hexoprenaline->Deaminated_Metabolite MAO Conjugated_Metabolites Conjugated Metabolites (Sulfate/Glucuronide) Hexoprenaline->Conjugated_Metabolites Direct Conjugation OMethylHexoprenaline->Conjugated_Metabolites Sulfation/ Glucuronidation Deaminated_Metabolite->Conjugated_Metabolites Further Metabolism & Conjugation Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Predicted Metabolic Pathway of Hexoprenaline.

Quantitative Pharmacokinetic Data

ParameterDescriptionAnimal Model(s)Administration Route(s)
Cmax Maximum (peak) plasma concentrationRat, Dog, Rabbit, etc.Intravenous (IV), Oral (PO)
Tmax Time to reach CmaxRat, Dog, Rabbit, etc.Intravenous (IV), Oral (PO)
t1/2 Elimination half-lifeRat, Dog, Rabbit, etc.Intravenous (IV), Oral (PO)
AUC Area under the plasma concentration-time curveRat, Dog, Rabbit, etc.Intravenous (IV), Oral (PO)
Vd Volume of distributionRat, Dog, Rabbit, etc.Intravenous (IV)
CL ClearanceRat, Dog, Rabbit, etc.Intravenous (IV)
F BioavailabilityRat, Dog, Rabbit, etc.Oral (PO)

Experimental Protocols for Pharmacokinetic Studies

The following outlines a general experimental protocol for conducting a pharmacokinetic study of this compound in an animal model, such as the rat.

Animal Model and Dosing
  • Species and Strain: Male/Female Sprague-Dawley rats.

  • Housing: Controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Intravenous (IV): A single bolus injection of this compound solution via the tail vein.

    • Oral (PO): A single dose administered by oral gavage.

  • Dose Levels: At least three different dose levels should be investigated to assess dose proportionality.

Sample Collection
  • Blood Sampling: Serial blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to determine excretion patterns.

Bioanalytical Method

A validated bioanalytical method is crucial for the accurate quantification of hexoprenaline and its potential metabolites in biological matrices. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a sensitive detector is the method of choice.[7][8]

  • Instrumentation: UPLC system with a UV or mass spectrometric (MS/MS) detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An ion-pairing agent may be used to improve retention and peak shape.[7]

    • Flow Rate: Optimized for the specific column and separation.

    • Detection: UV detection at a wavelength of approximately 280 nm or MS/MS detection for higher sensitivity and selectivity.[7]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.[9]

    • Urine: Liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[9][10]

  • Method Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[7][8][9]

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

PK_Workflow Animal_Dosing Animal Dosing (IV and PO) Sample_Collection Serial Blood & Excreta Collection Animal_Dosing->Sample_Collection Sample_Processing Plasma Separation & Urine/Feces Homogenization Sample_Collection->Sample_Processing Sample_Extraction Analyte Extraction (Protein Precipitation, LLE, SPE) Sample_Processing->Sample_Extraction Analytical_Method UPLC-MS/MS Analysis Sample_Extraction->Analytical_Method Data_Analysis Pharmacokinetic Modeling & Parameter Calculation Analytical_Method->Data_Analysis Report Technical Report Data_Analysis->Report

General Experimental Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

While specific in-vivo pharmacokinetic and metabolism data for this compound in animal models are not extensively documented in publicly available literature, its chemical structure as a catecholamine allows for informed predictions regarding its metabolic fate. The primary routes of metabolism are expected to involve O-methylation by COMT and oxidative deamination by MAO, followed by conjugation. To definitively characterize the ADME profile of this compound, well-designed pharmacokinetic studies in relevant animal species are necessary. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting such investigations, which are essential for the continued development and safe use of this therapeutic agent.

References

Early Clinical Investigations of Hexoprenaline Sulfate in Asthma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline (B194853) sulfate (B86663), a selective beta-2 adrenergic receptor agonist, emerged as a bronchodilator for the management of asthma in the mid-20th century. Its development was driven by the need for therapeutic agents with greater selectivity for bronchial smooth muscle and a more favorable side-effect profile compared to non-selective sympathomimetics like adrenaline. This technical whitepaper provides an in-depth analysis of the early clinical investigations of hexoprenaline sulfate in the treatment of asthma, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Hexoprenaline exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below, ultimately leading to muscle relaxation and relief from bronchoconstriction.[1]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline This compound B2AR Beta-2 Adrenergic Receptor Hexoprenaline->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates Epac_inactive Inactive Epac cAMP->Epac_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylates (Inhibits) HSP20 HSP20 PKA_active->HSP20 Phosphorylates Epac_active Active Epac Epac_inactive->Epac_active RhoA RhoA Epac_active->RhoA Inhibits Rac1 Rac1 Epac_active->Rac1 Activates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Bronchodilation HSP20_p Phosphorylated HSP20 HSP20->HSP20_p HSP20_p->Bronchodilation RhoA->Bronchodilation Inhibition leads to Rac1->Bronchodilation Activation leads to

Caption: this compound Signaling Pathway in Airway Smooth Muscle Cells.

The binding of hexoprenaline to the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

PKA activation results in the phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK), an enzyme crucial for muscle contraction. PKA also phosphorylates other proteins, such as heat shock protein 20 (HSP20), which contributes to smooth muscle relaxation.

Epac activation influences the balance between RhoA and Rac1 signaling pathways. It inhibits the RhoA pathway, which is involved in calcium sensitization and muscle contraction, and activates the Rac1 pathway, which promotes muscle relaxation.[2][3][4][5] The combined actions of PKA and Epac lead to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in potent bronchodilation.

Early Clinical Investigations: Efficacy and Safety Data

Early clinical trials of this compound focused on establishing its efficacy as a bronchodilator and characterizing its safety profile, particularly in comparison to existing therapies. These studies utilized various routes of administration, including intravenous, inhaled, and oral formulations.

Intravenous Administration

A key early study by Benjamin and van As (1972) investigated the intravenous administration of hexoprenaline in patients with asthma. The study provided detailed quantitative data on the drug's effects.

Experimental Protocol: Intravenous Hexoprenaline in Asthma (Benjamin and van As, 1972)

  • Patient Population: 47 patients with bronchospasm, including 29 with allergic asthma and 14 with chronic asthmatic syndrome with other bronchopulmonary diseases.

  • Dosage and Administration: Patients received a single intravenous injection of either 5 µg (n=25) or 10 µg (n=20) of hexoprenaline administered over 2 minutes.

  • Outcome Measures:

    • Bronchodilation: Assessed by clinical improvement and respiratory function tests.

    • Cardiovascular Effects: Pulse rate and blood pressure were monitored.

    • Metabolic Effects: Blood sugar, serum potassium, and serum lipids were measured at various time points.

    • Electrocardiogram (ECG): Monitored for any cardiac abnormalities.

Quantitative Results:

The study demonstrated that a 5 µg intravenous dose of hexoprenaline produced effective bronchodilation lasting for 3 hours.[6] While a 10 µg dose did not result in greater bronchodilation, it was associated with a significant increase in pulse rate and a drop in blood pressure.[6]

Parameter5 µg Dose10 µg Dose
Bronchodilator Effect Effective, lasting 3 hoursNo significant increase over 5 µg dose
Pulse Rate Minimal changeSignificant increase
Blood Pressure Minimal changeSignificant drop

Another important early study by Teoh (1979) compared the efficacy of intravenous hexoprenaline to subcutaneous adrenaline.

Experimental Protocol: Intravenous Hexoprenaline vs. Subcutaneous Adrenaline (Teoh, 1979)

  • Patient Population: 16 patients experiencing an acute asthma attack.

  • Dosage and Administration:

    • Hexoprenaline Group: 5 µg administered intravenously.

    • Adrenaline Group: 0.5 mg administered subcutaneously.

  • Outcome Measures:

    • Bronchodilation: Measured by Peak Expiratory Flow Rate (PEFR).

    • Cardiovascular Side Effects: Monitored and compared between the two groups.

Quantitative Results:

Intravenous hexoprenaline resulted in a significant and rapid improvement in airway obstruction.

TreatmentPeak PEFR IncreaseTime to Peak EffectPEFR Increase at 2 hoursCardiovascular Side Effects
5 µg IV Hexoprenaline 40%5 minutes12%Minimal
0.5 mg SC Adrenaline As effective as hexoprenalineNot specifiedNot specifiedConsiderable

This study highlighted a key advantage of hexoprenaline: its ability to produce potent bronchodilation with significantly fewer cardiovascular side effects compared to adrenaline.[6]

Inhaled and Oral Administration

This compound was also investigated in inhaled and oral formulations for both acute relief and long-term maintenance therapy.

A double-blind, cross-over study compared the effects of inhaled hexoprenaline and terbutaline (B1683087) in 15 patients with reversible bronchial obstruction.

Experimental Protocol: Inhaled Hexoprenaline vs. Inhaled Terbutaline

  • Patient Population: 15 patients with reversible bronchial obstruction.

  • Dosage and Administration: Metered-dose inhaler, one puff followed by two puffs 30 minutes later.

    • Hexoprenaline: 0.20 mg/puff.

    • Terbutaline: 0.25 mg/puff.

  • Outcome Measures:

    • Bronchodilation: Ventilatory function.

    • Side Effects: Heart rate, blood pressure, and finger tremor.

Quantitative Results:

ParameterInhaled HexoprenalineInhaled Terbutaline
Maximum Bronchodilation Same as terbutalineSame as hexoprenaline
Duration of Action Less sustainedMore sustained
Heart Rate & Blood Pressure Negligible influenceNegligible influence
Finger Tremor Increase in amplitude of >100% in 2 out of 6 patientsNo significant change in mean values

While both drugs produced a similar maximum improvement in ventilatory function, terbutaline had a more sustained effect.[7] Notably, a marked increase in finger tremor was observed in a subset of patients receiving hexoprenaline.[7]

Oral hexoprenaline was also evaluated, particularly for its role in preventing exercise-induced asthma and for long-term maintenance therapy. In comparative trials, oral hexoprenaline was generally found to be superior to orciprenaline.[8]

Summary and Conclusion

The early clinical investigations of this compound established it as an effective and selective beta-2 adrenergic agonist for the treatment of asthma. Intravenous administration demonstrated rapid and potent bronchodilation with a more favorable cardiovascular safety profile compared to non-selective agents like adrenaline. Inhaled and oral formulations also proved effective, though comparisons with other beta-2 agonists of the time, such as terbutaline, revealed differences in duration of action and side-effect profiles.

These foundational studies were crucial in defining the therapeutic role of this compound and contributed significantly to the understanding of beta-2 adrenergic receptor pharmacology in the management of asthma. The detailed quantitative data and experimental protocols from these early trials continue to be of value to researchers and drug development professionals in the ongoing quest for improved asthma therapies.

Experimental_Workflow cluster_screening Patient Screening & Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis P1 Patient Population (e.g., Acute Asthma Attack, Reversible Bronchial Obstruction) P2 Inclusion/Exclusion Criteria P1->P2 P3 Informed Consent P2->P3 B1 Baseline Lung Function (PEFR, FEV1) P3->B1 B2 Baseline Vital Signs (HR, BP) P3->B2 B3 Baseline Blood Chemistry (if applicable) P3->B3 I1 Randomization (if comparative trial) B1->I1 B2->I1 B3->I1 I2 Route: Intravenous Inhaled Oral Dose: Specific Dosage Regimen I1->I2 O1 Post-Dose Lung Function (at specified time points) I2->O1 O2 Post-Dose Vital Signs I2->O2 O3 Adverse Event Monitoring (e.g., Tremor, Cardiovascular) I2->O3 O4 Post-Dose Blood Chemistry (if applicable) I2->O4 A1 Statistical Analysis of Efficacy & Safety Data O1->A1 O2->A1 O3->A1 O4->A1

Caption: Generalized Experimental Workflow for Early Clinical Trials of Hexoprenaline.

References

Hexoprenaline Sulfate: A Technical Whitepaper on Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline (B194853) sulfate (B86663) is a sympathomimetic amine and a selective β2-adrenergic receptor agonist utilized primarily for its bronchodilatory and tocolytic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-adrenergic receptor over other adrenergic receptor subtypes, particularly the β1-adrenergic receptor, thereby minimizing cardiac side effects. This document provides an in-depth technical guide on the receptor binding affinity and selectivity of hexoprenaline sulfate. It includes a summary of available quantitative data, detailed experimental protocols for assessing receptor binding and functional selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Hexoprenaline is a catecholamine and a phenethylamine (B48288) derivative that functions as a selective β2-adrenoceptor agonist.[3] Its primary applications are in the management of asthma and as a tocolytic agent to suppress premature labor.[1] The therapeutic action of hexoprenaline is mediated by its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle of the bronchi and uterus.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.[2][4] A critical aspect of hexoprenaline's pharmacological profile is its selectivity for β2 receptors over β1 receptors, which are abundant in cardiac tissue. This selectivity is crucial for minimizing undesirable cardiovascular side effects such as tachycardia.[5]

Receptor Binding Affinity and Selectivity

Quantitative Data on Receptor Selectivity

A seminal study by O'Donnell and Wanstall (1975) investigated the potency of hexoprenaline relative to the non-selective β-agonist isoprenaline in various guinea-pig isolated tissues. The results clearly demonstrated hexoprenaline's preferential activity on tissues containing β2-adrenoceptors.[3]

Tissue (Predominant Receptor)Relative Potency (Isoprenaline = 100)
Trachea (β2)219[3]
Hind limb blood vessels (β2)110[3]
Uterus (β2)76[3]
Atria (β1)3.3[3]
Ileum (β1)1.0[3]

Table 1: Relative potency of hexoprenaline in isolated guinea-pig tissues. Data from O'Donnell & Wanstall, 1975.[3]

These findings illustrate a significant selectivity of hexoprenaline for β2 receptors, with potencies in β2-rich tissues being substantially higher than in β1-rich tissues.

Another study examining the adenyl-cyclase system in rat reticulocytes provided a rank order of affinity for several β-adrenergic agonists, with hexoprenaline showing a high affinity, second only to isoprenaline. The order of decreasing affinities was isoprenaline > hexoprenaline > fenoterol (B1672521) > salbutamol (B1663637) > adrenaline > terbutalin > noradrenaline > phenylephrine.

Signaling Pathway

Upon binding to the β2-adrenergic receptor, hexoprenaline initiates a well-characterized Gs-protein coupled signaling cascade.

G_protein_signaling Hexoprenaline-Induced β2-Adrenergic Signaling Pathway Hexoprenaline Hexoprenaline Beta2_AR β2-Adrenergic Receptor Hexoprenaline->Beta2_AR Binds G_Protein Gs Protein (αβγ) Beta2_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and Inactivates Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_inactive->Smooth_Muscle_Relaxation Leads to

Caption: Hexoprenaline signaling cascade.

This pathway culminates in the phosphorylation and inactivation of myosin light chain kinase (MLCK), leading to the relaxation of smooth muscle tissue, which manifests as bronchodilation in the airways and uterine relaxation.

Experimental Protocols

The following sections detail standardized protocols that can be employed to determine the receptor binding affinity and functional selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of hexoprenaline for β1- and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing β1 or β2 receptors Incubate Incubate membranes, radioligand, and hexoprenaline Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-CGP 12177) Radioligand_Prep->Incubate Hexoprenaline_Prep Prepare serial dilutions of this compound Hexoprenaline_Prep->Incubate Filtration Separate bound and free radioligand via vacuum filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Measure radioactivity on filters using scintillation counting Wash->Scintillation Analysis Plot competition curves and calculate IC50 and Ki values Scintillation->Analysis

Caption: Radioligand binding assay workflow.

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing human β1- or β2-adrenergic receptors. Homogenize cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the hexoprenaline concentration. Determine the IC50 value (the concentration of hexoprenaline that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by quantifying the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow cAMP Accumulation Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection cAMP Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing β1 or β2 receptors Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Stimulation Treat cells with varying concentrations of hexoprenaline Cell_Plating->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using an immunoassay (e.g., HTRF) Lysis->Detection Analysis Generate dose-response curves and determine EC50 values Detection->Analysis

References

molecular and structural formula of hexoprenaline sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and structural characteristics of hexoprenaline (B194853) sulfate (B86663), its mechanism of action, and detailed experimental protocols for its analysis.

Core Compound Characteristics

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist utilized for its bronchodilator and tocolytic properties.[1] A thorough understanding of its chemical and physical properties is essential for research and development.

Molecular and Structural Formula

The chemical structure of this compound consists of two catecholamine moieties linked by a hexamethylene chain. This structure is salified with sulfuric acid. The molecular formula is C₂₂H₃₄N₂O₁₀S.[2][3]

Structural Representation:

Figure 1: 2D structural representation of the hexoprenaline molecule.

The sulfate salt is formed with sulfuric acid (H₂SO₄).

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₂H₃₄N₂O₁₀S[2][3]
Molecular Weight 518.6 g/mol [2]
IUPAC Name 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid[2]
CAS Number 32266-10-7[2][3]
Melting Point 222-228 °C[4]
Boiling Point 707.8 °C at 760 mmHg[4]
Density 1.302 g/cm³[4]

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[1][5] The binding of hexoprenaline to these G-protein-coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.

Upon activation, the receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium ion concentrations and the inhibition of myosin light-chain kinase.[5] This cascade ultimately leads to the relaxation of bronchial and uterine smooth muscle.[1][5]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline This compound Receptor β2-Adrenergic Receptor (GPCR) Hexoprenaline->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Ca_Reduction ↓ Intracellular Ca²⁺ Phosphorylation->Ca_Reduction MLCK_Inhibition Inhibition of Myosin Light-Chain Kinase Phosphorylation->MLCK_Inhibition Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation MLCK_Inhibition->Relaxation

Figure 2: Signaling pathway of this compound.

Experimental Protocols

Accurate and precise analytical methods are crucial for the quality control and quantitative analysis of this compound in pharmaceutical formulations. Below are detailed protocols for HPLC and UPLC methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted for the quantitative determination of this compound in pharmaceutical tablets and injections.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 column (e.g., Capcellpak C18 MG, 150mm x 4.6mm, 5µm)

2. Reagents and Solutions:

  • Mobile Phase: 0.025 mol/L KH₂PO₄ solution containing 0.1% heptanesulfonic acid sodium salt and Acetonitrile (90:20, v/v), adjusted to pH 3.0 with phosphoric acid.

  • Standard Stock Solution (for tablets): Accurately weigh and dissolve 50 mg of this compound Reference Standard in 100 mL of mobile phase.

  • Working Standard Solutions (for tablets): Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2.5 to 50 µg/mL.

  • Standard Stock Solution (for injections): Prepare as above.

  • Working Standard Solutions (for injections): Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 3 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. An accurately weighed portion of the powder equivalent to one tablet is dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.

  • Sample Preparation (Injections): Dilute the injection solution with the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL for tablets, 150 µL for injections

  • Column Temperature: 40°C

  • UV Detection Wavelength: 280 nm

4. System Suitability:

  • Perform six replicate injections of a working standard solution.

  • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2%.

5. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Ultra-Performance Liquid Chromatography (UPLC) Method

This stability-indicating UPLC method is designed for the determination of hexoprenaline in injectable dosage forms.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatograph

  • UV Detector

  • Waters Acquity HSS T3 column (50 x 2.1 mm i.d., 1.8 µm)

2. Reagents and Solutions:

  • Mobile Phase A: 5 mM Sodium dihydrogen phosphate (B84403) + 10 mM octane-1-sulphonic acid sodium salt buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Standard Solutions: Prepare solutions of this compound in the diluent (mobile phase A) at concentrations ranging from 3.50 to 6.50 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • UV Detection Wavelength: 280 nm

  • Gradient Elution:

    • t = 0 min, 5% B

    • t = 1 min, 5% B

    • t = 5 min, 50% B

    • t = 7 min, 5% B

    • t = 10 min, 5% B

4. Validation Parameters:

  • Linearity: Assessed over the concentration range of 3.50–6.50 µg/mL. A correlation coefficient (R²) of ≥ 0.999 is expected.

  • Forced Degradation: Subject the sample to acid and base hydrolysis, oxidation, and thermal stress to demonstrate the stability-indicating nature of the method.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solutions (3.5-6.5 µg/mL) Injection Inject into UPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report Results Quantification->Result

Figure 3: Experimental workflow for UPLC analysis.

References

Preclinical Toxicology and Safety Profile of Hexoprenaline Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Hexoprenaline (B194853) sulfate (B86663) is a selective beta-2 adrenergic receptor agonist primarily utilized for its tocolytic and bronchodilatory properties. As a sympathomimetic amine, it selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the uterus and bronchi. While clinically effective, a thorough understanding of its preclinical toxicology and safety profile is paramount for risk assessment and the development of safer therapeutic agents.

This technical guide provides a comprehensive overview of the known preclinical safety data for hexoprenaline sulfate. Due to a notable scarcity of publicly available, dedicated preclinical toxicology studies on this compound, this guide incorporates a "read-across" approach. This involves leveraging data from structurally and pharmacologically similar beta-2 adrenergic agonists, such as salbutamol (B1663637) (albuterol), formoterol, fenoterol, and terbutaline, to infer the potential toxicological profile of this compound. This approach is clearly indicated where utilized. The experimental protocols described are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), representing the standard methodologies that would be employed in the preclinical safety assessment of such a compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a downstream signaling cascade, as illustrated in the diagram below.

Hexoprenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline Hexoprenaline Sulfate B2AR Beta-2 Adrenergic Receptor Hexoprenaline->B2AR G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Figure 1: this compound Signaling Pathway

The activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle in the bronchi and uterus.[1][2]

Preclinical Toxicology Profile

The following sections summarize the available preclinical toxicology data for this compound and analogous beta-2 adrenergic agonists.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after the administration of a single dose of a substance.

Data Summary

CompoundSpeciesRouteLD50Reference
Fenoterol Hydrobromide RatOral1600 mg/kg[3]
RatIntraperitoneal500 mg/kg[3]
RatSubcutaneous1080 mg/kg[3]
RatIntravenous65 mg/kg[3]
MouseOral1990 mg/kg[3]
MouseIntraperitoneal260 mg/kg[3]
MouseSubcutaneous1100 mg/kg[3]
MouseIntravenous42 mg/kg[3]
DogOral150 mg/kg[3]
RabbitOral5113 mg/kg[3]
Terbutaline Sulfate RatOral1800 mg/kg[4]

Experimental Protocol: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

This method is a stepwise procedure using a limited number of animals to obtain information on the acute oral toxicity of a substance.

Acute_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Female Rats) start->animal_selection sighting_study Sighting Study (One animal per step) animal_selection->sighting_study main_study Main Study (Fixed Doses: 5, 50, 300, 2000 mg/kg) sighting_study->main_study Inform dose selection dosing Single Oral Gavage Dosing main_study->dosing observation Observation (14 days) (Clinical signs, mortality, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (Classification of toxicity) necropsy->data_analysis end End data_analysis->end

Figure 2: Acute Oral Toxicity Experimental Workflow
  • Test System: Typically, a single sex of a rodent species (e.g., female rats) is used.

  • Dose Levels: A sighting study is performed to determine the appropriate starting dose for the main study, which uses a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg).

  • Administration: The test substance is administered as a single oral dose via gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

CompoundSpeciesDurationRouteKey FindingsNOAELReference
Salmeterol (B1361061) RatRepeat-doseInhalationTachycardia, skeletal muscle hypertrophyNot specified[1]
Salmeterol DogRepeat-doseInhalationTachycardiaNot specified[1]
Formoterol Rat1 yearInhalationMyocardial fibrosis40 µg/kg/day (deposited dose)[5]
Levalbuterol Rat, DogNot specifiedNot specifiedCardiovascular effects (hypotension, tachycardia, EKG changes), spleen toxicityNot specified[6]
Terbutaline Not specifiedProlonged/RepeatedOralMay cause damage to the heartNot specified[4]

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Subchronic_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Male & Female Rats) start->animal_selection dose_groups Dose Groups (Control, Low, Mid, High) animal_selection->dose_groups daily_dosing Daily Dosing (90 days) (Oral Gavage) dose_groups->daily_dosing in_life_monitoring In-life Monitoring (Clinical signs, body weight, food/water intake, ophthalmology, hematology, clinical chemistry, urinalysis) daily_dosing->in_life_monitoring terminal_procedures Terminal Procedures (Gross necropsy, organ weights, histopathology) in_life_monitoring->terminal_procedures data_analysis Data Analysis (Identify target organs, determine NOAEL) terminal_procedures->data_analysis end End data_analysis->end

Figure 3: Sub-chronic Toxicity Experimental Workflow
  • Test System: Both male and female rodents (usually rats) are used.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group are used.

  • Administration: The test substance is administered daily for 90 days, typically via oral gavage.

  • Observations: Comprehensive in-life monitoring is conducted, including clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, a full necropsy is performed, including organ weight measurements and histopathological examination of tissues.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a substance on reproductive function and the development of offspring.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

CompoundSpeciesStudy TypeKey FindingsNOAELReference
Salbutamol MouseDevelopmentalCleft palate at high dosesNot specified[7]
Salmeterol RabbitOrganogenesisFoetal effectsNot specified[1]
Formoterol Rat, RabbitDevelopmentalTeratogenic effects, delayed ossification, decreased fetal weightNot specified[5]
Terbutaline RatDevelopmentalAlterations in behavior and brain development in offspringNot specified[8]
Fenoterol Animal studiesDevelopmentalEvidence of developmental toxicityNot specified[3]

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (ICH S5(R2))

This study aims to detect adverse effects on the pregnant female and the development of the embryo and fetus.

Developmental_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Pregnant Rats/Rabbits) start->animal_selection dose_groups Dose Groups (Control, Low, Mid, High) animal_selection->dose_groups dosing_period Dosing During Organogenesis dose_groups->dosing_period maternal_observation Maternal Observation (Clinical signs, body weight, food consumption) dosing_period->maternal_observation caesarean_section Caesarean Section (Prior to term) maternal_observation->caesarean_section fetal_examination Fetal Examination (External, visceral, and skeletal abnormalities) caesarean_section->fetal_examination data_analysis Data Analysis (Maternal toxicity, embryo-fetal viability, fetal abnormalities) fetal_examination->data_analysis end End data_analysis->end

Figure 4: Developmental Toxicity Experimental Workflow
  • Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

  • Dose Levels: At least three dose levels and a control group are used.

  • Administration: The test substance is administered daily during the period of major organogenesis.

  • Maternal Evaluation: Dams are monitored for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

CompoundAssayResultReference
Salbutamol Mutagenicity testsNot mutagenic[7]
Salmeterol Genotoxicity testsNo evidence of genotoxic potential[1]
Formoterol Ames testNegative[5]
Chromosome aberration assay (human lymphocytes)Negative[5]
Mouse lymphoma assayNegative[5]
Rat micronucleus assayNegative[5]
Arformoterol Ames testNot genotoxic[9]
Chromosome aberration assayNot genotoxic[9]
In vivo micronucleus test (mouse)Not genotoxic[9]
Ritodrine (B1199850) Sister Chromatid Exchange (SCE) assay (human lymphocytes)Increased SCEs with long-term administration (>1 month)[10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: Multiple strains of bacteria are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolism in the liver.

  • Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together and then plated on a minimal medium.

  • Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming potential of a substance.

Data Summary (Read-Across from Beta-2 Adrenergic Agonists)

CompoundSpeciesKey FindingsReference
Salmeterol RatIncreased incidence of smooth muscle tumors of the mesovarium[1]
Salmeterol MouseIncreased incidence of smooth muscle tumors of the uterus[1]
Formoterol MouseAdrenal subcapsular adenomas and carcinomas, hepatocarcinomas, uterine leiomyomas and leiomyosarcomas[5]
Formoterol RatOvarian leiomyomas and theca cell tumors[5]
Arformoterol MouseUterine and cervical endometrial stromal polyps and sarcoma[9]
Arformoterol RatThyroid C-cell adenoma and carcinoma[9]

Experimental Protocol: Carcinogenicity Study (OECD 451)

This study involves the long-term administration of a substance to animals to observe for the development of neoplasms.

  • Test System: Typically conducted in two rodent species (e.g., rats and mice), using both sexes.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should be a maximum tolerated dose (MTD).

  • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are monitored for clinical signs and palpable masses throughout the study.

  • Pathology: A complete histopathological examination of all organs and tissues is performed at the end of the study.

Safety Profile Summary and Conclusion

The preclinical safety profile of this compound, inferred from its mechanism of action and data from analogous beta-2 adrenergic agonists, suggests a generally low potential for acute toxicity. The primary target organs for toxicity with repeated exposure are expected to be the cardiovascular system, with effects such as tachycardia, and potentially the reproductive organs with long-term, high-dose exposure.

Genotoxicity assays on several analogous compounds have largely been negative, suggesting a low risk of mutagenicity. However, carcinogenicity studies with other beta-2 agonists have shown an increased incidence of tumors in reproductive tissues of rodents, a finding often considered a class effect related to prolonged beta-2 receptor stimulation in these species. Developmental toxicity studies with some beta-2 agonists have indicated a potential for teratogenic effects at high doses in certain animal species.

It is crucial to reiterate that in the absence of dedicated preclinical toxicology studies for this compound, this profile is an extrapolation. The provided data and protocols offer a foundational understanding for drug development professionals. Any further development or evaluation of this compound or similar compounds would necessitate a comprehensive preclinical toxicology program adhering to current international regulatory guidelines to definitively establish its safety profile.

References

Methodological & Application

Application Note: A Robust UPLC Method for the Quantification of Hexoprenaline Sulfate in Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive, specific, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of hexoprenaline (B194853) sulfate (B86663) in injectable dosage forms. The developed method is stability-indicating and suitable for routine quality control and stability testing. The method utilizes a reversed-phase C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile, allowing for a rapid and efficient separation. This document provides the complete experimental protocol, method validation data, and a workflow diagram to facilitate implementation in a laboratory setting.

Introduction

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and as a tocolytic agent to suppress premature labor.[1][2][3][4] Accurate quantification of this compound in injectable formulations is critical to ensure product quality, safety, and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for pharmaceutical analysis.[5][6][7] This application note describes a validated UPLC method that is rapid, reliable, and stability-indicating for the determination of this compound in the presence of its degradation products and common formulation excipients.

Chemical Properties of this compound

  • Molecular Formula: C₂₂H₃₄N₂O₁₀S[8]

  • Molecular Weight: 518.6 g/mol [8]

  • IUPAC Name: 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid[8]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

ParameterSpecification
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity HSS T3 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulfonic acid sodium salt, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
10.0
Flow Rate 0.5 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Injection Volume 5 µL
Run Time 10 minutes

Chromatographic conditions were adapted from a validated method.[9][10]

2. Preparation of Solutions

  • Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 3.5 µg/mL to 6.5 µg/mL.

  • Sample Preparation: Dilute the injectable formulation with the diluent to obtain a final concentration within the calibration range.

Method Validation Summary

The developed UPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, and thermal stress. The method was able to successfully separate the hexoprenaline peak from all degradation products.[9][10]

Quantitative Data Summary

Validation ParameterResult
Linearity Range 3.50 - 6.50 µg/mL
Correlation Coefficient (r²) 0.9998[9][10]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) To be determined by the user
Limit of Quantification (LOQ) To be determined by the user
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate and column temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for the UPLC method development and validation for this compound quantification.

UPLC_Method_Workflow cluster_validation Validation Parameters start Start: Method Development Goal Quantify this compound in Injectables lit_review Literature Review & Chemical Property Analysis start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection: Acquity HSS T3 (1.8 µm) method_dev->col_select mp_opt Mobile Phase Optimization: Buffer + ACN Gradient method_dev->mp_opt det_opt Detection Wavelength: 280 nm method_dev->det_opt sys_suit System Suitability Testing col_select->sys_suit mp_opt->sys_suit det_opt->sys_suit validation Method Validation (ICH Guidelines) sys_suit->validation specificity Specificity & Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis end End: Quantified Results sample_analysis->end

Caption: UPLC method development and validation workflow.

The UPLC method described in this application note is a highly suitable and reliable approach for the quantification of this compound in injectable formulations. The method is rapid, with a total run time of 10 minutes, and demonstrates excellent linearity, accuracy, and precision. Its stability-indicating nature ensures that the quantification of the active pharmaceutical ingredient is not affected by the presence of degradation products. This method can be readily implemented in a quality control laboratory for routine analysis and stability studies of this compound injectables.

References

Application Note: HPLC Analysis of Hexoprenaline Sulfate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexoprenaline (B194853) sulfate (B86663) is a selective β2-adrenoreceptor agonist used as a bronchodilator and tocolytic agent. Accurate and reliable analytical methods are crucial for the quality control of hexoprenaline sulfate in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in tablets and injections. The described protocol is validated for its specificity, linearity, accuracy, precision, and robustness, ensuring reliable results for routine analysis.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 (150 mm × 4.0 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : 25mM Potassium Phosphate (B84403) buffer (pH 3.0) with 0.1% Sodium Heptanesulfonate (90:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL for tablets, 150 µL for injections
Column Temperature 40°C

2. Reagents and Solutions

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Sodium Heptanesulfonate: HPLC grade.

  • Phosphoric Acid: Analytical grade.

  • Distilled or Deionized Water: HPLC grade.

Preparation of Mobile Phase: Prepare a 25mM potassium phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid. The mobile phase is then prepared by mixing the buffer with acetonitrile and sodium heptanesulfonate in the specified ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

3. Standard Solution Preparation

  • Stock Standard Solution (500 µg/mL): Accurately weigh and transfer 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Tablets): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2.5 - 50 µg/mL.

  • Working Standard Solutions (for Injections): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 - 3 µg/mL.

4. Sample Preparation

  • Tablet Formulation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Formulation:

    • Transfer an appropriate volume of the injection solution to a volumetric flask.

    • Dilute to a suitable concentration with the mobile phase.

    • Mix well and filter through a 0.45 µm syringe filter if necessary.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.0Conforms
Theoretical Plates ≥ 2000Conforms
% RSD of Peak Area ≤ 2.0%Conforms

Table 2: Linearity of this compound

FormulationRange (µg/mL)Correlation Coefficient (r²)
Tablets 2.5 - 50> 0.999
Injections 1 - 3> 0.999
UPLC Method 3.50 - 6.500.9998[1][2]

Table 3: Accuracy (Recovery)

FormulationSpiked LevelMean Recovery (%)% RSD
Tablets 80%, 100%, 120%98.0 - 102.0< 2.0
Injections 80%, 100%, 120%98.0 - 102.0< 2.0

Table 4: Precision

Precision TypeFormulation% RSD
Repeatability (Intra-day) Tablets≤ 2.0
Injections≤ 2.0
Intermediate Precision (Inter-day) Tablets≤ 2.0
Injections≤ 2.0

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_results Results & Reporting Sample Pharmaceutical Formulation (Tablets/Injections) SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) Sample->SamplePrep Standard This compound Reference Standard StandardPrep Standard Preparation (Stock & Working Solutions) Standard->StandardPrep HPLC HPLC System SamplePrep->HPLC StandardPrep->HPLC Chromatography Chromatographic Separation (C18 Column, Mobile Phase) HPLC->Chromatography Detection UV Detection (280 nm) Chromatography->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Integration Peak Integration & Analysis DataAcquisition->Integration Quantification Quantification (Comparison with Standard) Integration->Quantification Report Final Report (Assay Results) Quantification->Report

References

Application of Hexoprenaline Sulfate in Preclinical Asthma Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline (B194853) sulfate (B86663) is a sympathomimetic agent belonging to the class of beta-2 adrenergic receptor agonists.[1] It is primarily utilized for its bronchodilatory effects in the management of bronchospasm associated with asthma and other obstructive airway diseases.[2][3][4][5] In the context of preclinical research, hexoprenaline sulfate serves as a valuable tool for investigating the pathophysiology of asthma and for the evaluation of novel therapeutic agents. Its selective action on beta-2 adrenergic receptors in the smooth muscle of the respiratory tract allows for targeted studies on bronchodilation and the underlying signaling pathways.[1]

This document provides detailed application notes and standardized protocols for the use of this compound in established preclinical models of asthma, with a particular focus on the guinea pig model, which is widely recognized for its physiological and pharmacological similarities to human asthma.[6]

Mechanism of Action

This compound exerts its therapeutic effect by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1] This interaction initiates a cascade of intracellular events, as detailed in the signaling pathway below. The activation of the Gs alpha subunit of the G protein-coupled receptor leads to the stimulation of adenylyl cyclase.[1] This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various target proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[1]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline Hexoprenaline Beta2_Receptor β2-Adrenergic Receptor Hexoprenaline->Beta2_Receptor Binds to G_Protein G Protein (Gs) Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Signaling pathway of this compound.

Preclinical Asthma Models

The guinea pig is a highly suitable model for preclinical asthma research due to the anatomical and physiological similarities of its airways to those of humans. Notably, the response of guinea pig airways to inflammatory mediators and bronchodilators closely mirrors human responses.

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This is a widely used model to mimic the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.

Experimental Workflow:

Experimental_Workflow Sensitization Sensitization (Day 0 & 7) Challenge Ovalbumin Challenge (Day 14-21) Sensitization->Challenge Treatment This compound Administration Challenge->Treatment Assessment Assessment of Airway Response Treatment->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

I. Ovalbumin-Induced Allergic Asthma Model

A. Animals:

  • Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Acclimatize animals for at least one week before the start of the experiment.

B. Sensitization Protocol:

  • On Day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant, dissolved in sterile saline.

  • On Day 7, administer a booster i.p. injection of the same OVA/Al(OH)₃ solution.

C. Allergen Challenge Protocol:

  • From Day 14 to Day 21, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 10 minutes daily.

  • The aerosol can be generated using a nebulizer connected to a whole-body plethysmography chamber.

II. Administration of this compound

A. Route of Administration:

  • Inhalation: This is the most clinically relevant route for bronchodilators. Administer aerosolized this compound using a nebulizer connected to the plethysmography chamber.

  • Intraperitoneal (i.p.) or Intravenous (i.v.) injection: These routes can also be used for systemic administration to study dose-response relationships.

B. Dosing:

  • The optimal dose of this compound should be determined in a pilot study. Based on clinical data and the potency of the drug, a starting dose range for inhalation could be 0.1 to 1.0 mg/ml in the nebulizer solution. For systemic administration, a starting point could be in the range of 1-10 µg/kg.

C. Treatment Protocol:

  • Administer this compound or vehicle (saline) to the respective groups of animals 30 minutes prior to the final OVA challenge on Day 21.

III. Assessment of Bronchodilator Effect

A. Measurement of Airway Resistance:

  • Place the conscious, unrestrained guinea pig in the whole-body plethysmography chamber.

  • Record baseline airway resistance (Penh) for 5 minutes.

  • Administer a bronchoconstrictor agent such as histamine (B1213489) or methacholine (B1211447) via aerosol and record the increase in airway resistance.

  • Following the administration of this compound, re-challenge with the bronchoconstrictor and measure the degree of inhibition of bronchoconstriction.

B. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • At the end of the experiment, euthanize the animals and perform a bronchoalveolar lavage with sterile saline.

  • Collect the BAL fluid and centrifuge to separate the cells from the supernatant.

  • Perform a total and differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) on the cell pellet.

  • Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA kits.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Airway Resistance (Penh)

Treatment GroupBaseline PenhPenh after BronchoconstrictorPenh after Hexoprenaline + Bronchoconstrictor% Inhibition of Bronchoconstriction
Vehicle ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 1)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 2)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Positive Control (e.g., Salbutamol)Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cell Count (x10⁵/ml)Eosinophils (x10⁴/ml)Neutrophils (x10⁴/ml)Lymphocytes (x10⁴/ml)Macrophages (x10⁴/ml)
Naive ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Vehicle Control (OVA-sensitized)Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 1)Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 2)Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Positive Control (e.g., Dexamethasone)Value ± SEMValue ± SEMValue ± SEMValue ± SEMValue ± SEM

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid (pg/ml)

Treatment GroupIL-4IL-5IL-13
Naive ControlValue ± SEMValue ± SEMValue ± SEM
Vehicle Control (OVA-sensitized)Value ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 1)Value ± SEMValue ± SEMValue ± SEM
Hexoprenaline (Dose 2)Value ± SEMValue ± SEMValue ± SEM
Positive Control (e.g., Dexamethasone)Value ± SEMValue ± SEMValue ± SEM

Conclusion

This compound is a potent and selective beta-2 adrenergic agonist that can be effectively used in preclinical asthma research to study the mechanisms of bronchodilation and to evaluate its potential therapeutic effects on airway inflammation and hyperresponsiveness. The provided protocols for the ovalbumin-induced allergic asthma model in guinea pigs offer a standardized approach for these investigations. Careful dose selection and appropriate control groups are crucial for obtaining reliable and reproducible data. While specific in vivo preclinical data for this compound in guinea pig asthma models is limited in publicly available literature, the outlined methodologies provide a robust framework for its evaluation based on its well-established mechanism of action.

References

Application Note and Protocol: Development of a Stability-Indicating Analytical Method for Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for Hexoprenaline Sulfate. The described reverse-phase high-performance liquid chromatography (RP-HPLC) method is designed to effectively separate and quantify this compound from its potential degradation products, ensuring the accurate assessment of its stability under various stress conditions. This protocol is crucial for quality control and regulatory submissions in the pharmaceutical industry.

Introduction

This compound is a sympathomimetic agent used as a tocolytic to prevent premature labor.[1] The chemical stability of a drug substance like this compound is a critical attribute that can affect its safety and efficacy.[2] Therefore, a validated stability-indicating analytical method is essential to monitor the drug's purity and potency throughout its shelf life. This method must be able to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under the influence of environmental factors such as heat, light, humidity, and pH variations.[2] This application note details the systematic development and validation of such a method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A UPLC® system can also be utilized for faster analysis and lower solvent consumption.[3]

  • Chromatographic Column: A C18 reversed-phase column is commonly used. For enhanced retention of the polar this compound, an ion-pairing reagent can be incorporated into the mobile phase.[3] A suitable column could be a Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm).[4][5]

  • Data Acquisition and Processing Software

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Buffers (e.g., sodium dihydrogen phosphate)[4][5]

  • Ion-pairing reagent (e.g., octane-1-sulphonic acid sodium salt)[4][5]

Experimental Protocols

Chromatographic Method Development

The primary objective is to achieve optimal separation between this compound and its degradation products. Due to its polar nature (pKa of 8.7 and logP of 0.22), using an ion-pairing reagent in the mobile phase is recommended to improve retention on a C18 column.[3]

Optimized Chromatographic Conditions:

ParameterCondition
Column Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm)[4][5]
Mobile Phase A 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulphonic acid sodium salt, pH adjusted to 3.0[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient Elution 0-1 min: 5% B, 1-5 min: 5% to 50% B, 5-7 min: 50% to 5% B, 7-10 min: 5% B[4][5]
Flow Rate 0.5 mL/min[4][5]
Column Temperature Ambient[4][5]
Detection Wavelength 280 nm[4][5]
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method by intentionally degrading the drug substance under various stress conditions.[2]

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., purified water with placebo components for injectable dosage forms) at a concentration of approximately 5 µg/mL.[3]

Stress Conditions:

  • Acid Hydrolysis: To a flask containing the stock solution, add 1 N HCl and keep for 1 hour.[3] Neutralize the solution before injection.

  • Base Hydrolysis: To a flask containing the stock solution, add 1 N NaOH and keep for a specified duration. Neutralize the solution before injection.

  • Oxidative Degradation: To a flask containing the stock solution, add 3-30% H₂O₂ and keep for a specified duration.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and visible light for 8 hours.[3]

Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 3.50-6.50 µg/mL for this compound.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the drug substance.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% Degradation (Approx.)Observations
Acid Hydrolysis1 N HCl1 hour~15-25%Major degradation peak observed with good resolution from the parent peak.
Base Hydrolysis1 N NaOH30 minutes~20-30%Significant degradation with well-separated degradant peaks.
Oxidative Degradation30% H₂O₂2 hours~10-20%Formation of multiple smaller degradation products.
Thermal Degradation80°C24 hours~5-10%Minor degradation observed.
Photolytic DegradationUV/Visible Light8 hours~5-15%Degradation observed, indicating light sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compoundComplies
Linearity (R²) ≥ 0.9990.9998[4][5]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) ReportableTo be determined
LOQ (µg/mL) ReportableTo be determined
Robustness No significant change in resultsComplies

Visualizations

Workflow cluster_dev Method Development cluster_force Forced Degradation Studies cluster_val Method Validation (ICH Q2(R1)) Dev1 Literature Review & Initial Parameter Selection Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Stress1 Acid Hydrolysis Dev3->Stress1 Stress2 Base Hydrolysis Stress3 Oxidative Degradation Stress4 Thermal Degradation Stress5 Photolytic Degradation Val1 Specificity Stress5->Val1 Val2 Linearity & Range Val3 Accuracy Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Final Finalized Stability-Indicating Method Val6->Final Forced_Degradation cluster_stress Stress Conditions Drug This compound Solution Acid Acid Hydrolysis (e.g., 1N HCl) Drug->Acid Base Base Hydrolysis (e.g., 1N NaOH) Drug->Base Oxidation Oxidation (e.g., 30% H2O2) Drug->Oxidation Thermal Thermal Degradation (e.g., 80°C) Drug->Thermal Photo Photolytic Degradation (UV/Vis Light) Drug->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of this compound from Degradation Products Analysis->Result Degradation_Pathway Hexo This compound C₂₂H₃₄N₂O₁₀S Deg1 Hydrolytic Degradants Cleavage of Ether Linkage (Hypothetical) Hexo->Deg1 Acid/Base Deg2 Oxidative Degradants Oxidation of Phenolic Groups (Hypothetical) Hexo->Deg2 Oxidation Deg3 Photolytic Degradants Isomerization/Rearrangement (Hypothetical) Hexo->Deg3 Light

References

Standard Operating Procedure for the Preparation of Hexoprenaline Sulfate Solution for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hexoprenaline (B194853) sulfate (B86663) is a selective β2-adrenergic receptor agonist, primarily utilized in research as a bronchodilator and tocolytic agent. Its mechanism of action involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. These application notes and protocols provide a standardized framework for the preparation, handling, and storage of hexoprenaline sulfate solutions to ensure experimental reproducibility and safety.

For in vitro studies, this compound is typically used to investigate its effects on cell signaling pathways, particularly in respiratory and uterine smooth muscle cells. The effective concentration can vary depending on the cell type and the specific endpoint being measured. Based on its relative potency to isoprenaline, a common β-adrenergic agonist, a starting concentration range in the low micromolar range is recommended for initial experiments.

Due to its susceptibility to degradation in basic aqueous solutions, it is crucial to control the pH of the final solution. This compound has been shown to be stable in acidic aqueous conditions, with a pH range of 2.5 to 3.5 being optimal for injectable dosage forms. For cell culture applications, where the medium is typically buffered around pH 7.4, it is recommended to prepare a concentrated stock solution in an appropriate solvent and dilute it into the culture medium immediately before use.

Safety Precautions: this compound is toxic if inhaled and harmful to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.

Quantitative Data Summary

ParameterSolventValueReference
Solubility DMSOSoluble[1]
Aqueous BaseSlightly Soluble[2]
Stability Aqueous Solution (pH 2.5-3.5)Stable
Room Temperature SolutionStable for at least 48 hours
Storage (Powder) Short-term (days to weeks)0 - 4 °C, dry and dark[1]
Long-term (months to years)-20 °C, dry and dark[1]
Storage (Stock Solution) Short-term (days to weeks)0 - 4 °C[1]
Long-term (months)-20 °C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder (Molecular Weight: 518.58 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 5.19 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for 10 µM working solution):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final desired working concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium for a final concentration of 10 µM).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. The final DMSO concentration should ideally be kept below 0.1% to minimize solvent toxicity to the cells.

  • Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures.

Visualizations

Hexoprenaline_Sulfate_Solution_Preparation_Workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh 5.19 mg This compound Powder add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for the preparation of this compound solutions.

Hexoprenaline_Signaling_Pathway Hexoprenaline This compound B2AR β2-Adrenergic Receptor Hexoprenaline->B2AR binds and activates G_protein Gs Protein B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP:e->cAMP:w converts PKA Protein Kinase A cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for the Analysis of Hexoprenaline Sulfate Impurities and Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of impurities and degradation products of hexoprenaline (B194853) sulfate (B86663). The information is intended to assist in method development, validation, and routine quality control of hexoprenaline sulfate in bulk drug substances and pharmaceutical formulations.

Introduction to this compound Stability

This compound is a selective β2-adrenoreceptor agonist used as a bronchodilator and tocolytic agent. Like many catecholamines, it is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. Therefore, robust, stability-indicating analytical methods are crucial to ensure the quality, safety, and efficacy of drug products containing this compound. Forced degradation studies are essential for identifying potential degradation pathways and developing analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[]

Analytical Methodologies

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been reported for the determination of this compound and its degradation products.[2][3][4] This method is suitable for the quantitative analysis of bulk drug substance, stability samples, and injectable dosage forms.[2][3]

Recommended Analytical Technique: UPLC-UV

A reverse-phase UPLC method coupled with UV detection is a reliable and efficient technique for the analysis of this compound and its impurities. The use of an ion-pairing agent is recommended to enhance the retention of the polar hexoprenaline molecule on a C18 stationary phase.[2]

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is based on a validated method and is designed to provide a starting point for the analysis of this compound and its related substances.[2][3][4]

2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Sodium Dihydrogen Phosphate

  • Octane-1-sulfonic acid sodium salt (Ion-pairing agent)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Purified water (Milli-Q or equivalent)

2.1.2. Chromatographic Conditions

ParameterCondition
Column Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm)
Mobile Phase A 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulfonic acid sodium salt, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-5 min: 5% to 50% B; 5-7 min: 50% to 5% B; 7-10 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Injection Volume To be optimized based on concentration and instrument sensitivity
Diluent Purified Water

2.1.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound Reference Standard in the diluent. Further dilute to a working concentration (e.g., 5 µg/mL).

  • Sample Solution: For injectable dosage forms, dilute the sample with the diluent to a final concentration within the linear range of the method (e.g., 3.50–6.50 µg/mL).[2][3]

2.1.4. Method Validation Parameters

The following parameters should be validated according to ICH Q2(R1) guidelines:

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Specificity No interference from blank, placebo, or degradation products
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness Insensitive to small, deliberate variations in method parameters

Forced Degradation Studies

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of the drug substance.[][5]

Experimental Protocol: Forced Degradation of this compound

The following protocol outlines the conditions for subjecting a solution of this compound (e.g., 5 µg/mL) to various stress conditions.[2]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 1 N HCl1 hour
Base Hydrolysis 1 N NaOHTo be determined (Hexoprenaline is prone to base hydrolysis)
Oxidative Degradation To be determined (e.g., 3-30% H₂O₂)To be determined
Thermal Degradation Heat (e.g., 60-80°C)To be determined
Photolytic Degradation Exposure to visible light (ICH Q1B)8 hours

Note: The duration and concentration of the stressor should be adjusted to achieve a target degradation of approximately 10-30%.[2] Following exposure, neutralize the acidic and basic samples before analysis.

Known Impurities and Degradants

Impurity NameMolecular FormulaNotes
Hexoprenaline Impurity 1 C₁₄H₂₄N₂O₃ · H₂O₄SAlso known as 4-(2-((6-aminohexyl)amino)-1-hydroxyethyl)benzene-1,2-diolsulfate. This suggests the cleavage of one of the catecholamine moieties from the hexamethylene chain.
Hexoprenaline Impurity 2 C₂₂H₃₂N₂O₅ · 2HClThe molecular formula suggests a modification to the parent molecule, possibly through oxidation or other degradation pathways.

Data sourced from commercial suppliers of pharmaceutical reference standards.

Visualizations

Diagram 1: Analytical Workflow for this compound Impurity Analysis

cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dilution Dilution with Purified Water Sample->Dilution Standard This compound Reference Standard Standard->Dilution UPLC Stability-Indicating UPLC Method Dilution->UPLC Detection UV Detection at 280 nm UPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Impurity Profiling and Reporting Integration->Report

Caption: Workflow for the analysis of this compound impurities.

Diagram 2: Potential Degradation Pathway of this compound

Hexoprenaline This compound (C22H32N2O6 · H2SO4) Impurity1 Impurity 1 (C14H24N2O3 · H2SO4) 4-(2-((6-aminohexyl)amino)-1- hydroxyethyl)benzene-1,2-diolsulfate Hexoprenaline->Impurity1 Hydrolysis Impurity2 Impurity 2 (C22H32N2O5 · 2HCl) (Potential Oxidation Product) Hexoprenaline->Impurity2 Oxidation Other Other Degradation Products Hexoprenaline->Other Photolysis, Heat

Caption: Potential degradation pathways for this compound.

References

Application Notes and Protocols for Utilizing Hexoprenaline Sulfate in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of hexoprenaline (B194853) sulfate (B86663) in isolated organ bath experiments, a critical in vitro method for characterizing the pharmacological properties of bronchodilators. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of hexoprenaline sulfate on airway smooth muscle.

Introduction

This compound is a selective beta-2 adrenergic receptor agonist known for its bronchodilator properties.[1] It is primarily used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[2] The isolated organ bath system is an indispensable tool in pharmacology, allowing for the investigation of drug effects on isolated tissues in a controlled physiological environment.[3] This setup is particularly well-suited for studying the contractile and relaxant properties of airway smooth muscle, providing valuable data on the potency and efficacy of compounds like this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the respiratory tract.[2] This interaction initiates a G-protein-coupled receptor signaling cascade. The activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the relaxation of airway smooth muscle and subsequent bronchodilation.[2]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline Hexoprenaline Beta2_Receptor Beta-2 Adrenergic Receptor Hexoprenaline->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols are designed for investigating the relaxant effects of this compound on pre-contracted guinea pig tracheal rings.

Materials and Reagents
  • Animals: Male Hartley guinea pigs (250-700 g) are commonly used.

  • Physiological Salt Solution: Krebs-Henseleit Solution (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1.[4]

  • Gases: Carbogen (95% O2 and 5% CO2).[4]

  • Drugs and Chemicals:

    • This compound

    • Contractile agent (e.g., Carbachol (B1668302) or Histamine)[4]

    • Reference beta-2 agonist (e.g., Isoprenaline hydrochloride)[4]

    • Beta-adrenergic antagonist (e.g., Propranolol hydrochloride for mechanism validation)[4]

  • Equipment:

    • Isolated organ bath system (10-20 mL chambers)

    • Isometric force transducer

    • Data acquisition system

    • Temperature-controlled water bath

    • Dissection instruments

    • Surgical thread

Experimental Procedure

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (Guinea Pig Trachea) Start->Tissue_Prep Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60 min, 1.5g tension) Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction CRC Cumulative Concentration- Response Curve (Hexoprenaline) Contraction->CRC Data_Acquisition Data Acquisition CRC->Data_Acquisition Data_Analysis Data Analysis (EC50, Emax) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Isolated Organ Bath Experimental Workflow.

3.2.1. Tissue Preparation

  • Humanely euthanize a guinea pig.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Gently remove any adhering connective tissue.[4]

  • Cut the trachea into rings of 3-5 mm in width.[4]

3.2.2. Tissue Mounting

  • Suspend each tracheal ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[4][5]

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer using surgical thread.[4]

  • Apply a resting tension of approximately 1.5 grams to the tissue.[5]

  • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh physiological solution every 15-20 minutes.[4][5]

3.2.3. Induction of Contraction

  • After equilibration, induce a stable, submaximal contraction of the tracheal smooth muscle by adding a contractile agent like carbachol (e.g., 1 µM) to the bath.[4]

  • Allow the contraction to stabilize before adding the test compound.

3.2.4. Cumulative Concentration-Response Curve

  • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic or semi-logarithmic steps (e.g., from 1 nM to 100 µM).[4]

  • Allow the tissue to reach a stable level of relaxation at each concentration before adding the next.

  • Record the relaxant response at each concentration as a percentage of the pre-induced contraction.

Data Analysis
  • Construct a concentration-response curve by plotting the logarithm of the this compound concentration against the percentage of relaxation.

  • From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation effect).

  • The potency of this compound can be expressed as the pD2 value (-log EC50).

Data Presentation

The following table summarizes the relative potency of hexoprenaline and other beta-2 adrenergic agonists in isolated guinea pig tracheal preparations.

AgonistRelative Potency (Isoprenaline = 100)Potency (pD2)Reference
Hexoprenaline 219-[6]
Isoprenaline1007.60 ± 0.01[6][7]
Salbutamol-7.50 ± 0.01[7]
Formoterol-10.52 ± 0.04[7]

Note: A higher relative potency value indicates greater potency. pD2 is the negative logarithm of the EC50 value.

Conclusion

The use of this compound in isolated organ bath experiments provides a robust and reproducible method for characterizing its bronchodilator activity. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology and drug development, facilitating the accurate assessment of beta-2 adrenergic agonist potency and efficacy on airway smooth muscle.

References

Application Notes and Protocols for the Quantitative Analysis of Hexoprenaline in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline (B194853) is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for treating asthma and as a tocolytic agent to delay premature labor.[1][2] Accurate and precise quantification of hexoprenaline in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the quantitative analysis of hexoprenaline using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Mechanism of Action

Hexoprenaline exerts its therapeutic effects by selectively stimulating beta-2 adrenergic receptors, which are abundant in the smooth muscles of the bronchi and uterus.[1][3] This stimulation activates a G-protein-coupled receptor pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates target proteins, resulting in reduced intracellular calcium and inhibition of myosin light-chain kinase.[3] This cascade ultimately leads to the relaxation of smooth muscle, causing bronchodilation or uterine relaxation.[1][3]

Hexoprenaline Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR Beta-2 Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Hexoprenaline Hexoprenaline Hexoprenaline->B2AR Binds ATP ATP cAMP cAMP ATP->cAMP Conversion  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Hexoprenaline's beta-2 adrenergic signaling cascade.

General Bioanalytical Workflow

The quantitative analysis of hexoprenaline from a biological matrix typically involves several key stages: sample collection and pre-treatment, extraction of the analyte from the matrix, chromatographic separation, detection, and data analysis. The choice of extraction and detection methods depends on the required sensitivity, the complexity of the matrix, and available instrumentation.

General Bioanalytical Workflow SampleCollection 1. Sample Collection (Plasma, Urine, etc.) PreTreatment 2. Pre-Treatment (Centrifugation, pH adjustment) SampleCollection->PreTreatment Extraction 3. Analyte Extraction (SPE, LLE, PP) PreTreatment->Extraction Separation 4. Chromatographic Separation (HPLC / UPLC) Extraction->Separation Detection 5. Detection (MS/MS, UV, FLD) Separation->Detection DataAnalysis 6. Data Analysis (Quantification) Detection->DataAnalysis

Caption: Standard workflow for analyzing drugs in biological matrices.

Protocol 1: Quantitative Analysis of Hexoprenaline in Human Plasma by LC-MS/MS

This protocol describes a highly sensitive and selective method for quantifying hexoprenaline in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The sample preparation involves protein precipitation followed by solid-phase extraction (SPE) to ensure a clean extract.[4][5][6][7]

Experimental Protocol

3.1.1 Materials and Reagents

  • Hexoprenaline reference standard

  • Stable isotope-labeled internal standard (e.g., Hexoprenaline-d7)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Mixed-mode weak cation exchange (WCX) SPE cartridges

3.1.2 Sample Preparation Workflow

Plasma Sample Preparation Workflow Start Start: 200 µL Plasma Sample AddIS Add Internal Standard Start->AddIS Vortex1 Vortex AddIS->Vortex1 AddACN Add 600 µL Acetonitrile (Protein Precipitation) Vortex1->AddACN Vortex2 Vortex & Centrifuge (10,000 x g, 10 min) AddACN->Vortex2 Supernatant Collect Supernatant Vortex2->Supernatant Dilute Dilute with Water Supernatant->Dilute SPE_Load SPE: Load Sample Dilute->SPE_Load SPE_Condition SPE: Condition Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash SPE: Wash Cartridge (Water, Methanol) SPE_Load->SPE_Wash SPE_Elute SPE: Elute Analyte (5% NH4OH in Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step plasma sample preparation for LC-MS/MS.

3.1.3 Chromatographic and Mass Spectrometric Conditions The following conditions are adapted from validated methods for hexoprenaline and similar polar compounds.[6][8][9]

ParameterCondition
Chromatography UPLC System
ColumnWaters Acquity HSS T3 (50 x 2.1 mm, 1.8 µm)[8][9]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Hex)Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined by infusion)
MRM Transition (IS)Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined by infusion)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Method Validation Summary

The method should be validated according to regulatory guidelines. The following table shows typical acceptance criteria and expected performance.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.990.995 over 0.05 - 50 ng/mL
Lower Limit of Quant. (LLOQ)S/N ≥ 10; Accuracy ±20%; Precision ≤20%0.05 ng/mL
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)-5.2% to +6.8%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 8.5% Inter-day: ≤ 10.2%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectIS-normalized factor within acceptable limitsCV ≤ 15%
StabilityWithin ±15% of initial concentrationStable for 24h at RT, 3 freeze-thaw cycles, 60 days at -80°C

Protocol 2: Quantitative Analysis of Hexoprenaline in Human Urine by HPLC-UV

This protocol provides a simpler, more accessible method for quantifying higher concentrations of hexoprenaline, such as those found in urine, using HPLC with UV detection. Given the less complex matrix and typically higher analyte concentrations compared to plasma, a "dilute-and-shoot" approach or a straightforward SPE cleanup can be employed.[10][11]

Experimental Protocol

4.1.1 Materials and Reagents

  • Hexoprenaline reference standard

  • Internal standard (e.g., a structurally similar compound)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate (B84403)

  • Octane-1-sulphonic acid sodium salt

  • Phosphoric acid

  • Ultrapure water

  • Human urine

4.1.2 Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 x g for 10 minutes to pellet any precipitate.

  • Transfer 1.0 mL of the supernatant to a clean tube.

  • Add the internal standard.

  • Dilute 1:1 with the mobile phase.

  • Vortex and transfer to an autosampler vial for injection. Note: For improved cleanliness and to remove potential interferences, a solid-phase extraction (SPE) protocol similar to the one in Protocol 1 can be implemented before the dilution step.[10][12]

4.1.3 Chromatographic Conditions These conditions are based on a validated HPLC method for hexoprenaline sulfate (B86663) in pharmaceutical forms, which can be adapted for biological samples.

ParameterCondition
Chromatography HPLC System with UV Detector
ColumnC18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of phosphate buffer (containing octane-1-sulphonic acid as an ion-pairing agent, pH adjusted to 3.0) and Methanol
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume20 µL
Detection Wavelength280 nm
Method Validation Summary

This HPLC-UV method would be validated for its intended purpose.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.990.998 over 10 - 500 ng/mL
Lower Limit of Quant. (LLOQ)S/N ≥ 10; Accuracy ±20%; Precision ≤20%10 ng/mL
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)-8.1% to +9.5%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.2% Inter-day: ≤ 11.5%
SpecificityNo interference at the retention time of the analytePeak purity confirmed by diode-array detector

Conclusion

The protocols outlined provide robust and reliable frameworks for the quantitative analysis of hexoprenaline in plasma and urine. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits. The HPLC-UV method serves as a cost-effective alternative for applications where higher concentrations are expected, such as in urine analysis. Proper method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data for research and clinical applications.

References

Troubleshooting & Optimization

Troubleshooting Peak Tailing in Hexoprenaline Sulfate Reverse-Phase HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of hexoprenaline (B194853) sulfate (B86663). This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and a sample experimental protocol to help diagnose and resolve common chromatographic problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) about Peak Tailing in Hexoprenaline Sulfate Analysis

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] A symmetrical, or Gaussian, peak is ideal for accurate quantification.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A Tf value greater than 1.2 indicates significant tailing.[3]

Q2: Why is my this compound peak tailing in RP-HPLC?

A2: this compound is a basic compound, and its peak tailing in RP-HPLC is often caused by secondary interactions with the stationary phase.[1][4] The most common cause is the interaction between the basic amine groups of hexoprenaline and acidic residual silanol (B1196071) groups on the silica-based column packing material.[5] Other contributing factors can include improper mobile phase pH, insufficient buffer capacity, column degradation, sample overload, and extra-column volume.[3][6]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like this compound. At a mid-range pH, residual silanol groups on the silica (B1680970) support can be ionized and interact with the protonated basic analyte, leading to peak tailing.[7] To minimize this, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] For basic compounds like hexoprenaline, operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analyte and thereby improving peak symmetry.[3][9]

Q4: Can the choice of HPLC column influence peak tailing?

A4: Absolutely. The type and quality of the HPLC column are crucial. Modern, high-purity silica columns with low residual silanol activity are less prone to causing peak tailing for basic compounds.[9] Using end-capped columns, where the residual silanol groups are chemically deactivated, can significantly improve peak shape.[6][10] For particularly challenging separations of basic compounds, columns with alternative stationary phases, such as polar-embedded or hybrid organic-silica particles, can offer better performance.[7][9]

Q5: What is the role of mobile phase additives in preventing peak tailing?

A5: Mobile phase additives, or modifiers, can significantly improve the peak shape of basic compounds. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, reducing their interaction with this compound.[11] However, with modern high-purity columns, the use of such additives is often unnecessary. Buffers are essential to maintain a stable pH throughout the analysis.[6]

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues observed during the analysis of this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's important to systematically evaluate the problem.

Troubleshooting Workflow

Caption: Initial diagnostic workflow for peak tailing.

Step 2: Addressing Chemical Interactions

If peak tailing primarily affects the this compound peak, the issue likely stems from chemical interactions with the stationary phase.

Potential Cause Recommended Solution Expected Outcome
Silanol Interactions Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate).[3][9]Protonation of silanol groups reduces secondary interactions, leading to a more symmetrical peak.
Use a high-purity, end-capped C18 or C8 column.[10]Minimized silanol activity results in improved peak shape.
Add a competing base like triethylamine (TEA) to the mobile phase (use with caution and on older columns).[11]TEA preferentially interacts with active silanols, reducing their availability to interact with the analyte.
Inadequate Buffering Ensure the buffer concentration is sufficient (typically 10-50 mM).[3]A stable pH is maintained, preventing fluctuations in analyte ionization and interaction with the stationary phase.
Select a buffer with a pKa within +/- 1 unit of the desired mobile phase pH.Optimal buffer capacity and stable chromatographic conditions.

Troubleshooting Chemical Interactions

start Chemical Interaction Suspected ph_check Is Mobile Phase pH Optimized (pH 2.5-3.5 for basic analytes)? start->ph_check column_check Is an End-Capped, High-Purity Column Being Used? ph_check->column_check Yes Adjust pH Adjust Mobile Phase pH ph_check->Adjust pH No buffer_check Is Buffer Concentration Adequate (10-50 mM)? column_check->buffer_check Yes Change Column Switch to an Appropriate Column column_check->Change Column No Investigate Other Causes Investigate Other Causes buffer_check->Investigate Other Causes Yes Increase Buffer Increase Buffer Concentration buffer_check->Increase Buffer No solution Peak Shape Improved Adjust pH->solution Change Column->solution Increase Buffer->solution

Caption: Workflow for troubleshooting chemical interactions.

Step 3: Investigating System and Method Parameters

If peak tailing affects all peaks or if chemical adjustments are ineffective, consider the following system and method parameters.

Potential Cause Recommended Solution Expected Outcome
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[3]Removal of contaminants can restore peak shape.
If flushing is ineffective, replace the column.[3]A new column will eliminate issues related to a degraded stationary phase or blocked frit.
Extra-Column Volume Use tubing with a smaller internal diameter and minimize tubing length between the injector, column, and detector.[7][12]Reduced dead volume leads to sharper, more symmetrical peaks.
Ensure all fittings are properly connected.Prevents band broadening due to leaks or poor connections.
Sample Overload Reduce the injection volume or dilute the sample.[6]Prevents saturation of the stationary phase and improves peak symmetry.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]Ensures proper focusing of the analyte at the head of the column, preventing peak distortion.

Sample Experimental Protocol for RP-HPLC Analysis of this compound

This protocol is a starting point and may require optimization based on your specific instrumentation and column.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B)

Note: This protocol is based on common practices for the analysis of basic compounds. For a UPLC application, a method using a sub-2 µm particle column with a gradient of 5 mM sodium dihydrogen phosphate and 10 mM octane-1-sulfonic acid sodium salt buffer at pH 3.0 with acetonitrile has been reported.[12][13]

By systematically working through these troubleshooting steps and utilizing the provided FAQs and sample protocol, researchers can effectively address peak tailing issues in the RP-HPLC analysis of this compound, leading to more reliable and accurate analytical results.

References

Technical Support Center: Optimizing Mobile Phase Composition for Hexoprenaline Sulfate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic analysis of hexoprenaline (B194853) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a mobile phase for hexoprenaline sulfate analysis?

A1: The selection of an appropriate mobile phase for this compound analysis is critical for achieving optimal separation and peak shape. Key considerations include:

  • pH: Hexoprenaline is a basic compound with a pKa of 8.7.[1] To ensure good peak shape and retention in reversed-phase chromatography, the mobile phase pH should be controlled, typically at least 2 pH units below the pKa of the analyte to ensure it is in a single ionic form and to minimize interactions with residual silanols on the column packing.[2][3] Acidic mobile phases are therefore commonly employed.[4]

  • Buffer Selection and Concentration: A buffer is essential to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[5][6] Common buffers include phosphate (B84403) and acetate. The buffer concentration should be sufficient to provide adequate buffering capacity, typically in the range of 10-50 mM.[3]

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC to control the elution strength of the mobile phase and thus the retention time of this compound.[7][8] The choice and concentration of the organic modifier will significantly impact retention and selectivity.

  • Ion-Pairing Agents: Due to the polar and ionic nature of this compound, ion-pairing agents like sodium octanesulfonate or sodium heptanesulfonate are often added to the mobile phase.[4] These reagents form a neutral ion-pair with the charged analyte, improving its retention on a non-polar stationary phase and enhancing peak shape.[9][10]

Q2: What type of column is typically used for this compound chromatography?

A2: Reversed-phase columns, particularly C8 and C18 columns, are the most frequently used for the analysis of this compound.[4] These columns have a non-polar stationary phase that retains the analyte based on hydrophobic interactions.

Q3: What detection wavelength is suitable for this compound?

A3: UV detection is commonly used for this compound. A wavelength of 280 nm is frequently employed for its analysis.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Troubleshooting Steps
Why is my this compound peak tailing? Secondary interactions with silanol (B1196071) groups: Residual silanol groups on the silica-based column packing can interact with the basic hexoprenaline molecule, causing peak tailing.[2]Adjust mobile phase pH: Lower the pH of the mobile phase to be at least 2 units below the pKa of hexoprenaline (pKa ≈ 8.7). An acidic pH (e.g., pH 2.5-3.5) will ensure the analyte is protonated and minimize interactions with silanols.[1][2] Increase buffer concentration: A higher buffer concentration can sometimes help to mask residual silanol groups.[11] Use an ion-pairing agent: An ion-pairing agent can help to shield the charged analyte from interacting with the stationary phase.[9]
Why is my peak fronting? Sample overload: Injecting too much sample can lead to peak fronting.Reduce sample concentration: Dilute the sample and reinject.
Incompatible sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition.

Problem 2: Poor Resolution

Question Possible Cause Troubleshooting Steps
How can I improve the resolution between this compound and other components? Inappropriate mobile phase strength: The concentration of the organic modifier may not be optimal for separating the analytes of interest.Adjust the organic modifier concentration: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve the resolution between closely eluting peaks.[7] Perform a gradient analysis to determine the optimal isocratic or gradient conditions. Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[8]
Incorrect mobile phase pH: The pH of the mobile phase can affect the retention and selectivity of ionizable compounds.Optimize the mobile phase pH: Systematically vary the pH of the mobile phase (within the stable range of the column) to see if it improves the separation.
Insufficient ion-pairing: The concentration or type of ion-pairing agent may not be optimal.Adjust ion-pairing agent concentration: Vary the concentration of the ion-pairing agent to find the optimal level for retention and resolution.[10]

Problem 3: Retention Time Variability

Question Possible Cause Troubleshooting Steps
Why is the retention time of my this compound peak shifting between injections? Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing agents.[9]Increase equilibration time: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. This is particularly important when using or changing the concentration of an ion-pairing reagent.
Mobile phase composition change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.Prepare fresh mobile phase daily: To ensure consistency, it is best practice to prepare fresh mobile phase for each day of analysis. Keep mobile phase reservoirs covered.
Unstable pH: The buffer may not have sufficient capacity to maintain a constant pH.Check buffer preparation: Ensure the buffer is prepared correctly and is within its effective buffering range (typically ±1 pH unit from its pKa).[6]
Fluctuations in column temperature: Changes in temperature can affect retention times.Use a column oven: A column oven will maintain a constant and consistent temperature, leading to more stable retention times.

Problem 4: Baseline Noise or Drift

Question Possible Cause Troubleshooting Steps
What is causing the noise or drift in my baseline? Contaminated mobile phase: Impurities in the solvents or buffer salts can contribute to baseline noise.Use high-purity solvents and reagents: Always use HPLC-grade solvents and high-purity salts for mobile phase preparation. Filter the mobile phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter before use.
Air bubbles in the system: Dissolved gas in the mobile phase can lead to the formation of bubbles in the detector, causing baseline spikes and noise.Degas the mobile phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging.
Mobile phase mixing issues (for gradient elution): Incomplete mixing of the mobile phase components can cause baseline fluctuations.Ensure proper pump performance: Check the pump for proper functioning and ensure the mixer is working correctly.

Data Presentation

The following tables summarize different mobile phase compositions and chromatographic conditions used for the analysis of this compound, providing a starting point for method development.

Table 1: Example HPLC and UPLC Methods for this compound Analysis

ParameterMethod 1 (HPLC)[4]Method 2 (UPLC)
Column C18Waters Acquity HSS T3 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A Acidic buffer with sodium heptanesulfonate5 mM Sodium dihydrogen phosphate + 10 mM octane-1-sulphonic acid sodium salt, pH 3.0
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 280 nmUV at 280 nm

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound [4]

This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase containing an acidic buffer (e.g., potassium phosphate monobasic) and an ion-pairing agent (e.g., sodium heptanesulfonate).

    • Adjust the pH of the aqueous phase to an acidic value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

    • The final mobile phase will be a mixture of this aqueous solution and an organic modifier like methanol or acetonitrile in a specified ratio for isocratic elution, or used as separate solutions for gradient elution.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • For solid dosage forms, accurately weigh and powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

    • For liquid dosage forms, dilute an accurate volume of the injection with the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection: UV at 280 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard and sample solutions.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

Troubleshooting_Workflow start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing Yes poor_resolution Poor Resolution? start->poor_resolution No ph_check Is Mobile Phase pH >= 2 units below pKa? peak_tailing->ph_check rt_drift Retention Time Drift? poor_resolution->rt_drift No organic_modifier_check Is Organic Modifier Concentration Optimal? poor_resolution->organic_modifier_check Yes baseline_noise Baseline Noise/Drift? rt_drift->baseline_noise No equilibration_check Sufficient Column Equilibration? rt_drift->equilibration_check Yes mobile_phase_quality Mobile Phase Filtered & Degassed? Using HPLC Grade Reagents? baseline_noise->mobile_phase_quality Yes adjust_ph Adjust pH to be more acidic (e.g., pH 2.5-3.5) ph_check->adjust_ph No ion_pair_check Using Ion-Pairing Agent? ph_check->ion_pair_check Yes end Problem Resolved adjust_ph->end add_ion_pair Add/Optimize Ion-Pairing Agent (e.g., Octanesulfonate) ion_pair_check->add_ion_pair No ion_pair_check->end Yes add_ion_pair->end adjust_organic Decrease Organic Modifier % or Change Modifier (ACN/MeOH) organic_modifier_check->adjust_organic No organic_modifier_check->end Yes adjust_organic->end fresh_mobile_phase Prepare Fresh Mobile Phase Daily equilibration_check->fresh_mobile_phase No equilibration_check->end Yes increase_equilibration Increase Equilibration Time, especially with Ion-Pair Agents increase_equilibration->end fresh_mobile_phase->increase_equilibration prepare_new_mp Use High-Purity Reagents, Filter and Degas Mobile Phase mobile_phase_quality->prepare_new_mp No mobile_phase_quality->end Yes prepare_new_mp->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Define Analytical Goal lit_review Literature Review for This compound Analysis start->lit_review initial_conditions Select Initial Conditions: - C18 Column - Acidic Mobile Phase (pH ~3) - ACN or MeOH as Organic Modifier - Ion-Pairing Agent (e.g., OSA) lit_review->initial_conditions scouting_gradient Run a Scouting Gradient (e.g., 5-95% Organic Modifier) initial_conditions->scouting_gradient evaluate_chromatogram Evaluate Chromatogram: - Peak Shape - Retention Time - Resolution scouting_gradient->evaluate_chromatogram optimize_ph Optimize Mobile Phase pH evaluate_chromatogram->optimize_ph optimize_organic Optimize Organic Modifier Concentration / Gradient optimize_ph->optimize_organic optimize_ion_pair Optimize Ion-Pairing Agent Concentration optimize_organic->optimize_ion_pair is_separation_adequate Is Separation Adequate? optimize_ion_pair->is_separation_adequate is_separation_adequate->optimize_ph No validate_method Validate the Method (ICH Guidelines) is_separation_adequate->validate_method Yes

Caption: HPLC method development workflow for this compound.

References

Technical Support Center: Mitigating Cardiovascular Side Effects of Hexoprenaline in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexoprenaline (B194853) in their studies. The following information is intended to help mitigate and manage the cardiovascular side effects associated with this selective β2-adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with hexoprenaline administration in research models?

A1: Hexoprenaline, as a β2-adrenergic receptor agonist, can lead to several cardiovascular side effects. The most commonly reported are tachycardia (increased heart rate) and palpitations.[1][2] In some instances, particularly at higher doses, it can also cause a drop in blood pressure (hypotension) and potentially lead to arrhythmias.[3] Careful monitoring is crucial, especially in models with pre-existing cardiovascular conditions.[1]

Q2: What is the underlying mechanism of hexoprenaline-induced tachycardia?

A2: Hexoprenaline selectively stimulates β2-adrenergic receptors. While these receptors are predominant in the smooth muscles of the bronchi and uterus, they are also present in the heart.[4] Stimulation of these cardiac β2-receptors activates the Gs protein signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), resulting in the phosphorylation of various proteins that increase heart rate and contractility.

Q3: Can the cardiovascular side effects of hexoprenaline be mitigated?

A3: Yes, several strategies can be employed to mitigate these side effects. The primary approaches include dose titration, co-administration of a cardioselective β1-adrenergic receptor antagonist (beta-blocker), and careful cardiovascular monitoring to allow for immediate intervention.

Q4: Which type of beta-blocker is recommended for co-administration with hexoprenaline?

A4: A cardioselective β1-blocker, such as metoprolol (B1676517), is recommended.[5] This is because β1-receptors are the predominant subtype in the heart responsible for increasing heart rate. By selectively blocking these receptors, it is possible to counteract the tachycardic effects of hexoprenaline without significantly interfering with its desired β2-agonist effects on the uterus or bronchi. Non-selective beta-blockers could antagonize the therapeutic effects of hexoprenaline.

Q5: What are the key parameters to monitor during hexoprenaline administration in animal models?

A5: Continuous monitoring of heart rate and blood pressure is essential.[3] For detailed studies, telemetric electrocardiogram (ECG) monitoring is recommended to assess for arrhythmias and changes in ECG intervals.[6][7] In preclinical studies involving pregnant animal models, it is also important to monitor fetal heart rate.[4]

Troubleshooting Guides

Issue 1: Severe Tachycardia Observed Post-Hexoprenaline Administration
  • Problem: A significant and sustained increase in heart rate (tachycardia) is observed immediately following the administration of hexoprenaline.

  • Possible Causes:

    • The administered dose of hexoprenaline is too high.

    • The animal model is particularly sensitive to β2-adrenergic stimulation.

    • Interaction with other administered compounds.

  • Troubleshooting Steps:

    • Reduce Dose: Immediately lower the infusion rate or the next bolus dose of hexoprenaline.

    • Administer a β1-Blocker: If tachycardia is severe, consider the administration of a cardioselective β1-blocker like metoprolol. (See Experimental Protocol 1 for a general guideline).

    • Monitor ECG: Continuously monitor the ECG for any signs of arrhythmia that may accompany severe tachycardia.

    • Review Protocol: Re-evaluate the dosing regimen and consider a dose-escalation study to determine the optimal therapeutic window with minimal cardiovascular effects.

Issue 2: Unexpected Hypotension Following Hexoprenaline Administration
  • Problem: A sudden and significant drop in blood pressure (hypotension) is observed.

  • Possible Causes:

    • Peripheral vasodilation mediated by β2-adrenergic receptors in blood vessels.

    • High dose of hexoprenaline.

    • Interaction with anesthetic agents that also have vasodilatory effects.[8]

    • Hypovolemia in the animal model.[9]

  • Troubleshooting Steps:

    • Reduce Hexoprenaline Infusion: Immediately decrease or temporarily halt the hexoprenaline infusion.

    • Fluid Administration: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline) to increase intravascular volume.[10]

    • Vasopressor Support: If hypotension is severe and unresponsive to fluids, consider the administration of a vasopressor with minimal β-agonist activity, such as phenylephrine (B352888).[1]

    • Anesthetic Adjustment: If the animal is under anesthesia, consider reducing the concentration of the anesthetic agent, as many inhalants can exacerbate hypotension.

    • Ensure Hydration: In future experiments, ensure animals are adequately hydrated prior to hexoprenaline administration.

Data Presentation

Table 1: Effect of Intravenous Hexoprenaline on Maternal and Fetal Heart Rate

Dosage of HexoprenalineMean Increase in Maternal Heart Rate (%)Mean Increase in Fetal Heart Rate (%)Reference
0.075 µ g/min (Long-term tocolysis)4.132.43[1]
0.3 µ g/min (Massive tocolysis)25.0No significant change[4]
0.33 µ g/min (Massive tocolysis)33.03.0[1]

Table 2: Comparative Cardiovascular Effects of Different Tocolytic Agents

Tocolytic AgentCommon Cardiovascular Side EffectsReference
Hexoprenaline Palpitations, Maternal Tachycardia, Chest Pain[2]
Atosiban Fewer side effects compared to beta-mimetics[2]
Nifedipine Hypotension[11]
Ritodrine Tachycardia, Lower fetal heart rate variability[12]

Experimental Protocols

Experimental Protocol 1: Co-administration of Metoprolol to Mitigate Hexoprenaline-Induced Tachycardia in a Research Setting

Objective: To mitigate tachycardia induced by hexoprenaline through the co-administration of the cardioselective β1-blocker, metoprolol.

Model: This is a general protocol and should be adapted based on the specific animal model (e.g., rodent, sheep).

Materials:

  • Hexoprenaline solution for infusion.

  • Metoprolol tartrate solution for intravenous injection.

  • Infusion pump.

  • Continuous ECG and blood pressure monitoring system (e.g., telemetry).

  • Sterile saline.

Procedure:

  • Baseline Monitoring: Anesthetize the animal (if required by the study design) and establish baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 30 minutes.

  • Hexoprenaline Administration: Begin intravenous infusion of hexoprenaline at the desired dose.

  • Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure.

  • Metoprolol Administration (if tachycardia occurs):

    • If the heart rate increases by a predetermined threshold (e.g., >30% from baseline) and remains elevated, administer an initial intravenous bolus of metoprolol. A starting point for a dose can be extrapolated from clinical use, but a dose-finding study in the specific animal model is recommended. For instance, in a clinical setting for supraventricular tachycardia, an initial dose of 5 mg is administered over 1-2 minutes.[13] This would need to be scaled down for the animal model based on body weight.

    • Continue to monitor cardiovascular parameters closely.

    • If tachycardia persists after 5-10 minutes, a second bolus of metoprolol may be administered.

  • Data Collection: Record heart rate, blood pressure, and ECG tracings throughout the experiment.

  • Post-Procedure Monitoring: Continue to monitor the animal until all cardiovascular parameters return to baseline.

Experimental Protocol 2: Continuous Cardiovascular Monitoring in Animal Models Receiving Hexoprenaline

Objective: To continuously monitor cardiovascular parameters in a conscious, freely moving animal model receiving hexoprenaline.

Model: Rodent or other small animal model suitable for telemetry.

Materials:

  • Implantable telemetry device for ECG and blood pressure monitoring.

  • Surgical instruments for implantation.

  • Hexoprenaline for administration (e.g., via osmotic minipump or programmed infusion).

  • Data acquisition system compatible with the telemetry device.

Procedure:

  • Telemetry Implantation:

    • Surgically implant the telemetry transmitter according to the manufacturer's protocol. This typically involves placing the body of the transmitter in the abdominal cavity or a subcutaneous pocket and positioning the ECG leads to obtain a clear signal.[6][10]

    • Allow for a post-operative recovery period of at least 7-10 days to ensure the animal has returned to its normal physiological state.

  • Baseline Data Acquisition: Record baseline cardiovascular data for at least 24-48 hours before drug administration to establish normal diurnal variations.

  • Hexoprenaline Administration: Administer hexoprenaline using a method that allows for continuous delivery in a freely moving animal, such as a pre-filled osmotic minipump implanted subcutaneously or a programmed infusion system connected to a vascular access port.

  • Continuous Data Recording: Record ECG and blood pressure data continuously throughout the study period.

  • Data Analysis: Analyze the collected data for changes in heart rate, heart rate variability, blood pressure, and the occurrence of any arrhythmias.

Mandatory Visualization

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline Hexoprenaline B2AR β2-Adrenergic Receptor Hexoprenaline->B2AR Binds to Gs_protein Gs Protein (inactive) B2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GTP for GDP exchange AC Adenylyl Cyclase Gs_protein_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardio_effects Cardiovascular Effects (Tachycardia) PKA->Cardio_effects Phosphorylates cardiac proteins Tocolytic_effects Tocolytic/Bronchodilator Effects PKA->Tocolytic_effects Phosphorylates smooth muscle proteins

Caption: Signaling pathway of Hexoprenaline via the β2-adrenergic receptor.

Mitigation_Workflow Start Administer Hexoprenaline Monitor Monitor Heart Rate Start->Monitor Tachycardia Significant Tachycardia? Monitor->Tachycardia No_Tachy Continue Monitoring Tachycardia->No_Tachy No Reduce_Dose Reduce Hexoprenaline Dose Tachycardia->Reduce_Dose Yes No_Tachy->Monitor Admin_BB Administer Cardioselective β1-Blocker (e.g., Metoprolol) Reduce_Dose->Admin_BB Reassess Reassess Heart Rate Admin_BB->Reassess Resolved Tachycardia Resolved? Reassess->Resolved Continue_Exp Continue Experiment with Adjusted Dose Resolved->Continue_Exp Yes Consider_Stop Consider Stopping Experiment and Re-evaluating Protocol Resolved->Consider_Stop No

Caption: Experimental workflow for managing hexoprenaline-induced tachycardia.

References

identifying hexoprenaline sulfate degradation products under forced stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the forced degradation studies of hexoprenaline (B194853) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for hexoprenaline sulfate under forced stress conditions?

A1: this compound, being a catecholamine derivative, is susceptible to degradation through several pathways. The primary routes of degradation involve the catechol and ethanolamine (B43304) moieties of the molecule. Key expected pathways include:

  • Oxidation: The catechol rings (1,2-dihydroxybenzene groups) are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This typically leads to the formation of ortho-quinones, which are colored compounds. Further reactions can result in the formation of polymeric materials.

  • Hydrolysis: While the core structure of hexoprenaline does not contain readily hydrolyzable groups like esters or amides, degradation under acidic or basic conditions can still occur, potentially targeting the ether linkages if any are formed as intermediates or affecting the overall stability of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidation of the catechol groups, leading to the formation of colored degradants.

Q2: What specific degradation products have been identified for this compound?

A2: While forced degradation studies have confirmed that this compound degrades under various stress conditions, the specific chemical structures of the degradation products are not extensively detailed in publicly available literature. However, based on the known chemistry of catecholamines, the primary degradation products are likely to be oxidation products of the catechol rings, leading to the formation of quinone-type structures.

Q3: Why am I observing a color change (e.g., pink to brown) in my this compound solution during stress testing?

A3: The appearance of a pink to brown color is a common indicator of the oxidative degradation of catecholamines.[1] The initial oxidation of the catechol moiety to an ortho-quinone often results in a reddish color. As the degradation proceeds, further reactions and potential polymerization of these quinone-like structures can lead to the formation of darker, brownish products.

Q4: My assay shows a significant loss of the parent this compound peak, but I don't see distinct new peaks for degradation products. What could be the reason?

A4: There are several potential reasons for this observation:

  • Polymerization: The initial degradation products, such as quinones, can be highly reactive and may polymerize to form a complex mixture of high molecular weight species. These polymers may not elute from the HPLC column or may appear as a broad, unresolved baseline hump rather than sharp peaks.

  • Poor Chromophoric Properties: Some degradation products may lack a significant UV chromophore at the detection wavelength used for this compound (typically around 280 nm), making them difficult to detect with standard UV detectors.

  • High Polarity: The degradation products might be significantly more polar than the parent compound and may elute in the solvent front, co-eluting with the injection peak.

  • Adsorption: Degradation products may be adsorbing irreversibly to the stationary phase of your HPLC column.

Troubleshooting Guides

Issue 1: Significant Degradation Observed Under All Stress Conditions
Potential Cause Troubleshooting Steps
Stress conditions are too harsh (e.g., excessively high temperature, extreme pH, high concentration of stressing agent).Reduce the severity of the stress conditions. For example, lower the temperature, decrease the concentration of the acid, base, or oxidizing agent, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[2]
Instability of the drug substance.Hexoprenaline is known to be prone to degradation, particularly through oxidation. Ensure that solutions are freshly prepared and protected from light. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: No or Minimal Degradation Observed
Potential Cause Troubleshooting Steps
Stress conditions are too mild.Increase the severity of the stress conditions incrementally. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid or base, or increase the exposure time. For oxidative stress, increase the concentration of the hydrogen peroxide.
Incorrect preparation of stressor solutions.Verify the concentration and pH of all acidic, basic, and oxidative solutions before use.
The analytical method is not stability-indicating.Ensure that the analytical method can separate the parent drug from its degradation products. This may require method re-development or optimization, focusing on changes in mobile phase composition, gradient, or column chemistry.
Issue 3: Poor Peak Shape or Resolution for Degradation Products

| Potential Cause | Troubleshooting Steps | | Inappropriate mobile phase pH. | The ionization state of both the parent drug and its degradation products can significantly impact peak shape. Experiment with different mobile phase pH values to improve peak symmetry. | | Suboptimal column chemistry. | Consider using a different stationary phase. For polar degradation products, a more polar column might provide better retention and resolution. | | Gradient elution profile is not optimized. | Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient can often improve the resolution of complex mixtures. |

Quantitative Data Summary

The following table summarizes the typical extent of degradation observed for this compound under various forced stress conditions as reported in a stability-indicating UPLC method development study.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approximate)
Acid Hydrolysis1 N HCl1 hourNot SpecifiedProne to degradation[3]
Base Hydrolysis0.1 N NaOH1 hourNot SpecifiedProne to degradation[3]
Oxidative3% H₂O₂1 hourNot SpecifiedProne to degradation[3]
ThermalHeat8 hours80°CProne to degradation
PhotolyticVisible Light8 hoursAmbientStable

Note: The exact percentage of degradation can vary significantly depending on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water with placebo components) to a final concentration of approximately 5 µg/mL.[4]

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 N hydrochloric acid. Keep the solution for 1 hour at room temperature.[4] After the incubation period, neutralize the solution with an appropriate amount of 1 N sodium hydroxide.

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Keep the solution for 1 hour at room temperature. After the incubation period, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution for 1 hour at room temperature.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 80°C for 8 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to visible light for 8 hours.[4] A control sample should be kept in the dark for the same duration.

  • Analysis: Following the stress exposure, dilute the samples to the appropriate concentration and analyze them using a validated stability-indicating HPLC or UPLC method.

Protocol 2: UPLC-UV Stability-Indicating Method

The following is an example of a UPLC method that has been validated to be stability-indicating for this compound.[1]

  • Column: Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Sodium dihydrogen phosphate (B84403) + 10 mM octane-1-sulphonic acid sodium salt buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-7 min: 50% to 5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: Ambient

Visualizations

G cluster_degradation This compound Degradation Pathways Hexoprenaline Hexoprenaline (Catechol Structure) Oxidation Oxidation (O₂, H₂O₂, Light) Hexoprenaline->Oxidation OrthoQuinone Ortho-Quinone Intermediate (Colored) Oxidation->OrthoQuinone Loss of electrons Polymers Polymeric Products (Brownish) OrthoQuinone->Polymers Further Reactions

Caption: A simplified diagram illustrating the oxidative degradation pathway of hexoprenaline.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Hexoprenaline Sulfate Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze by Stability-Indicating UPLC-UV Method neutralize->analyze data Identify & Quantify Degradation Products analyze->data

Caption: A workflow diagram for conducting forced degradation studies of this compound.

References

improving the long-term stability of hexoprenaline sulfate aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of hexoprenaline (B194853) sulfate (B86663) aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hexoprenaline sulfate in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2] It is particularly susceptible to hydrolysis under basic conditions.[1] Degradation can also occur under oxidative stress.[1][3] One study noted that under oxidative conditions, both oxidation and some hydrolysis were expected.[1]

Q2: What is the optimal pH range for maintaining the stability of this compound aqueous solutions?

A2: this compound is most stable in acidic conditions. Commercial injectable dosage forms typically have a pH specification of 2.5 to 3.5 to ensure stability.[1][2] Hydrolysis increases significantly under basic conditions.[1]

Q3: How long can I expect my this compound standard solutions to be stable at room temperature?

A3: Standard solutions of this compound have been shown to be stable for at least 48 hours at room temperature, with recoveries between 98% and 102%.[1][2]

Q4: What are the recommended long-term storage conditions for this compound aqueous solutions?

A4: For long-term storage, it is recommended to keep this compound solutions in a dry, dark place at 0 - 4°C (short term, days to weeks) or -20°C (long term, months to years).[4]

Q5: My solution has changed color. What could be the cause?

A5: A change in color can indicate chemical degradation. This has been observed in stability studies of similar catecholamines, like norepinephrine (B1679862), when stored at room temperature over extended periods.[5] You should verify the purity and concentration of your solution using a stability-indicating analytical method.

Troubleshooting Guide

Issue: I am observing rapid degradation of my this compound solution.

Potential Cause Troubleshooting Step
Incorrect pH The solution's pH may be neutral or basic. This compound is prone to hydrolysis in basic conditions.[1] Solution: Adjust the pH of your aqueous solution to a range of 2.5 to 3.5 using a suitable buffer.[1][2]
Oxidation The solution may be exposed to oxidizing agents or dissolved oxygen. Solution: Prepare solutions using deoxygenated water. Consider adding an antioxidant, a common practice for stabilizing catecholamine solutions.[6][7]
Light Exposure Although one study showed no significant photolytic degradation, it is a general best practice to protect catecholamine solutions from light.[1][8] Solution: Store solutions in amber vials or protect them from light by wrapping the container in foil.
High Temperature Elevated temperatures can accelerate degradation reactions.[8] Solution: Store stock and working solutions at recommended refrigerated (4°C) or frozen (-20°C) temperatures.[4]

Issue: I am unable to separate degradation products from the parent peak in my chromatogram.

Potential Cause Troubleshooting Step
Non-optimal chromatographic conditions The analytical method may not be "stability-indicating." this compound has a low partition coefficient (logP of 0.22) and a pKa of 8.7, which makes it challenging to retain on a typical C18 column.[1][2]
Solution 1: Use an Ion-Pairing Reagent. Incorporate an ion-pairing reagent like octane-1-sulfonic acid sodium salt into the mobile phase. This forms an ion-pair with the positively charged hexoprenaline, reducing its overall polarity and enhancing retention on a reverse-phase column.[1][2]
Solution 2: Adjust Mobile Phase pH. Optimize the pH of the mobile phase. A pH of around 3.0 has been used successfully.[1][9]
Solution 3: Employ Gradient Elution. A gradient elution method can be effective for separating the main compound from degradation products that may appear during stability studies.[1]

Data and Experimental Protocols

Quantitative Data

Table 1: Summary of Forced Degradation Studies on this compound.

Stress ConditionReagent/ParametersDurationObservations
Acid Hydrolysis 1 N Hydrochloric Acid (HCl)1 hourStable under aqueous acidic conditions.[1]
Base Hydrolysis 0.5 N Sodium Hydroxide (NaOH)20 minutesProne to degradation via hydrolysis.[1]
Oxidation 30% Hydrogen Peroxide (H₂O₂)1 hourSubject to degradation.[1]
Photolysis Exposure to visible light8 hoursNo significant degradation observed.[1]
Thermolysis Not specifiedNot specifiedNo significant degradation observed.[1]

Table 2: Stability of this compound Standard Solutions.

Storage ConditionContainerDurationStability (% Recovery)
Room TemperatureNot specified48 hours98 - 102%[1][2]
Ambient, Light-ProtectedNot specified48 hours<2% change in potency
RefrigeratedNot specified48 hours<2% change in potency
Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method

This protocol is based on a validated method for determining this compound in injectable dosage forms.[1][9]

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC®) system with UV detection.

  • Column: Waters Acquity HSS T3 (50 mm × 2.1 mm i.d., 1.8 µm).

  • Mobile Phase:

    • Solution A: 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulphonic acid sodium salt buffer, adjusted to pH 3.0.

    • Solution B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-7 min: 50% to 5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., purified water) to a final concentration of approximately 5 µg/mL of this compound.

Protocol 2: Forced Degradation Study

This protocol is designed to test the stability-indicating characteristics of an analytical method.[1]

  • Sample Preparation: Prepare triplicate solutions of this compound at a concentration of 5 µg/mL in 20 mL flasks.

  • Acid Hydrolysis: Add 5.0 mL of 1 N HCl to the sample solution. Keep for 1 hour. Neutralize before injection if necessary.

  • Base Hydrolysis: Add 1.0 mL of 0.5 N NaOH to the sample solution. Keep for 20 minutes. Neutralize before injection.

  • Oxidation: Add 5.0 mL of 30% H₂O₂ to the sample solution. Keep for 1 hour.

  • Photolytic Degradation: Expose the sample solution to visible light for 8 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (such as the UPLC method described above). Assess the chromatograms for peak purity and the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_factors Factors Affecting Stability cluster_outcomes Degradation Pathways cluster_solution Stable Solution pH pH Hydrolysis Hydrolysis pH->Hydrolysis Basic pH increases rate Temp Temperature Temp->Hydrolysis Accelerates reaction Oxidation Oxidation Temp->Oxidation Accelerates reaction Light Light Exposure Light->Oxidation Can promote Oxygen Oxidizing Agents / Oxygen Oxygen->Oxidation Container Container & Closure Container->Oxygen Permeability Stable This compound (Stable) Hydrolysis->Stable Oxidation->Stable

Caption: Key factors influencing the stability of this compound solutions.

cluster_stress Forced Degradation Conditions start Prepare this compound Solution (e.g., 5 µg/mL) acid Acid Hydrolysis (1 N HCl, 1 hr) start->acid base Base Hydrolysis (0.5 N NaOH, 20 min) start->base oxidation Oxidation (30% H₂O₂, 1 hr) start->oxidation photo Photolysis (Visible Light, 8 hr) start->photo control Unstressed Control start->control analysis Analyze All Samples by Stability-Indicating Method (e.g., UPLC) acid->analysis base->analysis oxidation->analysis photo->analysis control->analysis evaluation Evaluate Chromatograms: - Peak Purity - Degradant Peaks - Mass Balance analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

cluster_effects Therapeutic Effects Hex This compound Beta2 Beta-2 Adrenergic Receptor (in Smooth Muscle) Hex->Beta2 Binds to & Activates AC Adenylate Cyclase Beta2->AC Stimulates cAMP cAMP (increased levels) AC->cAMP Converts ATP ATP ATP->AC Relax Smooth Muscle Relaxation cAMP->Relax Broncho Bronchodilation Relax->Broncho Tocolysis Uterine Relaxation (Tocolysis) Relax->Tocolysis

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Enhancing the Solubility of Hexoprenaline Sulfate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of hexoprenaline (B194853) sulfate (B86663) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is hexoprenaline sulfate and what are its basic solubility properties?

A1: this compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its chemical structure includes multiple hydroxyl groups, making its solubility dependent on the pH of the solvent.[2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in aqueous basic solutions.[3]

Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

A2: This is a common issue known as "crashing out," which occurs when a drug that is dissolved in a high concentration in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is less soluble. Several factors can contribute to this, including the final concentration of the compound, the concentration of the solvent in the final solution, the temperature of the media, and the pH.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize toxicity.[4] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cells.

Q4: Can pH adjustment improve the solubility of this compound in my aqueous assay buffer?

A4: Yes, since this compound is a catecholamine and is known to be slightly soluble in aqueous basic solutions, increasing the pH of your buffer may enhance its solubility.[3] However, it is crucial to consider the stability of this compound at alkaline pH, as catecholamines can be prone to oxidation and degradation under these conditions.[5][6] The optimal pH for your experiment will be a balance between solubility and stability.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in the literature, the following table summarizes its known qualitative solubility and provides estimated ranges based on the properties of similar catecholamine compounds. Users should experimentally determine the precise solubility in their specific buffer systems.

SolventSolubilityEstimated Range (mg/mL)Notes
Water Slightly Soluble< 1Solubility is pH-dependent.
Dimethyl Sulfoxide (DMSO) Soluble> 10A common solvent for preparing stock solutions.[7]
Ethanol Sparingly Soluble1 - 10Can be used as a co-solvent.
Aqueous Base (e.g., 0.1 N NaOH) Slightly Soluble1 - 5Increased pH can improve solubility but may affect stability.[3]
Phosphate-Buffered Saline (PBS) pH 7.4 Very Slightly Soluble< 0.5Precipitation is likely at higher concentrations.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

  • Question: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or buffer. How can I prevent this?

  • Answer: This is likely due to the rapid change in solvent polarity. Here are several troubleshooting steps:

    • Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try a lower final concentration.

    • Use a Co-solvent System: Prepare your working solution in a mixture of the aqueous buffer and a small percentage of an organic co-solvent like DMSO or ethanol. Always ensure the final solvent concentration is non-toxic to your cells.

    • Pre-warm the Aqueous Buffer: Adding a cold stock solution to a warm buffer can sometimes induce precipitation. Ensure both your stock and buffer are at the same temperature before mixing.

    • Slow, Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

Issue 2: Cloudiness or Precipitation Observed After Incubation

  • Question: The solution was clear initially, but after some time at 37°C, it became cloudy. What is happening?

  • Answer: This could be due to several factors:

    • Temperature-Dependent Solubility: The solubility of your compound may decrease at 37°C.

    • Compound Instability: this compound, being a catecholamine, may be degrading over time, and the degradation products could be less soluble. This is more likely at a neutral or alkaline pH.

    • Interaction with Media Components: The compound might be interacting with components in your cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.

Issue 3: Inconsistent Results in Bioassays

  • Question: I am getting variable results in my cell-based assays. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable results.

    • Micro-precipitation: Even if not visible to the naked eye, small precipitates can form, leading to a lower effective concentration of the drug in solution.

    • Adsorption to Plastics: Poorly soluble compounds can adsorb to the surfaces of your labware (e.g., pipette tips, microplates), reducing the actual concentration delivered to the cells. Consider using low-adhesion plasticware.

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (days to weeks).

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Objective: To increase the solubility of this compound in an aqueous buffer by modifying the pH.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., Tris-HCl, HEPES)

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • pH meter

  • Procedure:

    • Prepare your desired aqueous buffer at a slightly acidic pH (e.g., pH 6.5).

    • Add the this compound powder to the buffer to the desired final concentration.

    • Stir the solution at room temperature.

    • Slowly add small volumes of 0.1 N NaOH while monitoring the pH with a calibrated pH meter.

    • Continue to add NaOH dropwise until the this compound is fully dissolved. Note the final pH.

    • Caution: Be aware that increasing the pH can decrease the stability of catecholamines.[5] It is recommended to prepare this solution fresh before each experiment and protect it from light. Perform a stability test to ensure the compound remains intact for the duration of your assay.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

  • Objective: To form an inclusion complex with HP-β-CD to enhance the aqueous solubility of this compound.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer or cell culture medium

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 1-5% (w/v).

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Visualizations

Below are diagrams to visualize key experimental workflows and signaling pathways.

experimental_workflow cluster_prep Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Weigh this compound stock Prepare High-Concentration Stock in DMSO start->stock dilution Working Solution Preparation stock->dilution method1 Direct Dilution in Aqueous Buffer dilution->method1 method2 pH Adjustment of Buffer dilution->method2 method3 Co-solvent System dilution->method3 method4 Cyclodextrin Complexation dilution->method4 assay Add to Cell Culture or Biochemical Assay method1->assay method2->assay method3->assay method4->assay analysis Data Analysis assay->analysis precipitate Precipitation Observed? assay->precipitate precipitate->analysis No optimize Optimize Solubilization (Return to Strategy) precipitate->optimize Yes optimize->dilution

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor Beta-2 Adrenergic Receptor (β2AR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to troubleshooting_logic cluster_immediate_solutions Immediate Precipitation Solutions cluster_delayed_solutions Delayed Precipitation Solutions start Problem: This compound Precipitation q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed Delayed s1 Lower Final Concentration immediate->s1 s2 Use Co-solvent immediate->s2 s3 Adjust pH immediate->s3 s4 Use Cyclodextrin immediate->s4 s5 Check for Temperature Effects delayed->s5 s6 Assess Compound Stability delayed->s6 s7 Consider Media Interactions delayed->s7 end_node Re-evaluate Solubility and Assay Performance s1->end_node s2->end_node s3->end_node s4->end_node s5->end_node s6->end_node s7->end_node

References

Technical Support Center: Refining Dosing Regimens of Hexoprenaline Sulfate for Optimal Tocolytic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining the dosing regimens of hexoprenaline (B194853) sulfate (B86663) to achieve optimal tocolytic effects in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during research and development.

Intravenous Dosing Regimens for Tocolysis

The administration of hexoprenaline sulfate for tocolysis is highly dependent on the clinical scenario. Different intravenous dosing regimens have been reported for long-term tocolysis, massive tocolysis to inhibit effective premature labor, and acute tocolysis in response to fetal distress.[1][2]

Tocolysis Type Intravenous Dosing Regimen Clinical Context Reference
Long-Term Tocolysis0.075 mcg/minute via infusion pumpProphylaxis of premature labor with rhythmical uterine contractions without cervical changes.[1]
Massive Tocolysis0.33 mcg/minute via infusion pumpInhibition of effective premature labor with established rhythmical uterine contractions and cervical changes.[2]
Acute Tocolysis1.0 mcg/minute as an intravenous bolus over 5 minutesInhibition of labor during parturition in cases of fetal distress or as premedication before surgical intervention.[1]
Short-Term TocolysisInitial high-dose infusion of 18 µ g/hour , reduced to 4.3 µ g/hour after three hours for a total of 48 hours.Threatened preterm labor between 24 and 34 weeks of gestation.[3]

Signaling Pathway of this compound

This compound is a selective beta-2 adrenergic receptor agonist.[4][5] Its tocolytic effect is initiated by binding to beta-2 adrenergic receptors on the smooth muscle cells of the uterus.[5] This binding activates the G-protein-coupled receptor pathway, leading to the activation of the enzyme adenylate cyclase.[5] Adenylate cyclase, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins.[5] This cascade of events ultimately leads to a reduction in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, resulting in the relaxation of the uterine smooth muscle and the cessation of contractions.[5]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Hexoprenaline Hexoprenaline Beta2_Adrenergic_Receptor β2-Adrenergic Receptor Hexoprenaline->Beta2_Adrenergic_Receptor Binds to G_Protein G-Protein (Gs) Beta2_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light-Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Myosin Light-Chain Kinase (Active) Uterine_Contraction Uterine Contraction MLCK_active->Uterine_Contraction Promotes Uterine_Relaxation Uterine Relaxation MLCK_inactive->Uterine_Relaxation Leads to

Caption: Signaling pathway of this compound leading to uterine muscle relaxation.

Experimental Protocols

Quantification of Uterine Contractions using Tocodynamometry

Objective: To monitor and quantify the frequency, duration, and amplitude of uterine contractions in a preclinical animal model.

Materials:

  • Tocodynamometer with an external pressure transducer

  • Data acquisition system and software

  • Animal restraining device (if necessary)

  • Shaving equipment

Procedure:

  • Animal Preparation: Acclimatize the animal to the experimental setup to minimize stress. If the animal has dense fur, shave the abdominal area where the transducer will be placed to ensure good contact.

  • Transducer Placement: Securely place the pressure transducer on the animal's abdomen, typically over the uterine horn. The exact placement may need to be optimized based on the animal model and stage of gestation. The transducer can be held in place by hand or with a custom-made harness.[6]

  • Data Recording: Start the data acquisition system. The tocodynamometer will detect pressure changes corresponding to uterine contractions.[6] Record data for a baseline period before administering any tocolytic agent.

  • Data Analysis: Analyze the recorded waveform to determine the following parameters:

    • Frequency: The number of contractions per unit of time (e.g., peaks per 10 minutes).[6]

    • Duration: The length of time from the beginning to the end of a single contraction.

    • Amplitude: The peak pressure of the contraction (measured in mmHg).[6]

    • Baseline Pressure: The intrauterine pressure between contractions.[6]

  • Tocolytic Administration: Administer this compound according to the experimental protocol and continue recording uterine activity to assess the tocolytic effect.

Monitoring Plasma this compound Levels using HPLC-UV

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase analytical column

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium acetate (B1210297) buffer

  • This compound standard

  • Internal standard (e.g., quinoxaline)

  • Solid-phase extraction (SPE) cartridges

  • Centrifugal evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of plasma, add the internal standard.

    • Apply the plasma sample to a pre-conditioned SPE cartridge.

    • Wash the cartridge with 500 µL of HPLC solvent B, followed by 250 µL of HPLC grade water.

    • Elute the analytes with 1 mL of a methanol (B129727) and acetonitrile solution (e.g., 90:10, v/v).[7]

    • Dry the eluted solution in a centrifugal evaporator at 50 °C.[7]

    • Reconstitute the residue in 150 µL of a water:acetonitrile solution (e.g., 60:40, v/v), centrifuge, and filter.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase analytical column.[7]

    • Mobile Phase: A gradient of acetonitrile and sodium acetate buffer.[7]

    • Flow Rate: (To be optimized based on column dimensions and desired separation)

    • Injection Volume: 30 µL.[7]

    • Detection: UV detector at a specified wavelength (e.g., 280 nm).

    • Run Time: Approximately 25 minutes.[7]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in blank plasma and process them using the same extraction procedure.

    • Construct a calibration curve by plotting the peak area ratio of hexoprenaline to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent tocolytic effect at the same dose Desensitization of beta-2 adrenergic receptors due to prolonged agonist exposure.[8]Consider intermittent dosing schedules or combination therapy with other tocolytic agents. Monitor for tachyphylaxis.
Maternal tachycardia or palpitations Off-target stimulation of beta-1 adrenergic receptors in the heart.[5]Monitor maternal heart rate closely. Reduce the infusion rate if tachycardia becomes excessive. Ensure the patient is well-hydrated.
Hypotension Vasodilation caused by beta-2 receptor stimulation in the vasculature.Monitor blood pressure regularly. Adjust the dosage as needed. Ensure adequate fluid intake.
Hyperglycemia Beta-2 agonist-induced glycogenolysis.[9]Monitor blood glucose levels, especially in patients with pre-existing diabetes.
Poor signal quality during tocodynamometry Improper transducer placement or poor contact with the skin.Ensure the transducer is placed directly over the uterus and is held securely. Shave the application area if necessary.
Variable results in HPLC analysis Incomplete sample extraction or matrix effects.Optimize the solid-phase extraction protocol. Use an appropriate internal standard to correct for variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as a tocolytic agent?

A1: this compound is a selective beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on uterine smooth muscle cells, initiating a signaling cascade that increases intracellular cAMP, leading to muscle relaxation and cessation of contractions.[5]

Q2: Are there established oral dosing regimens for this compound for tocolysis?

A2: While intravenous administration is more common for acute tocolysis, oral formulations of beta-agonists have been used for maintenance therapy. However, the efficacy of oral maintenance therapy after successful intravenous tocolysis in preventing preterm labor is debated, with some studies showing no significant benefit.[1]

Q3: What are the most common side effects to monitor for during this compound administration?

A3: The most common side effects are cardiovascular, including maternal tachycardia and palpitations.[8] Other potential side effects include hypotension, tremor, headache, and metabolic changes like hyperglycemia and hypokalemia.[9]

Q4: Can tolerance to the tocolytic effect of this compound develop?

A4: Yes, prolonged exposure to beta-2 adrenergic agonists can lead to desensitization of the receptors, resulting in a diminished tocolytic effect over time, a phenomenon known as tachyphylaxis.[8]

Q5: What are the main contraindications for the use of this compound as a tocolytic?

A5: Contraindications include pre-existing maternal cardiovascular conditions, hyperthyroidism, and certain fetal conditions where prolongation of pregnancy is not advisable.[8]

Q6: How does the efficacy of this compound compare to other tocolytic agents?

A6: Studies have shown that beta-agonists like hexoprenaline are effective in delaying delivery for 48 to 72 hours, which allows for the administration of corticosteroids to improve fetal lung maturity.[10] Its efficacy is generally considered comparable to other classes of tocolytics like calcium channel blockers and oxytocin (B344502) antagonists, though the side-effect profiles differ.[10]

Q7: What are the key considerations for designing a preclinical study to evaluate the tocolytic efficacy of this compound?

A7: Key considerations include selecting an appropriate animal model that mimics human preterm labor, establishing a reliable method for inducing and monitoring uterine contractions (e.g., tocodynamometry), defining clear primary and secondary outcome measures (e.g., delay in delivery, neonatal outcomes), and including appropriate control groups.[11]

References

addressing and correcting for matrix effects in hexoprenaline sulfate bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of hexoprenaline (B194853) sulfate (B86663). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address and correct for matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of hexoprenaline sulfate?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic data.[3][4] Given that hexoprenaline is analyzed at low concentrations, even minor matrix effects can have a significant impact.

Q2: What are the most common sources of matrix effects in plasma and urine samples for this compound analysis?

A2: In plasma, the primary sources of matrix effects are phospholipids (B1166683) and proteins.[5][6][7] In urine, salts, urea, and various endogenous metabolites can interfere with ionization.[8] The choice of anticoagulant can also introduce matrix effects.[7]

Q3: How can I detect the presence of matrix effects in my assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-column infusion: A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (dip or peak) in the baseline signal at the retention time of hexoprenaline indicates ion suppression or enhancement.[2][4][9]

  • Post-extraction spike analysis: The response of this compound spiked into a pre-extracted blank matrix is compared to the response of a neat standard solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[9][10][11]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for hexoprenaline?

A4: Currently, there is no commercially available deuterated or 13C-labeled hexoprenaline internal standard. The use of a SIL-IS is the preferred method for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][11][12]

Q5: Without a SIL-IS, what are the best strategies to correct for matrix effects?

A5: In the absence of a SIL-IS, a combination of the following strategies is recommended:

  • Thorough sample preparation: Employ rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.[13][14]

  • Optimized chromatography: Develop a robust chromatographic method that separates hexoprenaline from co-eluting matrix components.[8][9]

  • Use of an analog internal standard: Select a structural analog of hexoprenaline that has similar chromatographic and mass spectrometric behavior. It is crucial to validate that the analog adequately tracks the analyte's behavior in the presence of matrix effects.

  • Matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no signal for this compound Ion suppression due to matrix effects.1. Improve sample cleanup: Switch from protein precipitation to a more selective method like SPE. Consider mixed-mode cation exchange SPE cartridges for better retention of the basic hexoprenaline molecule and removal of phospholipids.[7] 2. Optimize chromatography: Increase the organic content of the mobile phase gradient to better separate hexoprenaline from early-eluting polar interferences. The use of an ion-pairing agent like octane-1-sulfonic acid can improve retention and peak shape.[15][16] 3. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[17][18]
Poor peak shape (tailing, fronting, or splitting) High concentration of matrix components overloading the column or interacting with the analyte. The reconstitution solvent may be too strong.1. Enhance sample preparation: Use a more rigorous SPE protocol to remove a higher percentage of matrix components. 2. Check reconstitution solvent: Ensure the final extract is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.[19] 3. Adjust mobile phase pH: Since hexoprenaline has basic functional groups, ensure the mobile phase pH is appropriate to maintain a consistent ionized state and good peak shape. A pH of around 3.0 has been shown to be effective.[15]
High variability in results between samples Inconsistent matrix effects across different lots of biological matrix or between individual samples.1. Use an appropriate internal standard: If a SIL-IS is not available, select a structural analog that closely mimics the behavior of hexoprenaline during extraction and ionization. Thoroughly validate its performance. 2. Matrix-matched calibrators and QCs: Prepare all calibration standards and quality control samples in the same batch of pooled blank matrix to normalize the effect.[9] 3. Evaluate different matrix lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[19]
Decreased sensitivity over an analytical run Buildup of matrix components (especially phospholipids) on the analytical column and in the MS source.1. Implement a divert valve: Program the divert valve to send the early and late eluting, non-essential portions of the chromatogram to waste, preventing them from entering the mass spectrometer.[10] 2. Incorporate a column wash step: Include a high-organic wash at the end of each gradient to elute strongly retained matrix components from the column.[20] 3. Phospholipid removal strategies: Utilize specific phospholipid removal plates or cartridges during sample preparation.[5][14][21]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike this compound and the internal standard into the dried extracts before reconstitution at low and high concentrations.

    • Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into the blank matrix before the extraction procedure. This set is used for recovery calculation.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • The coefficient of variation (CV%) of the IS-normalized MF should be ≤15%.

Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound from Plasma

Given that this compound is a polar molecule with basic amine functionalities, a mixed-mode cation exchange SPE is recommended for effective cleanup.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge.

  • Column Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetate (B1210297) buffer (pH ~4-5) to remove acidic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample acid Add 4% Phosphoric Acid plasma->acid vortex Vortex & Centrifuge acid->vortex spe_load Load Supernatant vortex->spe_load spe_cond Condition SPE Cartridge (Methanol, Water) spe_cond->spe_load spe_wash1 Wash 1 (Acetate Buffer) spe_load->spe_wash1 spe_wash2 Wash 2 (Methanol) spe_wash1->spe_wash2 spe_elute Elute (5% NH4OH in Methanol) spe_wash2->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute evap->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quant Quantification detection->quant

Caption: Recommended SPE workflow for this compound from plasma.

troubleshooting_logic start Poor/Inconsistent Results check_matrix Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects check_matrix->no_matrix No improve_prep Improve Sample Prep (e.g., SPE vs. PPT, Phospholipid Removal) matrix_present->improve_prep optimize_lc Optimize Chromatography (Gradient, Ion-Pairing) matrix_present->optimize_lc use_is Use Appropriate IS (Analog IS, Matrix-Matched Calibrators) matrix_present->use_is check_other Investigate Other Issues (Instrument performance, Analyte stability, etc.) no_matrix->check_other revalidate Re-validate Method improve_prep->revalidate optimize_lc->revalidate use_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

reducing inter-subject variability in hexoprenaline sulfate animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in animal studies involving hexoprenaline (B194853) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of hexoprenaline sulfate?

This compound is a selective beta-2 adrenergic receptor agonist.[1][2][3] Its primary mechanism involves binding to beta-2 adrenergic receptors on the surface of smooth muscle cells, particularly in the bronchi and uterus.[1][2] This binding activates the G-protein-coupled receptor pathway, leading to the activation of the enzyme adenylate cyclase.[1] Adenylate cyclase then increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and inhibition of myosin light-chain kinase.[1] This cascade ultimately leads to smooth muscle relaxation, causing bronchodilation and uterine relaxation (tocolysis).[1][2]

Q2: What are the common animal models used for studying the effects of this compound?

The choice of animal model typically depends on the therapeutic application being investigated:

  • Bronchodilation/Asthma: Guinea pigs are a frequently used model for studying bronchoconstriction and the effects of bronchodilators.[4] They can be sensitized to allergens like ovalbumin to induce an asthma-like phenotype.[5][6][7]

  • Tocolysis/Uterine Relaxation: Rats are a common model for studying uterine contractility and the effects of tocolytic agents.[8][9] Pregnant rats are used to assess the ability of drugs to suppress uterine contractions.[8]

  • Cardiovascular Effects: While the primary effects are on bronchial and uterine tissue, cardiovascular responses, such as changes in heart rate, are often monitored in various animal models to assess the selectivity and potential side effects of beta-2 agonists.[10][11]

Q3: What are the major sources of inter-subject variability in this compound animal studies?

Inter-subject variability in response to this compound can arise from several factors:

  • Genetic Background: Polymorphisms in the beta-2 adrenergic receptor gene can alter receptor function, expression, and desensitization, leading to varied responses to agonists like hexoprenaline.[12][13][14][15][16] Different strains of animals, particularly mice, can exhibit significant differences in cardiac function and response to adrenergic stimulation.

  • Physiological State: The stage of the estrous cycle in female animals can influence uterine contractility and response to tocolytics. In studies on pregnant animals, the gestational stage is a critical variable.[8]

  • Experimental Procedures: Inconsistent drug administration, variations in anesthesia protocols, and improper handling can introduce significant variability.[17][18][19] Stress from handling or the experimental environment can also alter physiological responses.

  • Gut Microbiome: The gut microbiota can influence drug metabolism and pharmacokinetics, potentially leading to inter-individual differences in drug efficacy and toxicity.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound animal experiments.

Issue 1: High Variability in Bronchodilator Response

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent Allergen Sensitization Ensure a standardized and consistent protocol for ovalbumin sensitization in guinea pigs, including the dose, route of administration, and timing of injections and challenges.[5][6]
Variable Drug Delivery For inhaled administration, use a calibrated nebulizer and ensure consistent particle size and delivery to each animal. For intravenous administration, use precise infusion pumps.
Anesthesia-Induced Effects Different anesthetic agents can have varying effects on airway smooth muscle tone and cardiovascular function.[17][18][19][20][21] Use a consistent anesthetic regimen and be aware of its potential interactions with hexoprenaline.
Stress-Induced Bronchoconstriction Acclimatize animals to the experimental setup and handling procedures to minimize stress, which can independently affect airway resistance.
Genetic Heterogeneity Use a single, well-characterized strain of animals for the study to minimize genetic variation in beta-2 adrenergic receptor function.
Issue 2: Inconsistent Tocolytic (Uterine Relaxation) Effects

Possible Causes and Solutions:

Cause Troubleshooting Steps
Variable Hormonal Status For non-pregnant animals, synchronize the estrous cycle of the subjects. For pregnant animals, use a narrow window of gestational age for the study.[8]
Inconsistent Uterine Contractility Induction If inducing contractions (e.g., with oxytocin), ensure a consistent dose and administration protocol to establish a stable baseline before hexoprenaline administration.
Tissue Viability Issues (in vitro) For isolated uterine strip preparations, ensure proper dissection, mounting, and maintenance in an organ bath with appropriate physiological saline solution, temperature, and oxygenation to maintain tissue viability.
Incorrect Drug Concentration Perform dose-response studies to determine the optimal concentration range for hexoprenaline in your specific model and experimental setup.
Issue 3: Unexpected Cardiovascular Side Effects (e.g., Tachycardia)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Dose is too High The selectivity of hexoprenaline for beta-2 receptors is dose-dependent. High concentrations can lead to off-target effects on beta-1 receptors in the heart. Perform a dose-response study to find the lowest effective dose with minimal cardiovascular effects.
Stress-Induced Tachycardia Acclimatize animals to handling and the experimental environment to minimize stress-related increases in heart rate.[22] Monitor baseline heart rate variability.[10][23][24][25]
Anesthetic Effects on Heart Rate Choose an anesthetic that has minimal impact on heart rate or use a consistent anesthetic protocol across all animals and factor its effects into the analysis.[19]

Experimental Protocols

Protocol 1: Evaluation of this compound Bronchodilator Efficacy in Ovalbumin-Sensitized Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).

  • Sensitization:

    • Actively sensitize guinea pigs by intraperitoneal injection of 10 µg ovalbumin mixed with 100 mg aluminum hydroxide (B78521) as an adjuvant on days 1 and 15.[6]

  • Experimental Setup:

    • On day 21, anesthetize the guinea pigs (e.g., with a combination of ketamine and xylazine, ensuring consistency).

    • Intubate the trachea and connect the animal to a small animal ventilator.

    • Monitor respiratory mechanics (e.g., airway resistance and dynamic compliance) using a whole-body plethysmograph or forced oscillation technique.

  • Bronchoconstriction Challenge:

    • Administer an aerosolized solution of ovalbumin (e.g., 0.1%) to induce bronchoconstriction.

    • Monitor respiratory mechanics until a stable increase in airway resistance is observed.

  • Hexoprenaline Administration:

    • Administer a dose-range of this compound (or vehicle control) via aerosol or intravenous injection.

  • Data Collection and Analysis:

    • Continuously record respiratory mechanics for a set period after hexoprenaline administration.

    • Calculate the percentage inhibition of the ovalbumin-induced bronchoconstriction for each dose of hexoprenaline.

    • Analyze the dose-response relationship to determine the potency (e.g., ED50) of hexoprenaline.

Protocol 2: Assessment of this compound Tocolytic Activity in Pregnant Rats
  • Animal Model: Timed-pregnant Sprague-Dawley rats (e.g., gestational day 19-20).

  • Experimental Setup:

    • Anesthetize the rat and exteriorize a uterine horn through a midline abdominal incision, keeping the tissue moist with warm saline.

    • Place a micro-transducer or strain gauge on the uterine horn to measure isometric contractions.

  • Induction of Contractions (Optional):

    • If spontaneous contractions are not sufficient, infuse a low dose of oxytocin (B344502) to induce regular uterine activity.

  • Hexoprenaline Administration:

    • Administer a cumulative dose-range of this compound (or vehicle control) intravenously.

  • Data Collection and Analysis:

    • Record the frequency and amplitude of uterine contractions before and after each dose of hexoprenaline.

    • Calculate the percentage inhibition of uterine contractility for each dose.

    • Determine the concentration of hexoprenaline that produces a 50% inhibition of uterine contractions (IC50).

Visualizations

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hexoprenaline Hexoprenaline B2AR Beta-2 Adrenergic Receptor Hexoprenaline->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Phosphorylates Ca_decrease Decreased Intracellular Ca2+ PKA->Ca_decrease Promotes MLCK_active Active Myosin Light-Chain Kinase Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Ca_decrease->Relaxation Experimental_Workflow_Bronchodilation Start Start Sensitization Animal Sensitization (e.g., Ovalbumin) Start->Sensitization Anesthesia Anesthesia & Instrumentation Sensitization->Anesthesia Baseline Record Baseline Respiratory Mechanics Anesthesia->Baseline Challenge Bronchoconstrictive Challenge Baseline->Challenge Drug_Admin Administer Hexoprenaline or Vehicle Challenge->Drug_Admin Data_Collection Record Post-Treatment Respiratory Mechanics Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response) Data_Collection->Analysis End End Analysis->End Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_solutions Solutions to Reduce Variability High_Variability High Inter-Subject Variability Observed Genetic Genetic Background High_Variability->Genetic Procedural Experimental Procedures High_Variability->Procedural Physiological Physiological State High_Variability->Physiological Environmental Environmental Factors High_Variability->Environmental Standardize_Strain Use Single Animal Strain Genetic->Standardize_Strain SOPs Implement Standard Operating Procedures (SOPs) Procedural->SOPs Control_State Control for Hormonal/ Gestational State Physiological->Control_State Acclimatize Acclimatize Animals & Control Environment Environmental->Acclimatize

References

challenges and solutions in hexoprenaline sulfate forced degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on hexoprenaline (B194853) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on hexoprenaline sulfate?

Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] The data obtained is crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for the drug product.[1][2]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4][5] Regulatory guidelines suggest these as a minimal list of stress factors to assess the stability of a drug substance.[2][6]

Q3: Which analytical technique is most suitable for analyzing the degradation of this compound?

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is a preferred technique due to its high resolution, sensitivity, and rapid analysis time.[4][5] A validated UPLC method can effectively separate this compound from its degradation products, allowing for accurate quantification.[4][5]

Q4: What is the expected stability profile of this compound under different stress conditions?

This compound is known to be highly susceptible to degradation under basic and oxidative conditions.[4] It is relatively stable under acidic and thermal stress.[4] Significant degradation is also observed under photolytic conditions.[4]

Troubleshooting Guide

Issue 1: Complete degradation of this compound is observed under basic hydrolysis.

  • Cause: this compound is highly prone to hydrolysis in basic conditions.[4] The concentration of the base or the duration of the study might be too high.

  • Solution:

    • Reduce the concentration of the sodium hydroxide (B78521) (NaOH) solution. A study has shown successful partial degradation using 0.5 N NaOH for 20 minutes.[4]

    • Decrease the exposure time to the basic solution.

    • Conduct the study at a lower temperature (e.g., room temperature) to slow down the degradation rate.

Issue 2: No significant degradation is observed under acidic conditions.

  • Cause: this compound is generally stable in acidic environments, which is consistent with the pH of its commercial injectable dosage form (pH 2.5-3.5).[4]

  • Solution:

    • Increase the concentration of the acid (e.g., hydrochloric acid - HCl). A common starting point is 1 N HCl.[4]

    • Increase the duration of exposure and/or the temperature to induce degradation.

    • It is important to note that minimal degradation under acidic conditions is an expected outcome and reflects the intrinsic stability of the molecule.[4]

Issue 3: Inconsistent results are obtained in the oxidation study.

  • Cause: The reactivity of the oxidizing agent (e.g., hydrogen peroxide - H₂O₂) can be variable. The concentration of H₂O₂ and the duration of the study are critical parameters.

  • Solution:

    • Ensure the H₂O₂ solution is fresh and of the correct concentration. A 30% H₂O₂ solution has been used effectively.[4]

    • Control the temperature during the experiment, as oxidation reactions can be temperature-sensitive.

    • Optimize the reaction time. A one-hour exposure has been shown to be effective.[4]

Issue 4: The analytical method fails to separate the degradation products from the parent drug peak.

  • Cause: The chromatographic conditions may not be optimized for resolving all degradation products.

  • Solution:

    • Adjust the mobile phase composition, such as the pH or the organic modifier gradient, to improve separation.[4][5]

    • Consider using a different column with a different stationary phase chemistry. A Waters Acquity HSS T3 column has been shown to be effective.[4][5]

    • Modify the flow rate to enhance resolution.

Experimental Protocols

A validated stability-indicating UPLC method for the analysis of this compound and its degradation products has been reported with the following parameters:[4][5]

  • Column: Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Sodium dihydrogen phosphate (B84403) + 10 mM octane-1-sulphonic acid sodium salt buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-7 min: 50% to 5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: Ambient

Quantitative Data Summary

The following table summarizes the results from a forced degradation study on this compound, indicating the percentage of degradation under various stress conditions.

Stress ConditionReagent and ConcentrationDurationTemperatureDegradation (%)
Acid Hydrolysis 1 N HCl1 hourAmbient~ 5%
Base Hydrolysis 0.5 N NaOH20 minutesAmbient~ 20%
Oxidation 30% H₂O₂1 hourAmbient~ 15%
Photolysis Visible Light8 hoursAmbient~ 10%
Thermal -24 hours80°C~ 3%

Note: The degradation percentages are approximate and can vary based on the specific experimental setup, including the purity of the drug substance and the exact conditions used.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Solution acid Acid Hydrolysis (e.g., 1N HCl) start->acid base Base Hydrolysis (e.g., 0.5N NaOH) start->base oxidation Oxidation (e.g., 30% H₂O₂) start->oxidation photo Photolysis (Visible Light) start->photo thermal Thermal (e.g., 80°C) start->thermal neutralize Neutralize (for acid/base) acid->neutralize base->neutralize uplc UPLC Analysis oxidation->uplc photo->uplc thermal->uplc neutralize->uplc data Data Interpretation (Peak Purity, Mass Balance) uplc->data

Caption: Workflow of a typical forced degradation study for this compound.

Logical Relationship of Stress Conditions and Degradation

Degradation_Pathways cluster_conditions Stress Conditions cluster_outcome Degradation Outcome Hexo This compound Acid Acidic Base Basic Oxidative Oxidative Photolytic Photolytic Thermal Thermal Low Low to No Degradation Acid->Low High Significant Degradation Base->High Moderate Moderate Degradation Oxidative->Moderate Photolytic->Moderate Thermal->Low

Caption: Expected degradation levels of this compound under various stress conditions.

References

Validation & Comparative

A Head-to-Head Battle of Analytical Techniques: Full Validation of a Stability-Indicating UPLC Method for Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the full validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of hexoprenaline (B194853) sulfate (B86663). This guide provides a detailed comparison with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and protocols.

In the landscape of pharmaceutical analysis, the development and validation of robust, stability-indicating analytical methods are paramount to ensure the safety, efficacy, and quality of drug products. This guide delves into the specifics of a fully validated UPLC method for hexoprenaline sulfate, a selective β2-adrenoreceptor agonist used in the treatment of bronchospasm. By employing Analytical Quality by Design (AQbD) principles, this UPLC method demonstrates superior performance in terms of speed, sensitivity, and resolution compared to traditional HPLC methods.

The UPLC Method: A New Benchmark in this compound Analysis

A novel stability-indicating reverse-phase UPLC method has been developed and rigorously validated for the determination of this compound in injectable dosage forms.[1][2][3] This method utilizes a sub-2 µm particle column to achieve rapid and efficient separations, significantly reducing analysis time and solvent consumption.

Chromatographic Conditions

The optimized chromatographic conditions for the UPLC method are summarized in the table below.

ParameterUPLC Method
Column Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm)
Mobile Phase Solution A: 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulfonic acid sodium salt buffer (pH 3.0)Solution B: Acetonitrile
Gradient Elution t=0 min, 5% B; t=1 min, 5% B; t=5 min, 50% B; t=7 min, 5% B; t=10 min, 5% B
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Column Temperature Ambient

Method Validation: A Comprehensive Assessment

The developed UPLC method was subjected to a thorough validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose. The validation parameters and their corresponding results are presented below.

Data Summary
Validation ParameterUPLC Method ResultsAlternative HPLC Method
Linearity (Range) 3.50–6.50 µg/mL2.5 to 50 µg/mL (for tablets) or 1 to 3 µg/mL (for injections)
Correlation Coefficient (R²) 0.9998>0.999
Accuracy (% Recovery) 98.0% to 102.0%100±2%
Precision (% RSD) ≤2%≤2%
LOD Not explicitly statedNot explicitly stated
LOQ Not explicitly statedNot explicitly stated
Specificity Selective for hexoprenaline in the presence of degradation products and matrix components.Specific for this compound.
Robustness Robust to variations in column temperature, wavelength, flow rate, and mobile phase pH.Robust to minor changes in operating conditions like pH and column temperature.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility, detailed experimental protocols for the key validation experiments are provided below.

Specificity and Forced Degradation Studies

To prove the stability-indicating nature of the method, forced degradation studies were conducted on this compound samples.[1] The sample solutions (5 µg/mL) were subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl for 1 hour.

  • Base Hydrolysis: Not specified in detail in the abstract, but typically involves exposure to a base like NaOH.

  • Oxidative Degradation: Not specified in detail in the abstract, but typically involves an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Not specified in detail in the abstract, but typically involves exposure to high temperatures.

  • Photolysis: Exposure to visible light for 8 hours.

The stressed samples were then analyzed using the developed UPLC method to assess for any degradation and to ensure that the degradation products did not interfere with the quantification of the parent drug.

Linearity

The linearity of the method was established by analyzing a series of this compound solutions over the concentration range of 3.50–6.50 µg/mL.[1][2][3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

Accuracy

Accuracy was determined by analyzing samples with known concentrations of this compound. The percentage recovery was calculated to assess the closeness of the measured value to the true value. The acceptance criterion for recovery was between 98.0% and 102.0%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing multiple preparations of a homogenous sample and expressed as the relative standard deviation (%RSD). The acceptance criterion for %RSD was ≤2%.

Robustness

The robustness of the analytical procedure was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters tested included:

  • Column Temperature (±5 °C)

  • Detection Wavelength

  • Flow Rate

  • pH of the Mobile Phase

  • Column Variation (using a UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column)

The method was considered robust as the results remained within the acceptance criteria of ±2.0% for individual values and a mean recovery rate between 98.0% and 102.0%.[1]

Workflow for Full Validation of a Stability-Indicating UPLC Method

The logical workflow for the complete validation of a stability-indicating UPLC method is depicted in the following diagram.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application A Define Analytical Target Profile (ATP) B Risk Assessment of Method Parameters A->B C Design of Experiments (DoE) B->C D Optimized UPLC Method C->D E Specificity & Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Robustness (Varied Parameters) D->I J LOD & LOQ D->J K Routine Analysis of Bulk Drug & Formulations J->K L Stability Studies J->L

Caption: Workflow for the validation of a stability-indicating UPLC method.

Comparison with an Alternative HPLC Method

While the UPLC method offers significant advantages, a validated HPLC method also exists for the determination of this compound. The key differences are highlighted below:

  • Speed and Efficiency: The UPLC method, with its smaller particle size column and higher operating pressures, provides a much faster analysis time compared to conventional HPLC.

  • Solvent Consumption: The lower flow rate and shorter run time of the UPLC method lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

  • Sensitivity and Resolution: UPLC systems typically offer higher sensitivity and better resolution, which is particularly advantageous for the detection and separation of impurities and degradation products.

The choice between UPLC and HPLC will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. However, for high-throughput environments and the need for detailed impurity profiling, the UPLC method presents a clear advantage.

Conclusion

The fully validated, stability-indicating UPLC method for this compound detailed in this guide provides a robust and reliable tool for the quality control and stability assessment of this important pharmaceutical compound. Its superior performance characteristics, when compared to traditional HPLC methods, make it the preferred choice for modern analytical laboratories. By following the detailed protocols and understanding the validation parameters, researchers and analysts can confidently implement this method to ensure the quality and integrity of this compound drug products.

References

Comparative Efficacy of Hexoprenaline Sulfate and Salbutamol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two beta-2 adrenergic receptor agonists, hexoprenaline (B194853) sulfate (B86663) and salbutamol (B1663637). Both medications are utilized for their bronchodilator and tocolytic properties. This document synthesizes available experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.

Mechanism of Action

Both hexoprenaline and salbutamol are selective beta-2 adrenergic receptor agonists. Their primary mechanism involves the stimulation of these receptors on the smooth muscle cells of the bronchi and uterus. This activation triggers a signaling cascade that leads to muscle relaxation, resulting in bronchodilation and uterine quiescence.

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

cluster_cell Smooth Muscle Cell B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Agonist Binding (Hexoprenaline or Salbutamol) AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation/Tocolysis) PKA_active->Relaxation Phosphorylation of target proteins

Caption: Signaling pathway of beta-2 adrenergic receptor agonists.

Tocolytic Efficacy: Hexoprenaline vs. Salbutamol

A key area of comparison for these two drugs is in the management of preterm labor. A randomized controlled trial by Gummerus (1983) provides valuable comparative data.

Experimental Protocol: Tocolysis in Preterm Labor (Gummerus, 1983)
  • Objective: To compare the efficacy and side effects of hexoprenaline and salbutamol for tocolysis in patients with threatened premature birth.

  • Study Design: A randomized controlled trial.

  • Participants: 140 patients between 24 and 37 weeks of gestation with threatened premature labor.[1]

  • Intervention: Patients were randomly assigned to receive either intravenous hexoprenaline or salbutamol.

  • Outcome Measures:

    • Percentage of newborns with a birth weight ≥ 2500 g.

    • Percentage of births occurring after 37 completed weeks of gestation.

    • Incidence of maternal side effects, including tachycardia.

Quantitative Data: Tocolytic Efficacy
Efficacy ParameterHexoprenalineSalbutamolKey Findings
Newborns ≥ 2500 g77%74%Similar efficacy in achieving favorable birth weight.[1]
Birth after 37 weeks66%66%Both drugs were equally effective in prolonging gestation.[1]
Maternal Side Effects (Overall)11%30%Hexoprenaline was associated with a lower incidence of overall side effects.[1]
Maternal TachycardiaStatistically significantly less than salbutamol-Hexoprenaline demonstrated a more favorable cardiac safety profile in mothers.[1]

Cardiovascular and Metabolic Effects

The systemic effects of beta-2 agonists, particularly on the cardiovascular and metabolic systems, are a critical consideration. A study by Bremner et al. (1993) investigated these effects following inhalation.

Experimental Protocol: Cardiovascular and Metabolic Effects (Bremner et al., 1993)
  • Objective: To investigate the cardiovascular and metabolic effects of multiple inhaled doses of hexoprenaline and salbutamol.

  • Study Design: A comparative study.

  • Participants: 12 healthy volunteers.

  • Intervention: Inhalation of 200 micrograms of either hexoprenaline or salbutamol every 15 minutes for 60 minutes (total dose of 1000 micrograms).

  • Outcome Measures: Heart rate, blood pressure, total electromechanical systole, QTc interval, and plasma potassium levels were measured at baseline, 10 minutes after each inhalation, and at 30 and 60 minutes post-inhalation.

Quantitative Data: Cardiovascular and Metabolic Effects
EffectHexoprenalineSalbutamolKey Findings
Heart Rate-Significantly increased compared to hexoprenalineSalbutamol has a more pronounced chronotropic effect.
Plasma PotassiumCaused a significantly greater fall-Hexoprenaline leads to a greater degree of hypokalemia.
Blood PressureNo differenceNo differenceBoth drugs had similar effects on blood pressure.
Total Electromechanical SystoleNo differenceNo differenceNo significant difference in inotropic response was observed.
QTc IntervalNo differenceNo differenceBoth drugs had a similar effect on the QTc interval.

Note: Specific numerical data for the mean changes in heart rate and plasma potassium were not available in the consulted resources.

Bronchodilator Efficacy

While both drugs are effective bronchodilators, direct comparative quantitative data on their efficacy in treating bronchospasm is limited in the available literature.

Experimental Protocol: Bronchodilator Efficacy in Asthma and Chronic Bronchitis (1977)
  • Objective: To compare the bronchodilator effects of hexoprenaline and salbutamol aerosols.

  • Study Design: A comparative study.

  • Participants: 15 patients with asthma and 9 patients with chronic bronchitis.

  • Intervention: Administration of hexoprenaline (200 µg and 400 µg) and salbutamol (200 µg) via aerosol.

  • Outcome Measures: Forced Expiratory Volume in 1 second (FEV1).

Quantitative Data: Bronchodilator Efficacy
Efficacy ParameterHexoprenaline (200µg & 400µg)Salbutamol (200µg)Key Findings
Increase in FEV1Similar to salbutamolSimilar to hexoprenalineBoth drugs produced a comparable increase in FEV1 in patients with asthma and chronic bronchitis.

Note: The specific percentage increase in FEV1 was not detailed in the available abstract.

Summary of Experimental Workflows

cluster_tocolysis Tocolysis Study Workflow (Gummerus, 1983) cluster_cardio Cardiovascular/Metabolic Study Workflow (Bremner et al., 1993) T_Start 140 Patients (24-37 weeks gestation, threatened preterm labor) T_Random Randomization T_Start->T_Random T_Hex IV Hexoprenaline T_Random->T_Hex T_Sal IV Salbutamol T_Random->T_Sal T_Outcome Measure Outcomes: - Birth weight ≥ 2500g - Gestation > 37 weeks - Maternal side effects T_Hex->T_Outcome T_Sal->T_Outcome C_Start 12 Healthy Volunteers C_Intervention Inhale 200µg Hexoprenaline or Salbutamol q15min x 4 C_Start->C_Intervention C_Measure Measure at Baseline, post-inhalation, & post-study: - Heart Rate, BP, QTc - Plasma Potassium C_Intervention->C_Measure

Caption: Experimental workflows for the tocolysis and cardiovascular/metabolic studies.

Conclusion

References

hexoprenaline versus atosiban: a comparative analysis in preterm labor models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the preclinical and clinical evidence for two distinct tocolytic agents.

The management of preterm labor remains a significant challenge in obstetrics, with the goal of delaying delivery to allow for fetal maturation and the administration of antenatal corticosteroids. Tocolytic agents, drugs that suppress uterine contractions, are a cornerstone of this management. This guide provides a comparative analysis of two such agents with distinct mechanisms of action: hexoprenaline (B194853), a β2-adrenergic agonist, and atosiban (B549348), an oxytocin (B344502)/vasopressin receptor antagonist. While direct head-to-head preclinical studies in animal models are notably scarce, this document synthesizes available preclinical and clinical data to offer a comprehensive overview for the scientific community.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between hexoprenaline and atosiban lies in their molecular targets and downstream signaling cascades.

Hexoprenaline: As a β2-adrenergic agonist, hexoprenaline mimics the action of endogenous catecholamines on the β2-receptors predominantly found on myometrial smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to uterine relaxation.

Atosiban: In contrast, atosiban is a competitive antagonist of the oxytocin receptor.[2] By blocking the binding of oxytocin, a potent stimulator of uterine contractions, atosiban prevents the signaling cascade that leads to myometrial contraction.[2]

Hexoprenaline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hexoprenaline Hexoprenaline Beta2_Receptor β2-Adrenergic Receptor Hexoprenaline->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactivation Inactivation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactivation Phosphorylates & Inactivates Relaxation Myometrial Relaxation MLCK_inactivation->Relaxation

Caption: Signaling pathway of Hexoprenaline.

Atosiban_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Atosiban Atosiban OT_Receptor Oxytocin Receptor Atosiban->OT_Receptor Blocks Oxytocin Oxytocin Oxytocin->OT_Receptor Gq_Protein Gq Protein OT_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Myometrial Contraction Ca_Release->Contraction

Caption: Signaling pathway of Atosiban.

Comparative Efficacy and Safety Data

The following table summarizes key quantitative data from both preclinical and clinical studies. It is important to note the differing nature of the sources, with more direct comparative data available from human trials.

ParameterHexoprenalineAtosiban
Tocolytic Efficacy Clinical: Tocolysis achieved in 100% (13/13) of women for acute intrapartum tocolysis.[3] In a larger retrospective study, 56% of women did not give birth within the first 48 hours of tocolysis.[4]Preclinical (Mouse Model): Effective in a mifepristone-induced preterm labor model.[5] Clinical: Tocolysis achieved in 92% (12/13) of women for acute intrapartum tocolysis.[3] A retrospective study showed a significantly higher efficacy in the first 48 hours compared to hexoprenaline, with 63% of women not giving birth in that timeframe.[4]
Maternal Side Effects Clinical: Significantly more frequent than with atosiban.[3] Common side effects include palpitations and maternal tachycardia.[4] In one study, palpitations were reported by 10/13 women, and maternal tachycardia developed in 10/13 women.[3]Clinical: Significantly fewer adverse events compared to hexoprenaline.[3] Maternal side effects are generally at placebo level. Cardiovascular side effects are considerably less frequent than with β-agonists.[6]
Fetal/Neonatal Effects Clinical: A mean rise in fetal heart rate of 3% has been observed.[7] One study noted a significantly lower birthweight in the hexoprenaline group, although these neonates were born slightly earlier.[4]Clinical: No significant effect on baseline fetal heart rate.[6] Neonatal outcomes are generally similar to those with β-agonist treatment.[6]
Resumption of Contractions Clinical: Uterine contractions resumed after approximately 14 minutes (±4) following cessation of treatment for acute tocolysis.[3]Clinical: Uterine contractions resumed more promptly than with hexoprenaline, after about 8 minutes (±3).[3]

Experimental Protocols in Preterm Labor Models

Detailed experimental protocols from preclinical studies are crucial for the interpretation and replication of findings. Below are representative protocols for inducing and treating preterm labor in animal models.

Atosiban in a Mifepristone-Induced Mouse Model of Preterm Labor

This protocol is adapted from studies investigating tocolytics in a chemically-induced preterm labor model in mice.[5]

  • Animal Model: Pregnant CD-1 IGS mice at day 15 of gestation.

  • Induction of Preterm Labor: A single subcutaneous injection of mifepristone (B1683876) (e.g., 30 µg) is administered to induce preterm labor.

  • Monitoring: Mice are observed for signs of labor following mifepristone administration.

  • Drug Administration: Atosiban is administered via subcutaneous injection approximately 5 hours after the onset of uterine contractions.

  • Outcome Measures:

    • Delay in the time of delivery.

    • Rate of preterm birth.

    • Pup viability at birth.

General Protocol for In Vitro Uterine Contractility Studies

This protocol is applicable for the initial screening and mechanistic studies of tocolytic agents like hexoprenaline and atosiban.

  • Tissue Source: Myometrial strips obtained from biopsies of the uterus of term pregnant rats or from human biopsies during cesarean section.

  • Experimental Setup:

    • Myometrial strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • The strips are connected to isometric force transducers to record contractile activity.

    • After an equilibration period, baseline spontaneous or induced (e.g., with oxytocin) contractions are recorded.

  • Drug Administration: Cumulative concentrations of the tocolytic agent (hexoprenaline or atosiban) are added to the organ bath.

  • Outcome Measures:

    • Inhibition of the frequency and amplitude of uterine contractions.

    • Calculation of EC50 values (the concentration of the drug that produces 50% of its maximal effect).

Experimental_Workflow Animal_Model Select Animal Model (e.g., Pregnant Rat, Mouse, Sheep) Induction Induce Preterm Labor (e.g., LPS, Mifepristone, Oxytocin) Animal_Model->Induction Randomization Randomize into Treatment Groups (Vehicle, Hexoprenaline, Atosiban) Induction->Randomization Treatment Administer Tocolytic Agents (Define Dose, Route, and Timing) Randomization->Treatment Monitoring Monitor Uterine Activity and Maternal/Fetal Well-being Treatment->Monitoring Outcomes Assess Primary and Secondary Outcomes (e.g., Latency to Delivery, Pup Survival, Side Effects) Monitoring->Outcomes Analysis Statistical Analysis of Data Outcomes->Analysis

Caption: A general experimental workflow for comparing tocolytics in an animal model of preterm labor.

Conclusion and Future Directions

The available evidence, a composite of preclinical and clinical data, suggests that while both hexoprenaline and atosiban are effective tocolytics, atosiban presents a more favorable side-effect profile, particularly concerning maternal cardiovascular effects.[3] Atosiban's targeted mechanism of action as an oxytocin receptor antagonist appears to translate to fewer off-target effects compared to the broader stimulation of the adrenergic system by hexoprenaline.

A significant gap in the literature is the lack of direct, head-to-head comparative studies of hexoprenaline and atosiban in standardized preclinical models of preterm labor. Such studies would be invaluable for a more nuanced understanding of their relative efficacy, potency, and effects on fetal physiology, independent of the complexities of human clinical trials. Future research should focus on filling this gap to provide a more solid foundation for clinical decision-making and the development of next-generation tocolytics.

References

comparing the side effect profiles of hexoprenaline and fenoterol in clinical data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that hexoprenaline (B194853) generally exhibits a more favorable side effect profile compared to fenoterol (B1672521), particularly concerning cardiovascular effects. This is supported by direct comparative studies in both tocolysis and asthma management, where hexoprenaline was associated with a lower incidence of tachycardia and other adverse reactions.

Hexoprenaline and fenoterol are both beta-2 adrenergic agonists utilized for their smooth muscle relaxant properties, primarily in the management of preterm labor (tocolysis) and bronchospasm in asthma. While effective, their use is often accompanied by side effects stemming from their stimulation of beta-adrenergic receptors. A critical examination of clinical trial data reveals distinctions in their safety profiles.

Cardiovascular Side Effects: A Clearer Advantage for Hexoprenaline

A key differentiator between the two drugs lies in their impact on the cardiovascular system. A comparative study in patients undergoing tocolysis demonstrated that intravenous hexoprenaline led to a significantly smaller increase in maternal heart rate compared to an equivalent dose of fenoterol.

Data from a study comparing hexoprenaline to atosiban (B549348) for tocolysis provides insight into the incidence of its cardiovascular side effects. In this trial, maternal tachycardia was observed in a significant percentage of patients receiving hexoprenaline, as were palpitations. In a separate study comparing intravenous fenoterol with nitroglycerin for tocolysis, a high incidence of palpitations (82%), tremor (68%), and restlessness (64%) was reported in the fenoterol group. Although not a direct comparison, these figures provide context to the side effect profiles of each drug.

Tabulated Comparison of Side Effect Incidence

Due to the limited availability of direct head-to-head trials with comprehensive side effect data, the following table is constructed from the available clinical studies. It's important to note that the data for each drug comes from different studies where they were compared against other agents, and therefore, a direct statistical comparison between hexoprenaline and fenoterol based on this table is not appropriate. However, it provides a valuable overview of the reported incidence of common side effects.

Side EffectHexoprenaline (vs. Atosiban)[1][2]Fenoterol (vs. Nitroglycerin)[3]
Maternal Tachycardia Occurred more frequently than with atosibanElevated mean maternal heart rate compared to nitroglycerin
Palpitations Significantly more frequent than with atosiban82%
Tremor Noted as a common side effect of beta-agonists68%
Restlessness Not specifically quantified64%
Hypotension Similar incidence to atosibanNot reported as a primary outcome
Nausea/Vomiting Similar incidence to atosibanNot reported as a primary outcome
Flushing Similar incidence to atosibanNot reported as a primary outcome

Experimental Protocols

Comparative Study of Intravenous Hexoprenaline and Fenoterol in Tocolysis

This study aimed to compare the uterine and cardiovascular effects of different beta-2 selective sympathomimetic drugs. While the full detailed protocol is not available, the methodology involved the intravenous administration of equivalent doses of hexoprenaline and fenoterol to patients in oxytocin-induced labor. The primary outcomes measured were changes in uterine activity and maternal cardiovascular parameters, including heart rate and blood pressure.

Long-Term Oral Administration in Asthma

The review by Pinder et al. (1977) refers to a comparative trial of oral hexoprenaline and fenoterol for maintenance therapy in asthma.[4] The exact protocol for this study is not detailed in the review. However, such a trial would typically involve the long-term administration of standardized oral doses of each drug to parallel groups of asthmatic patients. The primary endpoints would likely have been measures of bronchodilator efficacy (e.g., FEV1) and the incidence and severity of reported side effects, which were systematically recorded and compared between the two treatment groups.

Signaling Pathway and Experimental Workflow

Both hexoprenaline and fenoterol exert their effects through the beta-2 adrenergic signaling pathway. The following diagram illustrates this common mechanism of action.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Hexoprenaline or Fenoterol B2AR Beta-2 Adrenergic Receptor Drug->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

The experimental workflow for a comparative clinical trial of hexoprenaline and fenoterol would typically follow the structure outlined below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Preterm Labor or Asthma) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Hexoprenaline Administration Randomization->Group_A Group_B Group B: Fenoterol Administration Randomization->Group_B Data_Collection Data Collection (Efficacy and Side Effects) Group_A->Data_Collection Group_B->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparison of Side Effect Profiles Statistical_Analysis->Results

Comparative Clinical Trial Workflow

References

A Comparative Guide to Analytical Methods for Hexoprenaline Sulfate: Paving the Way for Inter-Laboratory Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of hexoprenaline (B194853) sulfate (B86663). While a dedicated inter-laboratory cross-validation study for hexoprenaline sulfate is not publicly available, this document synthesizes data from individual method validation studies to facilitate a comparative assessment. The presented data, experimental protocols, and a conceptual workflow for inter-laboratory validation are intended to support researchers in selecting and implementing robust analytical methods, a critical step toward successful cross-validation and reliable data generation across different laboratories.

Quantitative Performance of Analytical Methods

The following tables summarize the validation parameters of two distinct analytical methods for this compound: a modern Ultra-Performance Liquid Chromatography (UPLC) method and a potentiometric method using ion-selective electrodes. These tables allow for a direct comparison of their performance characteristics.

Table 1: Performance Characteristics of a Stability-Indicating UPLC Method [1][2]

Validation ParameterResult
Linearity Range3.50 - 6.50 µg/mL
Correlation Coefficient (R²)0.9998
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)≤ 2%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Table 2: Performance Characteristics of a Flow Injection Potentiometric Method [3][4][5]

Validation ParameterResult (Hx-PTA Electrode)Result (Hx-PMA Electrode)
Linearity Range5.5 x 10⁻⁷ - 1.0 x 10⁻² M5.5 x 10⁻⁷ - 1.0 x 10⁻² M
Slope (Nernstian Response)57.3 ± 0.5 mV/decade58.2 ± 0.6 mV/decade
Accuracy (% Recovery)98.7% (in urine), 98.5% (in plasma)98.9% (in urine), 98.6% (in plasma)
Precision (%RSD)~0.98%~0.98%
Limit of Detection (LOD)3.0 x 10⁻⁷ M3.0 x 10⁻⁷ M
Response Time< 10 seconds< 10 seconds

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the analytical methods and for designing an inter-laboratory cross-validation study.

Stability-Indicating UPLC Method[1][2]

This method is designed for the quantitative determination of hexoprenaline in injectable dosage forms and can separate the active ingredient from its degradation products.

  • Instrumentation: Waters Acquity UPLC system with a photodiode array detector.

  • Column: Waters Acquity HSS T3 (50 mm × 2.1 mm i.d., 1.8 µm).

  • Mobile Phase:

    • Solution A: 5 mM sodium dihydrogen phosphate (B84403) + 10 mM octane-1-sulphonic acid sodium salt buffer at pH 3.0.

    • Solution B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-7 min: 50% to 5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: Ambient.

  • Sample Preparation: Injectable dosage forms are diluted with the mobile phase to fall within the linear range of 3.50–6.50 µg/mL.

Flow Injection Potentiometric Method[3][4][5]

This method utilizes ion-selective electrodes for the determination of hexoprenaline in pharmaceutical preparations and biological samples like urine and plasma.

  • Instrumentation: A flow injection analysis (FIA) system equipped with a potentiometric detector.

  • Electrodes:

    • Sensing Membrane (Hx-PTA): 10.0% hexoprenalinium phosphotungstate, 45.0% PVC, and 45.0% dioctyl phthalate (B1215562) (DOP).

    • Sensing Membrane (Hx-PMA): 5.0% hexoprenalinium phosphomolybdate, 47.5% PVC, and 47.5% DOP.

  • Carrier Stream: Doubly distilled water.

  • Sample Preparation:

    • Pure Drug/Pharmaceuticals: Solutions are prepared by dissolving the sample in doubly distilled water to concentrations within the linear range.

    • Biological Samples (Urine/Plasma): Samples are appropriately diluted with the carrier stream before injection into the FIA system.

  • Measurement: The potential difference between the ion-selective electrode and a reference electrode is measured as the sample passes through the flow cell. The potential is proportional to the logarithm of the hexoprenaline concentration.

Conceptual Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study. This process is crucial to ensure that an analytical method produces comparable results when performed by different laboratories.[6][7][8]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Comparison A Define Acceptance Criteria (e.g., Accuracy within ±15%, Precision ≤15% CV) C Prepare & Distribute Homogeneous QC Samples (Low, Medium, High) A->C B Develop Standardized Protocol & Training Materials B->A E Lab A Analyzes QC Samples (n=3 replicates over 3 days) C->E F Lab B Analyzes QC Samples (n=3 replicates over 3 days) C->F D Select Participating Laboratories (Lab A and Lab B) D->B G Submit Raw Data from Both Laboratories to a Central Point E->G F->G H Statistical Analysis: - Compare Mean Accuracy - Compare Precision (CV%) - Bland-Altman Plot (optional) G->H I Decision: Method Equivalency (Pass/Fail based on Acceptance Criteria) H->I

References

head-to-head comparison of hexoprenaline and terbutaline for tocolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the management of preterm labor, tocolytic agents play a crucial role in delaying delivery to allow for the administration of corticosteroids to improve neonatal outcomes. Among the class of β2-adrenergic agonists, hexoprenaline (B194853) and terbutaline (B1683087) have been utilized for their ability to relax uterine smooth muscle. This guide provides a detailed head-to-head comparison of these two agents, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: β2-Adrenergic Agonists

Both hexoprenaline and terbutaline are selective β2-adrenergic receptor agonists.[1][2] Their primary mechanism of action in tocolysis involves the stimulation of β2-receptors on the surface of myometrial (uterine smooth muscle) cells. This activation initiates a signaling cascade that leads to uterine relaxation and the cessation of contractions.

The binding of hexoprenaline or terbutaline to the β2-adrenergic receptor triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This ultimately results in the relaxation of the uterine smooth muscle, thus suppressing preterm labor contractions.[1]

G cluster_membrane Myometrial Cell Membrane β2-Adrenergic Receptor β2-Adrenergic Receptor Adenylyl Cyclase Adenylyl Cyclase β2-Adrenergic Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Hexoprenaline / Terbutaline Hexoprenaline / Terbutaline Hexoprenaline / Terbutaline->β2-Adrenergic Receptor Binds to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Myosin Light-Chain Kinase (MLCK) Inhibition Myosin Light-Chain Kinase (MLCK) Inhibition Protein Kinase A (PKA)->Myosin Light-Chain Kinase (MLCK) Inhibition Decreased Intracellular Ca2+ Decreased Intracellular Ca2+ Protein Kinase A (PKA)->Decreased Intracellular Ca2+ Uterine Relaxation Uterine Relaxation Myosin Light-Chain Kinase (MLCK) Inhibition->Uterine Relaxation Decreased Intracellular Ca2+->Uterine Relaxation

Caption: Signaling pathway of Hexoprenaline and Terbutaline for tocolysis.

Efficacy in Delaying Preterm Labor

While a direct comparison is unavailable, the efficacy of hexoprenaline and terbutaline can be inferred from studies comparing them to other tocolytics.

Hexoprenaline Efficacy

A retrospective cohort study compared the tocolytic efficacy of hexoprenaline with atosiban (B549348) in women with threatened preterm labor between 24 and 34 weeks of gestation.[1][3]

OutcomeHexoprenaline (n=374)Atosiban (n=387)p-value
Delivery delayed > 48 hours 56%63%0.000
Mean Gestational Age at Delivery 34 weeks35 weeks-
Long-term tocolysis (up to 34+0 weeks) 54%66%0.466
Data from Kirchhoff et al. (2022).[1][3]
Terbutaline Efficacy

A randomized clinical trial compared the efficacy of subcutaneous and oral terbutaline with intravenous and oral salbutamol (B1663637) for the suppression of preterm labor.[4][5] Another study provides data on the success rate of terbutaline in a larger cohort.[6][7]

OutcomeTerbutaline (n=100)Salbutamol (n=100)p-value
Delivery delayed > 48 hours Not significantly differentNot significantly different0.091
Prolongation of Gestation (days) Significantly higherSignificantly lower0.024
Gestational Age at Delivery Significantly higherSignificantly lower0.031
Data from Motazedian et al. (2010).[4][5]
OutcomeValue
Success Rate (Delivery ≥48 hours) 83.4% (321/385 cases)
Data from a retrospective study on terbutaline for preterm labor.[6][7]

Maternal and Fetal Side Effects

As β2-adrenergic agonists, both hexoprenaline and terbutaline are associated with a range of maternal and fetal side effects, primarily due to their systemic effects on the cardiovascular and metabolic systems.

Hexoprenaline Side Effects

The retrospective cohort study comparing hexoprenaline to atosiban provides the following data on maternal side effects.[1][8]

Maternal Side EffectHexoprenalineAtosibanp-value
Palpitations Significantly more frequentSignificantly less frequent0.000
Maternal Tachycardia Significantly more frequentSignificantly less frequent0.018
Hypotension Similar incidenceSimilar incidence-
Flushing Similar incidenceSimilar incidence-
Nausea or Vomiting Similar incidenceSimilar incidence-
Data from Kirchhoff et al. (2022).[1][8]
Terbutaline Side Effects

A randomized clinical trial comparing terbutaline with salbutamol reported the following maternal adverse effects.[4][5]

Maternal Side EffectTerbutalineSalbutamolp-value
Tachycardia Less frequentMore frequent0.007
Anxiety Less frequentMore frequent0.006
Data from Motazedian et al. (2010).[4][5]

A preclinical study in a canine model provided a toxicological comparison of several beta-sympathomimetic tocolytic agents, including hexoprenaline and terbutaline. This study found that terbutaline-treated animals had the highest heart rate and lowest mean arterial pressure, while hexoprenaline had the least effect on these parameters. Hypoxemia and hypokalemia were most pronounced with terbutaline.

Experimental Protocols

Detailed experimental protocols for a direct head-to-head comparison are not available. However, a general experimental workflow for a clinical trial comparing two tocolytic agents can be outlined.

G cluster_workflow Experimental Workflow: Comparative Tocolysis Study Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Group A: Hexoprenaline Group A: Hexoprenaline Randomization->Group A: Hexoprenaline Group B: Terbutaline Group B: Terbutaline Randomization->Group B: Terbutaline Tocolytic Administration Tocolytic Administration Group A: Hexoprenaline->Tocolytic Administration Group B: Terbutaline->Tocolytic Administration Monitoring Monitoring Tocolytic Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: General experimental workflow for a comparative tocolysis study.

Inclusion Criteria: Pregnant women with a singleton pregnancy between 24 and 34 weeks of gestation, diagnosed with preterm labor (e.g., regular uterine contractions and cervical changes).

Exclusion Criteria: Contraindications to β-mimetic therapy (e.g., cardiac disease, uncontrolled hyperthyroidism, or diabetes), ruptured membranes, fetal distress, or other obstetric complications.

Intervention:

  • Hexoprenaline Group: Intravenous administration following a specific dosage regimen (e.g., as described in the Kirchhoff et al. study).

  • Terbutaline Group: Subcutaneous or intravenous administration following a standardized protocol (e.g., as in the Motazedian et al. study).

Outcome Measures:

  • Primary Efficacy Outcome: Successful tocolysis, defined as the arrest of labor for at least 48 hours.

  • Secondary Efficacy Outcomes: Prolongation of pregnancy, gestational age at delivery.

  • Maternal Safety Outcomes: Incidence of tachycardia, palpitations, hypotension, and other adverse effects.

  • Fetal and Neonatal Outcomes: Fetal heart rate patterns, birth weight, Apgar scores, and neonatal complications.

Summary and Conclusion

The available evidence suggests that both drugs are effective in delaying preterm labor. However, they are associated with a significant side effect profile, particularly cardiovascular effects such as tachycardia and palpitations. The severity of these side effects may vary between the two agents, as suggested by preclinical data.

For researchers and drug development professionals, this comparison highlights the need for well-designed, randomized controlled trials directly comparing hexoprenaline and terbutaline. Such studies would be invaluable in providing the high-quality evidence needed to guide clinical practice and inform the development of safer and more effective tocolytic therapies. Future research should also focus on identifying biomarkers that could predict a patient's response to a specific tocolytic agent, allowing for a more personalized approach to the management of preterm labor.

References

In Vivo Comparative Study of Hexoprenaline and Adrenaline in Asthma Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive in vivo comparison of hexoprenaline (B194853) and adrenaline, two adrenergic agonists employed in the management of asthma. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available data, detailed experimental protocols, and a review of their respective signaling pathways.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. Beta-adrenergic agonists are a cornerstone of asthma therapy, inducing bronchodilation by relaxing airway smooth muscle. This guide focuses on a comparative analysis of hexoprenaline, a selective β2-adrenergic agonist, and adrenaline (epinephrine), a non-selective adrenergic agonist, in the context of in vivo asthma models. While direct preclinical comparative studies are limited, this guide synthesizes available clinical data and established experimental methodologies to provide a valuable resource for respiratory research.

Comparative Efficacy and Safety

A clinical study comparing the effects of intravenous hexoprenaline and subcutaneous adrenaline in patients with acute asthma attacks provides the most direct available comparison of their in vivo effects.

Table 1: Comparative Performance of Intravenous Hexoprenaline and Subcutaneous Adrenaline in Acute Asthma [1]

ParameterHexoprenaline (5 µg, IV)Adrenaline (0.5 mg, SC)Key Findings
Efficacy
Onset of ActionRapidRapidBoth drugs provided significant relief from airway obstruction.
Peak Bronchodilation40% increase in Peak Expiratory Flow Rate (PEFR) at 5 minutesNot explicitly quantified in the same manner, but described as equally effective in bronchodilation.Hexoprenaline demonstrated a rapid and significant improvement in lung function.
Duration of Action12% increase in PEFR still present at 2 hoursNot specifiedHexoprenaline showed a sustained effect for at least two hours.
Cardiovascular Side Effects
Systolic Blood PressureMinimal effect12% elevationAdrenaline produced a notable increase in systolic blood pressure.
Diastolic Blood PressureMinimal effect16% reductionAdrenaline led to a significant decrease in diastolic blood pressure.
Overall Cardiovascular ProfileMinimal cardiovascular side effects reportedConsiderable cardiovascular side effects notedHexoprenaline exhibited a more favorable cardiovascular safety profile.

Data synthesized from a clinical evaluation in patients with acute bronchial asthma.[1]

Signaling Pathways

The differing receptor selectivity of hexoprenaline and adrenaline underlies their distinct physiological effects.

Hexoprenaline: Selective β2-Adrenergic Pathway

Hexoprenaline selectively binds to β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Hexoprenaline Hexoprenaline Beta2_AR β2-Adrenergic Receptor Hexoprenaline->Beta2_AR G_protein Gs Protein Beta2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase PKA->MLCK_inactive Inhibits Relaxation Bronchodilation MLCK_inactive->Relaxation cluster_beta β-Adrenergic Effects cluster_alpha α-Adrenergic Effects Adrenaline_beta Adrenaline Beta1_AR β1-Adrenergic Receptor (Heart) Adrenaline_beta->Beta1_AR Beta2_AR_bronchi β2-Adrenergic Receptor (Bronchi) Adrenaline_beta->Beta2_AR_bronchi HR_Contractility Increased Heart Rate & Contractility Beta1_AR->HR_Contractility Bronchodilation Bronchodilation Beta2_AR_bronchi->Bronchodilation Adrenaline_alpha Adrenaline Alpha1_AR α1-Adrenergic Receptor (Blood Vessels) Adrenaline_alpha->Alpha1_AR Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction Sensitization Sensitization (Day 0 & 14) Challenge Aerosol Challenge (e.g., Days 21-23) Sensitization->Challenge Sensitization_details Intraperitoneal injection of Ovalbumin (OVA) + Alum Sensitization->Sensitization_details Treatment Drug Administration (Hexoprenaline or Adrenaline) Challenge->Treatment Challenge_details Inhalation of OVA aerosol Challenge->Challenge_details Measurement Measurement of Airway Responsiveness Treatment->Measurement Treatment_details Administration via a relevant route (e.g., inhalation, IV, SC) Treatment->Treatment_details Measurement_details Invasive or non-invasive plethysmography following methacholine challenge Measurement->Measurement_details

References

A Comparative Analysis of Hexoprenaline and Orciprenaline Based on Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative efficacy and safety of therapeutic agents is paramount. This guide provides an objective comparison of two beta-2 adrenergic receptor agonists, hexoprenaline (B194853) and orciprenaline, with a focus on their performance in clinical settings as bronchodilators and tocolytic agents. The information is supported by available clinical data to facilitate informed decisions in research and development.

Quantitative Data Summary

To provide a quantitative context for the side-effect profile of orciprenaline, data from a comparative study with fenoterol (B1672521) is presented below. It is important to note that these figures are not from a direct comparison with hexoprenaline.

Table 1: Side-Effect Profile of Orally Administered Orciprenaline in a Comparative Trial

Side EffectIncidence in Orciprenaline Group
Palpitation, Finger Tremor, or Headache30.5%
Finger Tremor1 case out of 44
Palpitation5 cases out of 44

Data extracted from a double-blind crossover trial comparing orciprenaline (10 mg) with fenoterol (5 mg) in 44 patients with bronchial asthma.

Experimental Protocols

Detailed experimental protocols from direct comparative trials of hexoprenaline and orciprenaline are scarce in publicly accessible records. However, a generalized methodology for a comparative clinical trial on bronchodilators can be outlined based on common practices in the field.

Objective: To compare the efficacy and safety of inhaled hexoprenaline versus inhaled orciprenaline for the treatment of bronchospasm in patients with asthma.

Study Design: A randomized, double-blind, crossover study.

Participants:

  • Inclusion criteria: Adults aged 18-65 with a clinical diagnosis of stable, mild to moderate asthma. A baseline Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of the predicted value.

  • Exclusion criteria: History of significant cardiovascular disease, current respiratory infection, or use of other bronchodilators within a specified washout period.

Intervention:

  • Treatment A: Inhaled hexoprenaline sulfate.

  • Treatment B: Inhaled orciprenaline sulphate.

  • Each treatment period would be followed by a washout period before crossing over to the other treatment.

Outcome Measures:

  • Primary Efficacy Endpoint: Change in FEV1 from baseline at specified time points post-administration (e.g., 30, 60, 120, and 180 minutes).

  • Secondary Efficacy Endpoints: Change in Forced Vital Capacity (FVC), Peak Expiratory Flow (PEF), and patient-reported symptom scores.

  • Safety Endpoints: Incidence and severity of adverse events, particularly tachycardia, palpitations, and tremor. Continuous monitoring of heart rate and blood pressure.

Statistical Analysis:

  • The primary endpoint would be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and patient as a random effect.

  • Safety data would be summarized descriptively.

Visualizations: Signaling Pathways and Experimental Workflows

To illustrate the underlying mechanisms and processes, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Hexoprenaline / Orciprenaline Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein (inactive) Receptor->G_Protein activates G_Protein_act Gs Protein (active) G_Protein->G_Protein_act AC Adenylyl Cyclase (inactive) G_Protein_act->AC activates AC_act Adenylyl Cyclase (active) AC->AC_act cAMP cAMP AC_act->cAMP converts ATP ATP ATP->AC_act PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_act Protein Kinase A (active) PKA->PKA_act Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_act->Response leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Clinical_Trial_Workflow cluster_screening Phase 1: Recruitment & Screening cluster_randomization Phase 2: Randomization & Baseline cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (FEV1, Vitals, Symptoms) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A Receives Hexoprenaline Randomization->Group_A Group_B Group B Receives Orciprenaline Randomization->Group_B Follow_Up Follow-up Assessments (Efficacy & Safety) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Statistical Power Analysis in Comparative Trials of Hexoprenaline Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the statistical power of clinical trials is paramount to interpreting and designing effective studies. This guide provides a comparative analysis of hexoprenaline (B194853) sulfate (B86663), a selective beta-2 adrenergic agonist, against alternative tocolytic agents and bronchodilators, with a focus on the principles of statistical power analysis supported by experimental data.

Hexoprenaline sulfate has been utilized in clinical settings for its tocolytic properties to manage preterm labor and as a bronchodilator for conditions like asthma.[1][2][3] Its efficacy and safety are best evaluated through well-designed comparative clinical trials. A critical component of such trials is the statistical power analysis, which ensures that the study is capable of detecting a true difference between treatments if one exists.

The Cornerstones of Statistical Power Analysis

Statistical power is the probability of correctly rejecting a false null hypothesis. In the context of a clinical trial, it represents the likelihood of detecting a true effect of a drug. The key components of a power analysis are:

  • Effect Size: The magnitude of the difference between the treatment groups that is considered clinically meaningful.

  • Sample Size (n): The number of participants in the study.

  • Significance Level (α): The probability of a Type I error (false positive), typically set at 0.05.

  • Statistical Power (1-β): The probability of avoiding a Type II error (false negative), conventionally set at 80% or higher.

An adequate sample size is crucial; a study with too few participants may be "underpowered" and fail to detect a real treatment effect, while an overly large sample can be unnecessarily costly and expose more participants than needed to a potentially inferior treatment.

Comparative Clinical Trial Data for this compound

The following tables summarize quantitative data from comparative trials involving this compound, providing a basis for understanding the outcomes and the implicit statistical power of these studies.

Tocolytic Use: Hexoprenaline vs. Atosiban and Salbutamol (B1663637)

Table 1: Comparison of Hexoprenaline and Atosiban for Tocolysis in Preterm Labor

Outcome MeasureHexoprenaline (n=374)Atosiban (n=387)p-value
Tocolytic Efficacy (within 48 hours) 56%63%0.000
Long-term Tocolysis Efficacy 54%66%0.466
Maternal Side Effects
- PalpitationsMore FrequentLess Frequent0.000
- TachycardiaMore FrequentLess Frequent0.018

Data from a retrospective cohort study.[2][3]

Table 2: Comparison of Hexoprenaline and Salbutamol for Tocolysis

Outcome MeasureHexoprenaline (n=70)Salbutamol (n=70)
Birth after 37 completed weeks of gestation 66%66%
Maternal Side Effects (during infusion) 11%30%
- TachycardiaStatistically significantly lessMore frequent

Data from a randomized controlled trial.[4]

Discussion of Statistical Power:

The study comparing hexoprenaline and atosiban, with a total of 761 participants, was well-powered to detect the observed 7% difference in tocolytic efficacy within 48 hours, as indicated by the highly significant p-value.[2] For a study of this size, with a significance level of 0.05, the statistical power to detect such a difference would be very high.

In the trial comparing hexoprenaline and salbutamol with 140 patients, no difference was found in the primary efficacy outcome.[4] A post-hoc power analysis would be necessary to determine if this study was sufficiently powered to detect a clinically meaningful difference had one existed. The significant difference in maternal side effects suggests the study was adequately powered to detect this secondary outcome.

Bronchodilator Use: Hexoprenaline vs. Terbutaline (B1683087)

Table 3: Comparison of Hexoprenaline and Terbutaline for Bronchodilation

Outcome MeasureHexoprenalineTerbutaline
Maximum improvement in ventilatory function SameSame
Duration of broncholytic effect Less sustainedMore sustained
Influence on pulse rate and blood pressure NegligibleNegligible

Data from a controlled double-blind cross-over study in 15 patients.[1]

Discussion of Statistical Power:

With a small sample size of 15 patients, the comparison between hexoprenaline and terbutaline would have limited statistical power to detect small to moderate differences in efficacy.[1] While it was able to identify a difference in the duration of action, it may have been underpowered to detect subtle differences in the magnitude of bronchodilation or side effects. To confidently declare equivalence or non-inferiority, a much larger sample size would be required.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are generalized experimental protocols for comparative trials of tocolytic agents.

Protocol: Randomized Controlled Trial of Tocolytic Agents

  • Patient Population: Pregnant women between 24 and 34 weeks of gestation with a diagnosis of preterm labor, confirmed by uterine contractions and cervical changes.

  • Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including gestational age, maternal and fetal health status, and contraindications to tocolytic therapy.

  • Randomization: Participants are randomly assigned to receive either this compound or the comparator drug (e.g., atosiban, salbutamol) in a double-blind manner.

  • Drug Administration: Standardized protocols for the intravenous or oral administration of the study drugs, including dosage, infusion rates, and duration of treatment.

  • Outcome Measures:

    • Primary: Prolongation of pregnancy (e.g., arrest of labor for >48 hours).

    • Secondary: Gestational age at delivery, neonatal outcomes (e.g., birth weight, Apgar scores, admission to NICU), and maternal side effects (e.g., cardiovascular events, nausea).

  • Statistical Analysis Plan: Pre-specified plan including the statistical tests to be used (e.g., Chi-square test for proportions, t-test for means), the significance level (α), and a prospective sample size calculation based on an expected effect size and desired power.

Visualizing Key Concepts

This compound Mechanism of Action

This compound is a beta-2 adrenergic agonist.[1] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to smooth muscle relaxation in the uterus and bronchi.

Hexoprenaline_Mechanism Hexoprenaline Hexoprenaline Sulfate Beta2Receptor Beta-2 Adrenergic Receptor Hexoprenaline->Beta2Receptor GProtein Gs Protein Beta2Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Activates ATP ATP AdenylateCyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Leads to Tocolytic_Trial_Workflow Start Patient Screening (Preterm Labor Diagnosis) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB Treatment Treatment Administration (e.g., 48 hours) GroupA->Treatment GroupB->Treatment DataCollection Data Collection (Efficacy & Safety) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

References

A Comparative Guide to Assessing the Bioequivalence of Generic vs. Brand-Name Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the bioequivalence of generic and brand-name hexoprenaline (B194853) sulfate (B86663) formulations. Due to the limited availability of public, direct comparative studies on this specific drug, this document serves as an instructional resource, outlining the necessary experimental protocols and data presentation required by regulatory bodies. The data presented in the tables are illustrative examples to guide researchers in their study design and reporting.

Introduction to Hexoprenaline Sulfate and Bioequivalence

This compound is a selective beta-2 adrenergic agonist used as a bronchodilator for the management of asthma and other obstructive airway diseases, and as a tocolytic agent to delay premature labor.[1] For a generic version of this compound to be approved for market, it must be proven to be bioequivalent to the brand-name product. Bioequivalence means that the generic drug is absorbed at the same rate and to the same extent as the brand-name drug.[1] This ensures therapeutic equivalence, meaning the generic product is expected to have the same clinical effect and safety profile as the innovator product when administered to patients under the specified conditions of use.

Pharmacokinetic Bioequivalence Parameters: An Illustrative Comparison

The cornerstone of a bioequivalence assessment lies in the comparison of key pharmacokinetic (PK) parameters. These parameters are derived from the concentration-time profile of the drug in the systemic circulation (e.g., plasma or serum) after administration to healthy volunteers. The primary PK parameters of interest are:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the blood.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, representing the total amount of drug absorbed into the bloodstream.

For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (generic/brand-name) of Cmax and AUC must fall within the acceptance range of 80% to 125%.

Table 1: Illustrative Pharmacokinetic Data for a Hypothetical Bioequivalence Study of Single-Dose Oral this compound Tablets

ParameterBrand-Name this compound (Mean ± SD)Generic this compound (Mean ± SD)Ratio of Geometric Means (90% Confidence Interval)
Cmax (ng/mL) 15.2 ± 3.114.8 ± 2.90.97 (90% CI: 0.89 - 1.05)
AUC0-t (ng·h/mL) 75.4 ± 15.873.9 ± 14.50.98 (90% CI: 0.92 - 1.04)
AUC0-∞ (ng·h/mL) 80.1 ± 16.578.5 ± 15.90.98 (90% CI: 0.91 - 1.05)
Tmax (h) 1.5 ± 0.51.6 ± 0.6N/A (Descriptive Statistics)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual study results will vary.

Table 2: Illustrative Pharmacokinetic Data for a Hypothetical Bioequivalence Study of Single-Dose Inhaled this compound

ParameterBrand-Name this compound (Mean ± SD)Generic this compound (Mean ± SD)Ratio of Geometric Means (90% Confidence Interval)
Cmax (pg/mL) 550 ± 120535 ± 1150.97 (90% CI: 0.88 - 1.06)
AUC0-t (pg·h/mL) 2100 ± 4502050 ± 4300.98 (90% CI: 0.90 - 1.06)
AUC0-∞ (pg·h/mL) 2250 ± 4802190 ± 4600.97 (90% CI: 0.89 - 1.05)
Tmax (min) 5.0 ± 1.55.2 ± 1.8N/A (Descriptive Statistics)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Systemic concentrations of inhaled drugs are typically much lower than oral formulations.

Experimental Protocols for Bioequivalence Assessment

A robust and well-documented experimental protocol is essential for a successful bioequivalence study. The following sections outline a typical methodology.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is the standard for bioequivalence studies. In this design, each subject receives both the generic and brand-name products in a random order, separated by a washout period sufficient to ensure the complete elimination of the drug from the body before the next administration.

Study Population

Healthy, non-smoking adult volunteers are typically recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria. For inhaled products, specific respiratory function tests may be required.

Drug Administration and Sample Collection
  • Oral Administration: A single oral dose of the generic or brand-name this compound tablet is administered with a standardized volume of water after an overnight fast.

  • Inhalation Administration: A single dose is administered via the inhalation device. Subjects should be trained on the correct inhalation technique.

  • Blood Sampling: Blood samples are collected in appropriate anticoagulant tubes at predefined time points before and after drug administration. The sampling schedule should be designed to adequately capture the Cmax and the elimination phase of the drug.

Analytical Method

A validated analytical method is crucial for the accurate quantification of hexoprenaline in biological matrices (e.g., plasma). High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and reliable method.

Example HPLC Method Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile), potentially with an ion-pairing agent.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL for tablets, 150 µL for injections.

  • Standard Solutions: Prepared by dissolving a reference standard of this compound in the mobile phase to create a calibration curve.

The method must be validated for specificity, linearity, precision, accuracy, and stability according to regulatory guidelines.

Visualizing Key Processes

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as a beta-2 adrenergic receptor agonist. The binding of hexoprenaline to these G-protein coupled receptors initiates an intracellular signaling cascade.

Hexoprenaline_Signaling_Pathway Hexoprenaline This compound Beta2Receptor Beta-2 Adrenergic Receptor (GPCR) Hexoprenaline->Beta2Receptor GProtein Gs Protein Activation Beta2Receptor->GProtein AdenylylCyclase Adenylyl Cyclase Activation GProtein->AdenylylCyclase cAMP Increased intracellular cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Intracellular signaling pathway of this compound.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow for conducting a bioequivalence study.

Bioequivalence_Workflow Protocol Study Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Period1 Period 1: Randomized Drug Administration (Generic or Brand-Name) Recruitment->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Crossover Drug Administration (Alternative Product) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Analysis Bioanalytical Sample Analysis (e.g., HPLC) Sampling2->Analysis PKAnalysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Analysis->PKAnalysis Stats Statistical Analysis (90% Confidence Intervals) PKAnalysis->Stats Report Final Study Report Stats->Report

Caption: Typical experimental workflow for a crossover bioequivalence study.

Logical Comparison of Bioequivalence Parameters

This diagram outlines the decision-making process based on the statistical analysis of pharmacokinetic data.

Caption: Logical flow for determining bioequivalence based on PK parameters.

Conclusion

The assessment of bioequivalence is a rigorous, data-driven process that is fundamental to ensuring the therapeutic interchangeability of generic and brand-name drug products. While this guide provides a comprehensive overview of the methodologies and data expectations for comparing generic and brand-name this compound, it is imperative for researchers to consult the latest regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when designing and conducting their studies. The principles outlined herein, from study design and analytical method validation to the statistical evaluation of pharmacokinetic data, provide a solid foundation for a scientifically sound and regulatory-compliant bioequivalence assessment.

References

A Comparative Guide to the Pharmacodynamics of Hexoprenaline and Other Beta-2 Sympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of hexoprenaline (B194853) and other prominent beta-2 sympathomimetic agents, including salbutamol, terbutaline, fenoterol, and ritodrine. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Beta-2 Sympathomimetics

Beta-2 sympathomimetic agents are a class of drugs that selectively stimulate beta-2 adrenergic receptors. This stimulation in various tissues leads to smooth muscle relaxation, resulting in effects such as bronchodilation and uterine relaxation (tocolysis).[1] Consequently, these agents are crucial in the management of respiratory conditions like asthma and in obstetrics to delay premature labor.[2] The pharmacodynamic profile of each beta-2 agonist, characterized by its receptor affinity, potency, and efficacy, determines its clinical utility and side-effect profile.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

The therapeutic effects of hexoprenaline and other beta-2 sympathomimetics are mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[3] Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of events that result in smooth muscle relaxation.[3][4]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist B2AR Beta-2 Adrenergic Receptor (GPCR) Agonist->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (from cells expressing β2AR) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Reagents Reagent Preparation (Radioligand, Test Compound, Buffers) Reagents->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Processing Data Processing (Calculate specific binding and Ki) Counting->Processing

References

Safety Operating Guide

Proper Disposal of Hexoprenaline Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of hexoprenaline (B194853) sulfate (B86663), adhering to regulatory guidelines. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Regulatory Framework

The disposal of pharmaceutical waste, including hexoprenaline sulfate, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][2][3] Additionally, some states may have more stringent regulations than federal laws.[1]

Waste Characterization

Before disposal, it is crucial to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as:

  • RCRA Hazardous Waste: This includes pharmaceuticals that are specifically listed by the EPA or exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[3]

  • Non-Hazardous Pharmaceutical Waste: This waste is not classified as hazardous under RCRA but still requires proper disposal to prevent environmental contamination.[3]

  • Controlled Substances: These are regulated by the DEA, and their disposal must follow specific procedures to prevent diversion. This compound is not currently listed as a federally controlled substance in the United States.

Based on available safety data, this compound waste should be managed as a chemical substance requiring special disposal procedures.[4]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to minimize exposure. Recommended PPE includes:

  • Chemical-impermeable gloves

  • Safety glasses

  • Laboratory coat

Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Collection

  • Do not mix this compound waste with general laboratory trash or other waste streams.

  • Collect all waste materials, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE, in a designated and clearly labeled waste container.[5]

  • The container should be suitable for chemical waste, meaning it is leak-proof and has a secure lid.[4]

  • Label the container as "Hazardous Pharmaceutical Waste" or as required by your institution's and local regulations. The label should clearly identify the contents, including "this compound."[5]

Step 2: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[4][5]

  • The storage area should be well-ventilated.[4]

  • Follow your institution's guidelines for the temporary storage of chemical waste.

Step 3: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash. [2][4] This is critical to prevent contamination of water supplies.[1]

  • The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Engage a certified hazardous waste disposal contractor to transport and dispose of the waste in accordance with all federal, state, and local regulations.[5]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain the spill using absorbent materials.

  • Collect the spilled material and absorbent into the designated hazardous waste container.[4]

  • Clean the spill area as per your laboratory's standard operating procedures for chemical spills.

Data Presentation

No specific quantitative data for the disposal of this compound (e.g., concentration limits for different disposal methods) were identified in the search results. Disposal requirements are primarily procedural and dictated by regulatory classifications rather than specific quantitative thresholds for this compound.

Experimental Protocols

The disposal of chemical waste such as this compound is a regulated waste management process rather than an experimental procedure. As such, there are no "experimental protocols" for its disposal. The provided step-by-step procedure is based on established safety guidelines and regulatory requirements for pharmaceutical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

Hexoprenaline_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_documentation Documentation start This compound Waste Generated (Unused product, contaminated labware, PPE) segregate Segregate Waste into a Designated, Labeled Container start->segregate store Store Securely in a Well-Ventilated, Designated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor transport Waste Transported by Certified Vendor contact_vendor->transport incinerate Controlled Incineration at a Permitted Facility transport->incinerate manifest Complete Waste Manifest (Chain of Custody) transport->manifest records Retain Disposal Records for Compliance incinerate->records

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Hexoprenaline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Hexoprenaline sulfate (B86663) is paramount. This document provides immediate, procedural guidance for the operational use and disposal of this compound, grounded in established safety protocols.

Personal Protective Equipment (PPE) and Engineering Controls

When handling Hexoprenaline sulfate, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Work should be conducted within a chemical fume hood to avoid the formation and inhalation of dust, aerosols, mists, or vapors.[1][2]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory.[1] A face shield may be required for splash protection.[3]
Hand Protection GlovesChemical-impermeable gloves must be worn.[1] It is recommended to wear two pairs of gloves, with one cuff under the gown and the other over.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[1][4]
Body Protection Protective ClothingWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] Fire/flame resistant and impervious clothing is also recommended.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] For activities that may generate dust, a particle mask (N-95 or N-100) is recommended.[3][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, inspect the external packaging for any signs of damage.[6]

  • Unpack containers in a designated area, preferably with negative pressure and vented to the outside, to contain any potential contamination.[6]

  • Wear appropriate PPE (gloves and lab coat) during unpacking.

  • Have a spill kit readily available.

2. Storage:

  • Store this compound in a tightly closed container.[1]

  • The storage area should be dry, cool, and well-ventilated.[1]

  • Store the compound locked up and away from incompatible materials and foodstuff containers.[1]

3. Preparation and Handling:

  • All handling of this compound powder should be performed within a certified chemical fume hood to prevent the formation of dust and aerosols.[1][2]

  • Use non-sparking tools to avoid ignition sources.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • Contaminated PPE, such as gloves and gowns, should be disposed of as hazardous waste.[7]

  • Do not allow the chemical to enter drains or the environment.[1][2] High-temperature incineration is often the preferred method for pharmaceutical waste.[8]

Emergency Procedures

Spill Response: In the event of a spill, immediate and appropriate action is necessary to contain the hazard and prevent exposure.

Workflow for handling a this compound spill.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.